molecular formula C15H12BrClO2 B600842 Dapagliflozin Impurity 1 CAS No. 1404477-10-6

Dapagliflozin Impurity 1

Cat. No.: B600842
CAS No.: 1404477-10-6
M. Wt: 339.61
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapagliflozin Impurity 1 is a identified impurity found in the synthesis and analysis of Dapagliflozin, a leading sodium-glucose cotransporter 2 (SGLT2) inhibitor used for managing type 2 diabetes mellitus . This impurity serves as a critical reference standard in pharmaceutical research and development, primarily for analytical method development and validation . Its application is essential for ensuring the quality, safety, and efficacy of the drug substance by enabling researchers to accurately identify, quantify, and control the impurity profile during commercial production and Abbreviated New Drug Application (ANDA) submissions . The use of well-characterized impurities like this compound is fundamental in stability-indicating analytical methods. These methods, which may employ techniques such as RP-HPLC and LC-MS/MS, are designed to separate the active pharmaceutical ingredient from its degradants and process-related impurities, ensuring the drug's stability and purity over time under various stress conditions . By providing a traceable standard for Quality Control (QC) laboratories, this compound aids in maintaining rigorous standards throughout the manufacturing process, supporting the production of a consistent and safe therapeutic agent for diabetes treatment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYJBBCGIIGJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Identification, Control, and Analysis of Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of Dapagliflozin Impurity 1, a critical process-related impurity encountered during the synthesis of the anti-diabetic active pharmaceutical ingredient (API), Dapagliflozin. As an SGLT2 inhibitor, Dapagliflozin's purity is paramount to its safety and efficacy.[1][2] This document delineates the chemical identity of Impurity 1, elucidates its origin within the synthetic pathway, and presents robust analytical methodologies for its detection, quantification, and characterization. We will detail a validated, stability-indicating chromatographic method, discuss structural elucidation using mass spectrometry and NMR, and outline a comprehensive control strategy aligned with global regulatory standards. This guide is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing who require a thorough understanding of impurity profiling and control for Dapagliflozin.

Introduction to Dapagliflozin and the Imperative of Impurity Profiling

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][3] Its mechanism of action involves reducing the reabsorption of filtered glucose from the renal tubules, thereby increasing urinary glucose excretion and lowering blood glucose levels.[4]

The control of impurities in any API is a mandate dictated by both regulatory agencies and the fundamental principles of patient safety.[1][4] Impurities, even at trace levels, can potentially alter the efficacy, stability, and safety profile of the final drug product.[4] They can arise from numerous sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the drug substance.[1][4][5] Therefore, a comprehensive impurity profile—which documents the identity, source, and acceptable limits of all potential impurities—is a cornerstone of any new drug application and ongoing quality control.[1][6] This guide focuses specifically on this compound, a key process-related impurity that requires stringent control.

Chemical Profile of this compound

This compound is a synthetic precursor or intermediate used in the manufacturing of Dapagliflozin. Its precise chemical identity is crucial for developing specific analytical methods and understanding its formation.

  • Chemical Name: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[7]

  • CAS Number: 1103738-29-9[7]

  • Molecular Formula: C₁₅H₁₄ClIO

  • Molecular Weight: 388.63 g/mol

Below is a comparative visualization of the chemical structures of Dapagliflozin and Impurity 1. The structural relationship immediately highlights the role of Impurity 1 as a key building block for the API.

cluster_0 Figure 2: Simplified Synthetic Pathway Impurity1 This compound (Aryl Halide Precursor) Intermediate Coupled Intermediate Impurity1->Intermediate Coupling Reaction (e.g., Grignard/Lithiation) Gluconolactone Protected Gluconolactone (Sugar Moiety) Gluconolactone->Intermediate API Dapagliflozin (Final API) Intermediate->API Reduction & Deprotection

Caption: Role of Impurity 1 in the Dapagliflozin synthesis.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is required to resolve Dapagliflozin from Impurity 1 and other related substances. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the industry-standard technique. [1][8][9]

High-Performance Liquid Chromatography (HPLC) Method

The causality behind this method design is based on the physicochemical properties of Dapagliflozin and its impurities. A reversed-phase C18 column is chosen for its versatility in separating compounds of moderate polarity. The gradient elution program is essential to ensure adequate separation of early-eluting polar impurities from the main API peak and late-eluting non-polar impurities like Impurity 1, all within a reasonable run time.

Table 1: HPLC Method Parameters for Dapagliflozin Impurity Analysis

ParameterRecommended ConditionRationale
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalentProvides excellent resolution for aromatic and moderately polar compounds. [9]
Mobile Phase A 0.1% Phosphoric Acid in Water or pH 6.5 BufferControls the ionization state of acidic/basic functional groups for consistent retention. [9][]
Mobile Phase B Acetonitrile:Water (90:10 v/v)Acetonitrile is a common organic modifier providing good peak shape and elution strength. [4][9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. [9]
Detection UV at 224 nm or 245 nmWavelength where Dapagliflozin and related aromatic impurities exhibit strong absorbance. [8][9]
Column Temp. 25°C - 35°CEnsures reproducible retention times by minimizing temperature fluctuations. [11]
Injection Volume 10 µLStandard volume for analytical HPLC.
Gradient Program Time (min)% Mobile Phase B
030
2070
2590
3090
3230
3530
Experimental Protocol: Step-by-Step
  • Standard Preparation: Accurately weigh and dissolve reference standards of Dapagliflozin and this compound in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a known concentration (e.g., 1.0 mg/mL for API, 0.0015 mg/mL for impurity).

  • Sample Preparation: Prepare the API sample at the same concentration as the Dapagliflozin standard in the same diluent.

  • System Suitability: Equilibrate the HPLC system with the mobile phase. Inject the standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), the impurity standard, the API standard, and the sample solution.

  • Quantification: Calculate the amount of Impurity 1 in the sample by comparing its peak area to the peak area of the certified reference standard using the formula for external standard quantitation.

Structural Elucidation and Characterization

While HPLC provides quantitative data, definitive identification requires spectroscopic techniques. [5]

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful tool for impurity identification. [1][5]Electrospray ionization (ESI) in positive mode will yield the molecular ion peak [M+H]⁺ for Impurity 1, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm its elemental composition. [12]* Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, the impurity can be isolated using preparative HPLC. [11][13]Subsequent ¹H NMR and ¹³C NMR analysis will provide a complete map of the molecule's structure, confirming the connectivity of atoms and the substitution pattern on the aromatic rings. [4][14]

cluster_0 Figure 3: Analytical Workflow for Impurity Profiling Sample Dapagliflozin API Sample (Containing potential impurities) HPLC HPLC/UPLC Separation (Using validated method) Sample->HPLC Detection UV Detection (Quantification) HPLC->Detection MS Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) HPLC->MS Isolation Preparative HPLC (Impurity Isolation) HPLC->Isolation If structure is unknown Report Final Report (Identity & Purity) Detection->Report MS->Report NMR NMR Spectroscopy (Definitive Structure Elucidation) Isolation->NMR NMR->Report

Caption: Workflow for detection and characterization of impurities.

Regulatory Framework and Control Strategy

The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by major regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA). [1][15]

Pharmacopeial Standards and Acceptance Criteria

According to ICH Q3A(R2) guidelines, specific thresholds trigger requirements for reporting, identification, and toxicological qualification of impurities in a new drug substance.

Table 2: ICH Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

For Dapagliflozin, with a typical maximum daily dose of 10 mg, the 0.15% threshold is generally the limit for any unspecified impurity. Any impurity exceeding this level must be qualified through toxicological studies. Given that Impurity 1 is a process intermediate, its limit is typically set much lower, often at or below the identification threshold of 0.10%. Furthermore, the potential for genotoxicity is a critical concern, and impurities with structural alerts for genotoxicity may have much stricter limits (e.g., based on the Threshold of Toxicological Concern, TTC). [4]

Manufacturing Control Strategy

A robust control strategy is essential to ensure the level of Impurity 1 is consistently minimized in the final API. [1]

  • Starting Material Control: Implement a stringent specification for the purity of this compound if it is used as a starting material or intermediate sourced from a vendor.

  • Process Optimization: Optimize the coupling reaction parameters (e.g., temperature, reaction time, stoichiometry of reactants) to drive the reaction to completion and minimize the level of unreacted Impurity 1. [1]3. In-Process Controls (IPCs): Monitor the consumption of Impurity 1 during the reaction using techniques like HPLC to ensure the reaction is complete before proceeding to the next step.

  • Purification: Develop and validate effective purification steps, such as recrystallization or column chromatography, to efficiently remove any residual Impurity 1 from the crude product. [1]

Toxicological Significance

Any impurity present above the qualification threshold must be assessed for its biological safety. While specific toxicological data for this compound is not widely published, the principles of toxicology assessment apply. Studies would typically include an evaluation of genotoxicity (e.g., Ames test) and general toxicity. One study that evaluated three other dapagliflozin-related impurities found that one of them showed significant damage in cytotoxicity tests at a concentration of 0.5 µM. [8]This highlights the necessity of evaluating each impurity, as structurally similar compounds can have vastly different toxicological profiles.

Conclusion

This compound, chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a critical process-related impurity in the synthesis of Dapagliflozin. Its control is a key indicator of a well-understood and robust manufacturing process. This guide has detailed its chemical nature, synthetic origin, and a comprehensive analytical strategy for its control, centered on a validated HPLC method and supported by spectroscopic characterization. By implementing a multi-faceted control strategy encompassing raw material specifications, process optimization, and efficient purification, manufacturers can ensure that the levels of this impurity in the final drug substance are consistently below the stringent limits set by global regulatory authorities, thereby guaranteeing the quality, safety, and efficacy of Dapagliflozin.

References

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity.
  • ResearchGate. (2025). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation.
  • ResearchGate. (2025). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form.
  • Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities Manufacturers & Suppliers.
  • AWS. (n.d.). A review on impurity profiling, degradation studies and bioanalytical methods on anti-diabetic drugs.
  • Indian Academy of Sciences. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor.
  • Der Pharma Chemica. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach.
  • SciSpace. (n.d.). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P.
  • ResearchGate. (2025). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction.
  • Pharmaffiliates. (n.d.). Dapagliflozin-impurities.
  • SynZeal. (n.d.). This compound | 1103738-29-9.
  • SynThink Research Chemicals. (n.d.). 1-Hydroxy Dapagliflozin Impurity | 461432-27-9.
  • BOC Sciences. (n.d.). Dapagliflozin and Impurities.
  • ResearchGate. (n.d.). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods.
  • Nitrosamines Exchange. (2025). Limits for NDMA in Dapagliflozin+Metformin.
  • ResearchGate. (n.d.). Degradation pathways of dapagliflozin (DAPA).
  • Google Patents. (n.d.). CN105622357A - Dapagliflozin impurity synthesis method.
  • National Institutes of Health. (n.d.). Dapagliflozin.
  • ACS Publications. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Retrieved from Organic Process Research & Development.
  • Oxford Academic. (2025). Simple and Sensitive LC–MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma.
  • Mathews Open Access Journals. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach.
  • BUE Scholar. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and.
  • ijpar. (n.d.). RP-HPLC Method Development and Validation of Dapagliflozin in Bulk and Tablet formulation.
  • PubMed. (n.d.). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products.

Sources

Dapagliflozin Impurity 1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Dapagliflozin Impurity 1, a known process-related impurity encountered during the synthesis of the anti-diabetic drug, Dapagliflozin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the impurity's chemical structure, physicochemical properties, synthesis, and analytical considerations.

Introduction: The Critical Role of Impurity Profiling in Dapagliflozin Synthesis

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily used in the management of type 2 diabetes. By inhibiting SGLT2 in the kidneys, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine and thereby lowering blood glucose levels.

As with any active pharmaceutical ingredient (API), the manufacturing process of Dapagliflozin is complex and can result in the formation of various impurities. These impurities can be process-related, arising from starting materials, intermediates, or by-products of side reactions, or they can be degradation products formed during storage.[1] The stringent control of these impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), to ensure the safety, efficacy, and quality of the final drug product.

This guide focuses specifically on This compound , a key process-related impurity that is essential to monitor and control during the synthesis of Dapagliflozin. Understanding its chemical identity, properties, and formation is paramount for developing robust manufacturing processes and analytical methods.

Chemical Identity of this compound

This compound is chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene . It is a synthetic intermediate or by-product and not a degradation product of Dapagliflozin.

  • IUPAC Name: 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene[2]

  • CAS Number: 1103738-29-9[2]

  • Molecular Formula: C₁₅H₁₄ClIO[2]

  • Synonyms: 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene

Chemical Structure:

Synthesis_Pathway start (2-chloro-5-iodophenyl) (4-ethoxyphenyl)methanone reagents Reduction: 1. NaBH₄, Trimethylchlorosilane 2. Boron trifluoride diethyl etherate in Dichloromethane/Acetonitrile start->reagents product This compound (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) reagents->product Reduction of ketone

Caption: Synthetic pathway for this compound.

Role as an Intermediate in Dapagliflozin Synthesis

This impurity is structurally similar to intermediates used in the synthesis of Dapagliflozin. For instance, a common strategy for Dapagliflozin synthesis involves the coupling of a C-aryl glucoside with an aglycone moiety. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, or its bromo-analog, can serve as a precursor to this aglycone portion. Its presence in the final API would indicate an incomplete reaction or inefficient purification of the subsequent synthetic steps.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in the API are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

General HPLC Method for Dapagliflozin and Related Substances

Exemplary HPLC Protocol:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often suitable.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

  • Detection: UV detection is appropriate for this chromophoric impurity. A wavelength in the range of 220-230 nm is likely to provide good sensitivity.

  • Sample Preparation: The Dapagliflozin API sample is dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile).

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar nature of Dapagliflozin and its impurities makes a C18 stationary phase ideal for retention and separation.

  • Gradient Elution: A gradient is often necessary to resolve impurities with different polarities from the main API peak in a reasonable timeframe.

  • UV Detection: The aromatic rings in the impurity provide strong UV absorbance, making this a sensitive and reliable detection method.

Analytical Workflow

The general workflow for the analysis of this compound in a drug substance sample is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dapagliflozin API Sample dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurity Level integrate->quantify report Report Results quantify->report

Caption: General workflow for HPLC analysis of impurities.

Toxicological Significance and Regulatory Limits

There is no specific toxicological data publicly available for this compound. However, as with all pharmaceutical impurities, its levels must be controlled according to ICH guidelines. The identification threshold for impurities is typically 0.10%, and the qualification threshold is 0.15% for a maximum daily dose of ≤ 2g. If the level of an impurity exceeds the qualification threshold, its safety must be justified through toxicological studies.

Conclusion

This compound, chemically known as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a significant process-related impurity in the synthesis of Dapagliflozin. Its formation is linked to the synthetic route of the API, and its control is a critical aspect of ensuring the quality and safety of the final drug product. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and synthetic origin. While specific spectroscopic and validated analytical data are not widely published, the information presented here, based on available scientific literature and chemical principles, serves as a valuable resource for professionals in the pharmaceutical industry. The development and validation of a specific, sensitive, and accurate analytical method, such as HPLC, are essential for the routine monitoring and control of this impurity in Dapagliflozin API.

References

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. National Center for Biotechnology Information. Retrieved from: [Link]

  • Impactfactor. (2024). A New Stability Indicating HPLC Method for Related Substances in Dapagliflozin. Available at: [Link]

  • ResearchGate. (2017). Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form. Available at: [Link]

  • ResearchGate. (2019). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Available at: [Link]

  • Google Patents. (n.d.). CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography).
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Development and Validation of stability-Indicating RP-HPLC method for determination of Dapagliflozin. Retrieved from: [Link]

Sources

Unraveling the Genesis of Dapagliflozin Impurity 1: A Technical Guide to its Formation Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, a comprehensive understanding of impurity profiles is paramount to ensuring the safety, efficacy, and quality of a drug substance. This technical guide provides an in-depth exploration of the formation pathway of a key process-related impurity in the synthesis of Dapagliflozin, a widely prescribed sodium-glucose co-transporter 2 (SGLT2) inhibitor for the management of type 2 diabetes. The focus of this guide is Dapagliflozin Impurity 1 , chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .

This document will elucidate the synthetic origins of this impurity, its role as a crucial intermediate, and the chemical transformations that lead to its incorporation into the final drug structure. By understanding the causality behind its formation, researchers and drug development professionals can better devise control strategies and ensure the purity of the Dapagliflozin active pharmaceutical ingredient (API).

The Chemical Identity of this compound

This compound is not a degradation product but rather a process-related impurity, meaning its presence is a direct consequence of the synthetic route employed to manufacture Dapagliflozin. Its chemical structure is presented below:

Table 1: Chemical Identity of this compound

ParameterValue
Chemical Name 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
CAS Number 1103738-29-9[1]
Molecular Formula C₁₅H₁₄ClIO
Molecular Weight 388.63 g/mol
Classification Process-Related Impurity (Starting Material/Intermediate)

The Synthetic Landscape: Formation of the Aglycone Moiety

The formation of this compound is intrinsically linked to the synthesis of the aglycone portion of the Dapagliflozin molecule, which is the C-aryl glucoside. A common strategy for constructing this C-C bond involves the coupling of a protected glucose derivative with a reactive aryl species. This compound serves as a precursor to this reactive aryl species.

The synthesis of this diarylmethane intermediate generally involves a Friedel-Crafts-type reaction followed by reduction. A plausible pathway for the formation of the core structure of Impurity 1 is outlined below:

Friedel-Crafts Acylation

The synthesis often commences with the Friedel-Crafts acylation of phenetole (ethoxybenzene) with a substituted benzoyl chloride, such as 5-bromo-2-chlorobenzoyl chloride. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), yields a benzophenone intermediate.[2]

Reduction of the Benzophenone Intermediate

The resulting diaryl ketone is then reduced to the corresponding diarylmethane. This reduction can be achieved using various reducing agents, with a common method being the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[1]

It is at this stage that the specific halogenation pattern of the impurity is established. While many documented syntheses of Dapagliflozin utilize the bromo-analogue (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene), the use of an iodo-substituted precursor leads to the formation of this compound.

The Core Directive: this compound as a Key Intermediate

The primary role of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (Impurity 1) in the synthesis of Dapagliflozin is to serve as a stable, yet reactive, precursor for the formation of the crucial C-aryl bond. The iodine atom in its structure is particularly well-suited for the generation of an organometallic reagent, which is a cornerstone of this synthetic approach.

A patented method for the preparation of Dapagliflozin explicitly starts with 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.[3] The overall synthetic pathway can be dissected into the following key transformations:

Formation of a Grignard Reagent

The journey from Impurity 1 to Dapagliflozin begins with its conversion into a highly reactive organometallic species. This is typically achieved through the formation of a Grignard reagent by reacting the iodo-compound with magnesium metal. The iodine atom is more reactive than the chlorine atom in this context, allowing for the selective formation of the Grignard reagent at the iodinated position.[3]

G Impurity1 This compound (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) Grignard Grignard Reagent (Arylmagnesium Iodide) Impurity1->Grignard Initiator (e.g., Iodine) Mg Magnesium (Mg) Mg->Grignard

Diagram 1: Formation of the Grignard Reagent from this compound.
Coupling with a Protected Glucose Derivative

The newly formed Grignard reagent is a potent nucleophile. The next critical step involves its reaction with a protected glucose derivative, typically a gluconolactone where the hydroxyl groups are protected to prevent unwanted side reactions. A common protecting group strategy involves the use of trimethylsilyl (TMS) ethers.

The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the gluconolactone, leading to the formation of a lactol intermediate.

Reduction and Deprotection to Yield Dapagliflozin

The resulting lactol is then subjected to a reduction step to remove the anomeric hydroxyl group and form the desired C-glycoside. This is often accomplished using a reducing agent such as triethylsilane in the presence of a Lewis acid.

Finally, the protecting groups on the glucose moiety are removed (deprotection) under appropriate conditions, such as hydrolysis, to yield Dapagliflozin. Some synthetic variations may involve acetylation of the hydroxyl groups after the coupling reaction, followed by deacetylation in the final step.[4]

G Grignard Grignard Reagent Lactol Lactol Intermediate Grignard->Lactol Nucleophilic Addition Gluconolactone Protected Gluconolactone Gluconolactone->Lactol ProtectedDapa Protected Dapagliflozin Lactol->ProtectedDapa Reduction Dapagliflozin Dapagliflozin ProtectedDapa->Dapagliflozin Deprotection

Sources

An In-depth Technical Guide to Dapagliflozin Impurity 1: Identification, Control, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Dapagliflozin Development

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is a cornerstone in the management of type 2 diabetes mellitus, heart failure, and chronic kidney disease.[1][2][3] The synthesis of such a complex active pharmaceutical ingredient (API) is a multi-step process. During production and storage, various related substances, known as impurities, can emerge from starting materials, intermediates, by-products of side reactions, or degradation of the final compound.[2][4]

Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), impose stringent guidelines on the levels of these impurities to ensure the safety, efficacy, and quality of the final drug product.[4] Therefore, a comprehensive understanding of each impurity's identity, origin, and analytical control is not merely a regulatory hurdle but a fundamental aspect of drug development and manufacturing.

This technical guide provides an in-depth examination of a key process-related impurity, Dapagliflozin Impurity 1. We will detail its definitive chemical identity, discuss its analytical determination with field-proven methodologies, and contextualize its importance within the broader framework of pharmaceutical quality control. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of pharmaceutical integrity.

Part 1: Core Identification of this compound

The unambiguous identification of any impurity is the first step in establishing a robust control strategy. This compound is a known process-related impurity that is critical to monitor during the synthesis of the Dapagliflozin API.

Nomenclature: The chemically correct name for this impurity is 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .[5]

CAS Number: The Chemical Abstracts Service has assigned the unique identifier 1103738-29-9 to this compound.[5]

Based on its structure, it is evident that this impurity is not a degradation product of Dapagliflozin but rather a key intermediate or a substance derived from the starting materials used in the API's synthesis. Its structure lacks the C-glucoside moiety characteristic of the final Dapagliflozin molecule.[2] Effective control of this impurity relies on optimizing the synthetic steps and purification processes to ensure its removal or reduction to acceptable levels in the final API.

Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below. This information is vital for the development of analytical methods and for its synthesis as a reference standard.

PropertyValueSource(s)
CAS Number 1103738-29-9[5]
Chemical Name 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[5]
Molecular Formula C₁₅H₁₄ClIO[5]
Molecular Weight 372.63 g/mol
Typical Status Process-Related Impurity / Intermediate[2][4]

Part 2: Analytical Control and Methodologies

The accurate detection and quantification of this compound are paramount for quality control (QC) and for regulatory submissions like Abbreviated New Drug Applications (ANDAs).[3][5] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for this purpose, offering high sensitivity and resolution.[6][7]

Recommended Analytical Workflow: A Self-Validating System

The causality behind the selection of this workflow is based on achieving robust separation of the main API peak from its related impurities, ensuring specificity and accuracy. The use of a phenyl stationary phase, for example, offers unique selectivity through pi-pi interactions, which can be advantageous for separating aromatic compounds like Dapagliflozin and its precursors.

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Validation prep_sample 1. Accurately weigh API sample prep_std 2. Prepare Impurity 1 Reference Standard prep_sample->prep_std dissolve 3. Dissolve in appropriate diluent (e.g., Acetonitrile/Water) prep_std->dissolve injection 4. Inject sample into UPLC system dissolve->injection separation 5. Chromatographic Separation (e.g., Phenyl Column) injection->separation detection 6. UV Detection (e.g., 230 nm) separation->detection integration 7. Peak Integration & Identification detection->integration quantification 8. Quantification against Reference Standard integration->quantification validation 9. Method Validation (ICH Guidelines) quantification->validation

Caption: UPLC workflow for the quantification of this compound.

Detailed Experimental Protocol (UPLC)

This protocol is a synthesized representation based on validated methods for Dapagliflozin and its impurities.[6] It is designed to be a self-validating system, where the specificity and performance are confirmed through rigorous validation as per International Council for Harmonisation (ICH) guidelines.

1. Instrumentation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector is recommended for optimal resolution and sensitivity.[6]

2. Chromatographic Conditions:

  • Column: Zorbax Phenyl, 50 x 3.0 mm, 1.8 µm particle size.[6]

    • Rationale: The phenyl stationary phase provides alternative selectivity to traditional C18 columns, which is often beneficial for resolving structurally similar aromatic compounds.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v).[6]

    • Rationale: This composition provides sufficient eluotropic strength to elute the compounds in a reasonable time while maintaining good separation. Isocratic mode simplifies the method and enhances reproducibility.

  • Flow Rate: 0.1 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection Wavelength: 230 nm.[6]

    • Rationale: This wavelength offers a good chromophoric response for both Dapagliflozin and its related impurities, allowing for sensitive detection.

  • Injection Volume: 2 µL.[6]

3. Preparation of Solutions:

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of approximately 10 µg/mL.

  • Sample Solution: Prepare the Dapagliflozin API sample solution at a concentration where the expected impurity level falls within the linear range of the method (e.g., 50 µg/mL of Dapagliflozin, which would correspond to 0.05 µg/mL for a 0.1% impurity level).[6]

4. Method Validation:

  • The method must be validated according to ICH guidelines to demonstrate its suitability.[6]

    • Specificity: Forced degradation studies should be performed (acid, base, oxidation, thermal, photolytic) to ensure the peak for Impurity 1 is free from interference from degradants.

    • Linearity: Establish linearity across a range of concentrations (e.g., LOQ to 150% of the specification limit). A correlation coefficient (r²) of >0.99 is expected.[6]

    • Accuracy & Precision: Assessed by analyzing samples spiked with known amounts of the impurity at different levels.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined to ensure the method is sensitive enough to detect and quantify the impurity at levels required by regulatory standards.

Part 3: Impact and Regulatory Considerations

The control of any pharmaceutical impurity is directly linked to patient safety. While specific toxicological data for this compound is not widely published in public literature, regulatory guidelines provide a framework for managing unknown or unspecified impurities.[4] The qualification of an impurity is required if it is present at levels exceeding the identification threshold defined by ICH Q3A/B guidelines.

Reference standards for impurities like 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene are indispensable for several key activities in pharmaceutical development:

  • Analytical Method Development and Validation: To confirm the identity and accuracy of the analytical procedure.[5]

  • Quality Control (QC): For routine testing of API batches to ensure they meet the established specifications.[3]

  • Stability Studies: To monitor for the appearance or increase of impurities over time.[3]

The presence of this specific impurity above the acceptance limit would indicate a potential deviation or lack of control in the manufacturing process, necessitating an investigation and corrective actions.

Conclusion

This compound, identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS: 1103738-29-9), is a critical process-related impurity in the synthesis of Dapagliflozin. Its effective control is a testament to a well-understood and robust manufacturing process. The implementation of a validated, high-sensitivity analytical method, such as the UPLC protocol detailed herein, is fundamental to ensuring that each batch of Dapagliflozin API meets the stringent purity requirements set forth by global regulatory agencies. This commitment to analytical excellence and process control is the bedrock upon which the safety and efficacy of modern pharmaceuticals are built.

References

  • SynZeal. (n.d.). This compound | 1103738-29-9. Retrieved from SynZeal Inc.[5]

  • de Oliveira, A. M., et al. (2023). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. [Source not fully available, but methodology details are referenced].[6]

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Retrieved from Alentris Research.[4]

  • Pharmaffiliates. (n.d.). Dapagliflozin-impurities. Retrieved from Pharmaffiliates Analytics & Synthetics (P) Ltd.[1]

  • Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma.[2]

  • SynThink Research Chemicals. (n.d.). 1-Hydroxy Dapagliflozin Impurity | 461432-27-9. Retrieved from SynThink Research Chemicals.[8]

  • Al-Saeed, M. H., et al. (2022). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using Coupled Preparative Chromatography and LC/MS Techniques. Baghdad Journal of Science.[9]

  • Patel, P., & Captain, A. D. (2021). A Review on Analytical Methods of Dapagliflozin: An Update. ResearchGate.[7]

  • Simson Pharma Limited. (n.d.). This compound | CAS No- 1103738-29-9. Retrieved from Simson Pharma Limited.

  • SynZeal. (n.d.). Dapagliflozin Impurities. Retrieved from SynZeal Inc.[3]

  • Mathews Open Access Journals. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. Mathews J Pharma Sci.[10]

  • Google Patents. (n.d.). CN108314613B - Preparation method of dapagliflozin isomer impurity I. Retrieved from Google Patents.[11]

  • Der Pharma Chemica. (2025). A Review on Evolution in Triglyceride Determination. Der Pharma Chemica.[12]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. [Source details incomplete in search result].[13]

  • Acanthus Research. (n.d.). This compound. Retrieved from Acanthus Research Inc.[14]

  • SynThink Research Chemicals. (n.d.). Dapagliflozin EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals.[15]

  • IOSR Journal of Pharmacy. (2019). A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation. iosrphr.org.[16]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of a key process-related impurity of Dapagliflozin, identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. Dapagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. This document delves into the structural and physicochemical characteristics of Dapagliflozin Impurity 1, offering a foundational understanding for researchers and analytical scientists. Furthermore, it outlines detailed methodologies for its characterization and control, underpinned by established scientific principles and regulatory guidelines.

Introduction: The Imperative of Impurity Profiling in Drug Development

The therapeutic efficacy and safety of a pharmaceutical drug product are intrinsically linked to the purity of its active pharmaceutical ingredient (API). During the synthesis and storage of an API, various impurities can emerge, including starting materials, byproducts, intermediates, and degradation products.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[2]

Dapagliflozin, a cornerstone in the treatment of type 2 diabetes, is synthesized through a multi-step chemical process. This process, like any complex organic synthesis, can lead to the formation of process-related impurities. One such impurity, designated here as this compound, has been identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .[3][4] This compound is a critical intermediate in some synthetic routes of Dapagliflozin.[3][4] A thorough understanding of its physicochemical properties is paramount for the development of robust analytical methods for its detection and quantification, thereby ensuring the quality and consistency of the Dapagliflozin API.

This guide will provide an in-depth exploration of the known physicochemical properties of this compound, followed by a detailed discussion of the analytical techniques and protocols essential for its characterization and control.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an impurity is the bedrock upon which effective analytical methods are built. These properties dictate the choice of analytical techniques, inform method development parameters, and aid in the structural elucidation of unknown impurities.

Chemical Structure and Identity
  • Chemical Name: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[3]

  • CAS Number: 1103738-29-9[3]

  • Molecular Formula: C₁₅H₁₄ClIO[3]

  • Molecular Weight: 372.63 g/mol [3]

The molecular structure of this compound is presented below:

Chemical Structure of this compoundFigure 1: Chemical Structure of this compound (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene).
Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and predictive models.

PropertyValueSource(s)
Appearance White to Pale Yellow Solid[3]
Melting Point 62 - 64 °C[3]
Boiling Point (Predicted) 411.2 ± 40.0 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa (Predicted) Not readily ionizable under physiological pH
LogP (Predicted) 5.5[5]

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Analytical Characterization of this compound

The definitive identification and quantification of any impurity require a suite of analytical techniques. The selection of these techniques is guided by the physicochemical properties outlined above.

Chromatographic Analysis: The Cornerstone of Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of impurities in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[6]

A robust HPLC method for the analysis of Dapagliflozin and its impurities should be able to separate the main component from all potential impurities with adequate resolution. Given the non-polar nature of this compound (predicted LogP of 5.5), a reversed-phase HPLC (RP-HPLC) method is the logical choice. A C18 or C8 stationary phase is typically effective for separating compounds of this polarity. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, to achieve the desired separation.

The following protocol is a representative RP-HPLC method that can be adapted and validated for the routine analysis of this compound, in accordance with ICH Q2(R1) guidelines.[7][8]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    15 70
    20 70
    22 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the Dapagliflozin API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Prepare a standard solution of this compound in the same diluent at a known concentration (e.g., 1 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

This method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[7]

Spectroscopic Characterization: Unveiling the Molecular Structure

While chromatography provides quantitative data, spectroscopic techniques are indispensable for the structural elucidation of impurities.

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the identification of impurities. The mass spectrometer provides crucial information about the molecular weight of the impurity, which can be used to confirm its identity. For this compound, the expected monoisotopic mass is 371.97779 Da.[5]

Forced Degradation Studies: Understanding Impurity Formation

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to ensure the stability-indicating nature of the analytical methods.[9] Dapagliflozin has been shown to be susceptible to degradation under certain stress conditions. While this compound is a process-related impurity, understanding its stability is also important.

The following diagram illustrates a typical workflow for forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, dry heat) Thermal->Analysis Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->Analysis API Dapagliflozin API (spiked with Impurity 1) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Data Data Evaluation: - Purity - Degradant Profile - Mass Balance Analysis->Data

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Framework for Control

This technical guide has provided a detailed overview of the physicochemical properties of this compound (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) and has outlined a systematic approach for its analytical characterization. A thorough understanding of this impurity is not merely an academic exercise but a regulatory and safety necessity. The methodologies described herein provide a robust framework for drug development professionals to establish effective control strategies for this and other process-related impurities. By integrating this knowledge into the drug development lifecycle, from process optimization to routine quality control, the safety, efficacy, and quality of Dapagliflozin can be consistently assured.

References

  • PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Grace, A. N., et al. (2019). Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 447-453.
  • Journal of Pharmaceutical Negative Results. (2022). RP- HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Analytical Method Development and Validation of Dapagliflozin By RP-HPLC Method In Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 123-129.
  • Therapeutic Goods Administration. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Retrieved from [Link]

  • Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the meticulous identification and characterization of impurities are not merely a regulatory formality but a cornerstone of patient safety and product efficacy. For a potent and selective SGLT2 inhibitor like Dapagliflozin, understanding its impurity profile is paramount. Impurities can arise from various stages, including synthesis, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[1][2] This guide provides an in-depth technical analysis of the spectroscopic data pertinent to a known process-related impurity of Dapagliflozin, designated as Dapagliflozin Impurity 1.

This compound has been identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .[3] This document serves as a comprehensive resource for researchers, analytical scientists, and quality control professionals, offering a detailed elucidation of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics. The insights herein are foundational for developing robust analytical methods for impurity detection, quantification, and control in Dapagliflozin drug substance and product.

Structural Elucidation of this compound

A foundational understanding of the impurity's structure is critical for the interpretation of its spectroscopic data. Below are the structures of Dapagliflozin and this compound for comparative analysis.

Structures cluster_dapa Dapagliflozin cluster_imp1 This compound 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene dapa_node imp1_node Fragmentation_Pathway cluster_frags Predicted Fragments parent Impurity 1 [M]⁺ m/z = 372 frag1 [C₈H₅ClI]⁺ m/z = 263 parent->frag1 Benzylic Cleavage frag2 [C₇H₉O]⁺ m/z = 109 parent->frag2 Benzylic Cleavage

Caption: Predicted mass fragmentation pathway of this compound.

Experimental Protocol: LC-MS

A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method is typically employed for the separation and detection of pharmaceutical impurities. [2]

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is suitable.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common choice. * Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for this type of molecule.

    • Scan Range: A scan range of m/z 50-500 would be appropriate to capture the parent ion and expected fragments.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
Aromatic C-H 3100 - 3000Stretch
Aliphatic C-H (CH₂, CH₃) 2980 - 2850Stretch
Aromatic C=C 1600 - 1450Stretch
C-O (Ether) 1260 - 1000Stretch
C-Cl 800 - 600Stretch
C-I 600 - 500Stretch

Note: These are predicted ranges and actual values may vary.

Experimental Protocol: FTIR

Fourier-transform infrared (FTIR) spectroscopy is the standard method for obtaining an IR spectrum.

  • Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: A benchtop FTIR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected and the peak positions identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the aromatic, benzylic, and ethoxy protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (on iodo-chloro-benzene ring) 7.0 - 7.6m3H
Aromatic-H (on ethoxy-benzene ring) 6.8 - 7.2m4H
-O-CH₂- (ethoxy) ~4.0q2H
-CH₂- (benzylic) ~4.0s2H
-CH₃ (ethoxy) ~1.4t3H

Note: Predicted chemical shifts are based on standard values and may be influenced by the specific electronic environment.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and type of carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)
Aromatic C-O 155 - 160
Aromatic C-Cl 130 - 135
Aromatic C-H 114 - 138
Aromatic C-C (quaternary) 130 - 145
Aromatic C-I 90 - 95
-O-CH₂- (ethoxy) 60 - 65
-CH₂- (benzylic) 35 - 40
-CH₃ (ethoxy) 14 - 16

Note: The carbon attached to iodine is expected to be significantly shielded due to the "heavy atom effect".[4]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Integrated Analytical Workflow

The comprehensive characterization of this compound requires an integrated approach, utilizing the strengths of each spectroscopic technique in a logical sequence.

Analytical_Workflow cluster_workflow Characterization Workflow for this compound start Impurity Isolation (e.g., Prep-HPLC) ms MS Analysis (Molecular Weight & Formula) start->ms ir IR Spectroscopy (Functional Groups) ms->ir nmr1d 1D NMR (¹H, ¹³C) (Basic Structure) ir->nmr1d nmr2d 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Structure) nmr1d->nmr2d end_node Complete Structural Elucidation nmr2d->end_node

Caption: A typical workflow for the structural elucidation of a pharmaceutical impurity.

Conclusion

This technical guide provides a detailed spectroscopic framework for the characterization of this compound, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. By leveraging the complementary information from MS, IR, and NMR spectroscopy, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented herein serve as a valuable resource for analytical scientists tasked with the critical role of ensuring the purity, safety, and quality of Dapagliflozin. The principles and methodologies outlined are broadly applicable to the characterization of other pharmaceutical impurities, underscoring the universal importance of rigorous analytical science in drug development.

References

  • SynZeal. (n.d.). This compound.
  • Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities.
  • Smolecule. (n.d.). 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene.
  • PubChem. (n.d.). 1-Chloro-4-iodobenzene.
  • Jay Finechem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.
  • Alentris Research Pvt. Ltd. (2024, August 28). Dapagliflozin impurity.
  • Ismail, A., Alahmad, Y., & Haroun, M. f. (2022). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods. Baghdad Science Journal.
  • PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.
  • CPHI Online. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4iodobenzene.
  • Lead Sciences. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.
  • ChemicalBook. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene synthesis.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ChemicalBook. (n.d.). Iodobenzene(591-50-4) 13C NMR spectrum.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of process-related impurities in the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. As an active pharmaceutical ingredient (API), ensuring the purity of dapagliflozin is paramount to its safety and efficacy. This document delves into the common synthetic routes of dapagliflozin, elucidating the potential origins of process-related impurities, including unreacted starting materials, intermediates, and byproducts. Furthermore, it details the state-of-the-art analytical methodologies, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, that are instrumental in the detection, isolation, and structural elucidation of these impurities. A significant emphasis is placed on the principles of forced degradation studies as a predictive tool for potential degradants. This guide is designed to be a practical resource for scientists and researchers in the pharmaceutical industry, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, all within the framework of regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Purity in Dapagliflozin

Dapagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus, and has also shown benefits in patients with heart failure and chronic kidney disease.[1] The chemical structure of dapagliflozin is (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol.[2] The intricate multi-step synthesis required to produce this complex molecule invariably presents challenges in maintaining its purity. The presence of impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.[3]

Process-related impurities are unwanted chemicals that arise during the manufacturing process of the API.[4] These can be broadly categorized as:

  • Starting Materials and Intermediates: Residual, unreacted starting materials or intermediates that are carried through the synthetic steps.

  • Byproducts: Formed from side reactions that compete with the main reaction.

  • Reagents, Ligands, and Catalysts: Any other chemical entities used in the synthesis that are not completely removed.

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the control of impurities in new drug substances, as outlined in the ICH Q3A(R2) guideline.[5][] This necessitates the development of robust analytical methods for the identification, quantification, and control of any process-related impurities.

Unraveling the Synthetic Landscape: Origins of Dapagliflozin Impurities

A thorough understanding of the synthetic route is the cornerstone of predicting and identifying potential process-related impurities. Several synthetic strategies for dapagliflozin have been reported, a common approach of which is highlighted below to illustrate the potential for impurity formation.

A prevalent synthetic route involves the coupling of a protected glucose derivative with an aryl aglycone.[7][8] A key starting material for the aglycone portion is often 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[2]

Illustrative Synthetic Pathway and Potential Impurities:

Dapagliflozin_Synthesis_Impurities cluster_synthesis Dapagliflozin Synthesis cluster_impurities Potential Impurities Starting_Material 5-bromo-2-chloro-4'-ethoxydiphenylmethane Intermediate_1 Lithium or Grignard Reagent Starting_Material->Intermediate_1 Organometallic Formation Impurity_SM Unreacted Starting Material Starting_Material->Impurity_SM Incomplete Reaction Coupling_Product Coupled Intermediate Intermediate_1->Coupling_Product Coupling Reaction Impurity_Byproduct Side-Reaction Byproducts (e.g., homo-coupling) Intermediate_1->Impurity_Byproduct Side Reactions Protected_Gluconolactone Protected Gluconolactone Protected_Gluconolactone->Coupling_Product Dapagliflozin_Protected Protected Dapagliflozin Coupling_Product->Dapagliflozin_Protected Reduction & Processing Impurity_Isomer Anomeric Isomers (α-anomer) Coupling_Product->Impurity_Isomer Incomplete Stereoselectivity Dapagliflozin Dapagliflozin (API) Dapagliflozin_Protected->Dapagliflozin Deprotection Impurity_Degradation Degradation Products Dapagliflozin->Impurity_Degradation Instability

Caption: Origin of Process-Related Impurities in a General Dapagliflozin Synthesis.

Causality of Impurity Formation:

  • Unreacted Starting Materials: Incomplete conversion of starting materials like 5-bromo-2-chloro-4'-ethoxydiphenylmethane can lead to their presence in the final API if not adequately purged in downstream processing.

  • Side-Reaction Byproducts: The formation of the organometallic intermediate is a critical step. Side reactions, such as homo-coupling of the aryl halide, can occur, leading to dimeric impurities.

  • Stereoisomers: The stereochemistry of the glycosidic bond is crucial for the pharmacological activity of dapagliflozin. The desired product is the β-anomer. Incomplete stereoselectivity during the reduction of the lactol intermediate can result in the formation of the α-anomer as a process-related impurity.

  • Degradation Products: The dapagliflozin molecule can be susceptible to degradation under certain conditions (e.g., acidic or basic hydrolysis, oxidation), leading to the formation of degradation products.

Analytical Arsenal: Methodologies for Impurity Identification

A multi-pronged analytical approach is essential for the comprehensive identification and characterization of dapagliflozin impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses for the separation and quantification of dapagliflozin and its related substances.[1] The choice of column, mobile phase, and detector is critical for achieving the desired resolution and sensitivity.

Typical HPLC/UPLC Method Parameters:

ParameterTypical Value/ChoiceRationale
Column Reversed-phase C18 or Phenyl (e.g., Zorbax phenyl, Hypersil BDS C18)Provides good retention and separation for the moderately non-polar dapagliflozin and its impurities. Phenyl columns can offer alternative selectivity for aromatic compounds.
Mobile Phase Acetonitrile and water/buffer (e.g., phosphate buffer) with gradient elutionA gradient of organic solvent (acetonitrile) allows for the elution of impurities with a wide range of polarities. Buffers are used to control the pH and improve peak shape.
Detection UV/PDA at ~224-245 nmThe aromatic rings in dapagliflozin and its related impurities provide strong UV absorbance in this range, enabling sensitive detection. A Photodiode Array (PDA) detector is invaluable for assessing peak purity.
Flow Rate 0.1 - 1.0 mL/minOptimized for the specific column dimensions and particle size to achieve efficient separation.

Experimental Protocol: A Self-Validating HPLC Method

The following protocol is a representative example of a stability-indicating HPLC method that can be validated according to ICH guidelines.[1]

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve dapagliflozin reference standard in a suitable diluent (e.g., methanol) to a known concentration.

    • Sample Solution: Dissolve the dapagliflozin API sample in the diluent to the same nominal concentration as the standard solution.

    • Spiked Sample Solution: Prepare a sample solution spiked with known process-related impurities and degradation products to demonstrate specificity and resolution.

  • Chromatographic System:

    • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Phosphate buffer (pH 6.5)

    • Mobile Phase B: Acetonitrile:Water (90:10 v/v)

    • Gradient Program: A time-based program that varies the proportion of Mobile Phase B to elute all components of interest.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 35°C)

    • Detection Wavelength: 245 nm

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Inject the diluent, standard solution, sample solution, and spiked sample solution. The method is specific if the dapagliflozin peak is well-resolved from all impurities and there are no interfering peaks from the diluent.

    • Linearity: Analyze a series of solutions with varying concentrations of dapagliflozin and its impurities. The method is linear if the peak area response is directly proportional to the concentration.

    • Accuracy: Analyze samples with known amounts of added impurities (spiking). The method is accurate if the recovery of the impurities is within an acceptable range (typically 80-120%).

    • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The method is precise if the relative standard deviation (RSD) of the results is low.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method is robust if it remains unaffected by small, deliberate variations in the parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the structural elucidation of unknown impurities. It provides molecular weight information, which is a critical piece of the puzzle in identifying a compound.

Workflow for LC-MS Based Impurity Identification:

LCMS_Workflow HPLC_Separation HPLC/UPLC Separation of Impurities ESI_Ionization Electrospray Ionization (ESI) HPLC_Separation->ESI_Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Ionization->Mass_Analyzer MS_Spectrum Full Scan MS Spectrum (Molecular Weight Determination) Mass_Analyzer->MS_Spectrum MSMS_Fragmentation Tandem MS (MS/MS) (Fragmentation for Structural Clues) MS_Spectrum->MSMS_Fragmentation Structure_Elucidation Structural Elucidation of Impurity MSMS_Fragmentation->Structure_Elucidation

Caption: A typical workflow for impurity identification using LC-MS.

Data Interpretation: The mass spectrum of an impurity provides its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the impurity ion and analyzing the resulting fragment ions. This fragmentation pattern provides valuable clues about the structure of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the definitive structural characterization of isolated impurities. Techniques such as 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms in a molecule. Due to its lower sensitivity compared to MS, NMR typically requires the isolation of the impurity in milligram quantities, often achieved through preparative HPLC.

Probing Stability: The Role of Forced Degradation Studies

Forced degradation studies, or stress testing, are a regulatory requirement and a critical tool for understanding the intrinsic stability of dapagliflozin. By subjecting the API to harsh conditions, potential degradation pathways can be elucidated, and the resulting degradation products can be identified. This information is vital for developing stability-indicating analytical methods and for establishing appropriate storage conditions for the drug substance and product.

Common Stress Conditions for Dapagliflozin:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 1M HCl). Dapagliflozin has been shown to be susceptible to acid-catalyzed degradation.

  • Alkaline Hydrolysis: Treatment with a base (e.g., 1M NaOH).

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid or a solution of the API.

  • Photolytic Degradation: Exposing the API to UV or visible light.

The degradation products formed under these stress conditions are then analyzed using the techniques described above (HPLC, LC-MS, NMR) to identify their structures.

Known Process-Related Impurities and Degradation Products of Dapagliflozin

While a comprehensive, publicly available list of all possible process-related impurities is not feasible due to the proprietary nature of manufacturing processes, several key impurities have been reported in the scientific literature.

Table of Known Dapagliflozin Impurities:

Impurity Name/TypePotential Origin
Dapagliflozin α-anomer Incomplete stereoselectivity during synthesis
5-bromo-2-chloro-4'-ethoxydiphenylmethane Unreacted starting material
Benzylic Hydroxy Dapagliflozin Oxidation of the benzylic methylene bridge
Oxo Dapagliflozin Further oxidation of the benzylic hydroxy group
Desethyl Dapagliflozin Cleavage of the ethyl ether linkage
Dimeric Impurities Side reactions during organometallic coupling

Note: In some studies, impurities have been designated with codes such as H, J, and K, which were found to exceed acceptable limits and were subsequently isolated and characterized. Without access to the specific proprietary data, their exact structures cannot be reproduced here, but this highlights the importance of thorough impurity profiling for each specific manufacturing process.

Regulatory Framework and Conclusion

The identification and control of process-related impurities in dapagliflozin are governed by the ICH Q3A(R2) guideline for new drug substances.[] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

ICH Q3A(R2) Thresholds (for a maximum daily dose of ≤ 2g/day):

ThresholdLevel
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

Any impurity present at or above the identification threshold must be structurally characterized. Impurities above the qualification threshold require toxicological assessment to ensure their safety.

References

  • (PDF) Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • ICH Q3A(R2) Impurities in new drug substances. (2006, October 25). European Medicines Agency. Retrieved January 24, 2026, from [Link]

  • Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances - YouTube. (2024, October 31). Retrieved January 24, 2026, from [Link]

  • (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences. (n.d.). Retrieved January 24, 2026, from [Link]

  • Dapagliflozin Hydroxy Impurity | 960404-86-8 - SynZeal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Dapagliflozin-impurities - Pharmaffiliates. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation - iosrphr.org. (n.d.). Retrieved January 24, 2026, from [Link]

  • Dapagliflozin Hydroxy Impurity | CAS 1204222-85-4 - Veeprho. (n.d.). Retrieved January 24, 2026, from [Link]

  • Dapagliflozin Impurities - SynZeal. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin - Der Pharma Chemica. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Degradation Products and Formation Pathways of Dapagliflozin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. As with any pharmaceutical agent, ensuring its stability, safety, and efficacy is paramount. This technical guide provides a comprehensive exploration of the degradation products of dapagliflozin, delving into their formation mechanisms under various stress conditions. We will examine the impact of hydrolytic, oxidative, photolytic, and thermal stress on the molecular integrity of dapagliflozin. Furthermore, this guide will detail the advanced analytical methodologies requisite for the identification, separation, and characterization of these degradation products, in alignment with the stringent standards set forth by the International Council for Harmonisation (ICH) guidelines. Through a synthesis of field-proven insights and technical accuracy, this document aims to equip researchers and drug development professionals with the critical knowledge to navigate the complexities of dapagliflozin stability and impurity profiling.

Introduction: The Imperative of Stability in Drug Development

Dapagliflozin's therapeutic success is intrinsically linked to its chemical stability.[1][2] The formation of degradation products can have significant implications, potentially leading to a reduction in therapeutic efficacy, and in some instances, the emergence of toxic impurities. Therefore, a thorough understanding of dapagliflozin's degradation profile is not merely an academic exercise but a critical component of drug development and quality control.

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are indispensable for elucidating the potential degradation pathways of a drug substance.[2][3] These studies are mandated by regulatory bodies such as the ICH and provide invaluable information for the development of stability-indicating analytical methods, formulation optimization, and the establishment of appropriate storage conditions.

Regulatory Framework: Adherence to ICH Guidelines

The investigation of drug substance degradation is governed by a robust regulatory framework, primarily established by the International Council for Harmonisation (ICH). The most pertinent guidelines for the study of dapagliflozin degradation are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the requirements for stability testing, including the conditions for forced degradation studies to identify likely degradation products and to demonstrate the specificity of analytical procedures.[2]

  • ICH Q3A(R2): Impurities in New Drug Substances: This document provides guidance on the reporting, identification, and qualification of impurities in new drug substances.[4]

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline details the validation requirements for analytical methods, ensuring they are suitable for their intended purpose, which in this context, is the accurate quantification of dapagliflozin and its degradation products.[5][6]

Adherence to these guidelines is not only a regulatory necessity but also a testament to a commitment to scientific rigor and patient safety.

Degradation Pathways of Dapagliflozin

Dapagliflozin is susceptible to degradation under a variety of stress conditions, including hydrolysis (acidic and basic), oxidation, and exposure to light and heat.[1][2] The following sections detail the known degradation pathways and the resulting degradation products.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for dapagliflozin, with the molecule exhibiting susceptibility to both acidic and alkaline conditions.[7]

Under acidic conditions, dapagliflozin undergoes significant degradation. The primary site of cleavage is the C-glucoside bond, although it is more stable than an O-glucoside bond. Studies have identified two primary degradation products (DPs) formed under acidic stress. The formation of these impurities highlights the lability of the molecule to acidic environments.

  • Degradation Product 1 (DP1) and Degradation Product 2 (DP2): These novel degradation products have been structurally characterized using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Their formation underscores the importance of controlling pH in formulations and during manufacturing processes.

In alkaline media, dapagliflozin also demonstrates instability. The degradation kinetics in an alkaline medium have been shown to follow a pseudo-first-order reaction.[1] A major degradation product is formed through the cleavage of the sugar moiety.[1]

Oxidative Degradation

Exposure to oxidative conditions, typically simulated using hydrogen peroxide, leads to the formation of specific degradation products.[1][4] The exact structures of these oxidative degradation products are still under investigation by the broader scientific community, but their presence necessitates the control of oxidative species in the drug product.

Photolytic and Thermal Degradation

Dapagliflozin exhibits some sensitivity to light and heat.[4][8]

  • Photodegradation: Exposure to UV light can induce degradation, leading to the formation of photolytic degradation products.[1][8]

  • Thermal Degradation: Elevated temperatures can also promote the degradation of dapagliflozin.[1][8] While some studies indicate stability under thermal stress, others show the formation of degradation products, suggesting that the duration and intensity of heat exposure are critical factors.[3][9]

The following diagram illustrates the general degradation pathways of dapagliflozin under various stress conditions.

G cluster_stress Stress Conditions cluster_products Degradation Products Dapagliflozin Dapagliflozin Acid Acidic Hydrolysis Dapagliflozin->Acid Cleavage of C-glucoside bond Base Alkaline Hydrolysis Dapagliflozin->Base Cleavage of sugar moiety Oxidation Oxidative Stress Dapagliflozin->Oxidation Oxidation Photo Photolytic Stress Dapagliflozin->Photo UV Exposure Thermal Thermal Stress Dapagliflozin->Thermal Heat Exposure DP_Acid Acidic Degradation Products (DP1, DP2) Acid->DP_Acid DP_Base Alkaline Degradation Product Base->DP_Base DP_Oxidative Oxidative Degradation Products Oxidation->DP_Oxidative DP_Photo Photolytic Degradation Products Photo->DP_Photo DP_Thermal Thermal Degradation Products Thermal->DP_Thermal

Dapagliflozin Degradation Pathways

Analytical Methodologies for Degradation Product Profiling

The development and validation of stability-indicating analytical methods are crucial for the accurate detection and quantification of dapagliflozin and its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of dapagliflozin and its impurities.[9][10] A well-developed HPLC method should be able to separate the active pharmaceutical ingredient (API) from all known degradation products and any process-related impurities.

Table 1: Summary of Forced Degradation Studies and Results [8]

Stress ConditionReagents and DurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis 1N HCl, 8 hours60°C31.88%DP2
Base Hydrolysis 1N NaOH, 8 hours60°C29.15%DP5
Oxidation 3% H₂O₂, 8 hours60°C22.15%DP1, DP3
Thermolytic Degradation Dry heat, 72 hours80°C34.16%DP4
Photolysis (UV Light) 4500 ± 500 lux, 10 daysAmbient9.87%-
Experimental Protocol: Forced Degradation Study

The following is a representative protocol for conducting a forced degradation study of dapagliflozin.

Objective: To generate dapagliflozin degradation products under various stress conditions for the development and validation of a stability-indicating HPLC method.

Materials:

  • Dapagliflozin API

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Water bath

  • UV light cabinet

  • Oven

Procedure:

  • Acid Degradation:

    • Accurately weigh 12.5 mg of dapagliflozin and transfer to a 50 mL volumetric flask.[8]

    • Add 5 mL of 1N HCl.[8]

    • Heat the solution in a water bath at 60°C for 8 hours.[8]

    • Cool to room temperature and neutralize with 5 mL of 1N NaOH.[8]

    • Dilute to volume with a suitable diluent (e.g., water:acetonitrile 70:30 v/v).[8]

  • Alkaline Degradation:

    • Accurately weigh 12.5 mg of dapagliflozin and transfer to a 50 mL volumetric flask.[8]

    • Add 5 mL of 1N NaOH.[8]

    • Heat the solution in a water bath at 60°C for 8 hours.[8]

    • Cool to room temperature and neutralize with 5 mL of 1N HCl.[8]

    • Dilute to volume with the diluent.[8]

  • Oxidative Degradation:

    • Accurately weigh 12.5 mg of dapagliflozin and transfer to a 50 mL volumetric flask.[8]

    • Add 5 mL of 3% H₂O₂.[8]

    • Keep the solution at 60°C for 8 hours.[8]

    • Cool and dilute to volume with the diluent.[8]

  • Thermal Degradation:

    • Place a known quantity of dapagliflozin powder in a petri dish and expose it to dry heat at 80°C in an oven for 72 hours.[8]

    • After the specified time, cool the sample and dissolve it in the diluent to achieve a known concentration.[8]

  • Photolytic Degradation:

    • Expose dapagliflozin powder to UV light (4500 ± 500 lux) in a photostability chamber for 10 days.[8]

    • After exposure, dissolve the sample in the diluent to a known concentration.[8]

Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of dapagliflozin and its degradation products.

Chromatographic Conditions: [8]

  • Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 224 nm

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

System Suitability:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[5][6]

  • The resolution between dapagliflozin and its degradation products should be greater than 1.5.[8]

  • The tailing factor for the dapagliflozin peak should be less than 2.0.[8]

  • The theoretical plates should be more than 5000.[8]

The following diagram illustrates a typical experimental workflow for a forced degradation study.

G start Start: Dapagliflozin API stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization (for Acid/Base) stress->neutralize dilute Dilution to Working Concentration stress->dilute for other conditions neutralize->dilute hplc Stability-Indicating HPLC Analysis dilute->hplc data Data Analysis: - Peak Purity - % Degradation - Impurity Profile hplc->data end End: Characterization of Degradation Products data->end

Forced Degradation Study Workflow
Advanced Analytical Techniques for Structural Elucidation

While HPLC is excellent for separation and quantification, the definitive identification of unknown degradation products requires more sophisticated techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for obtaining molecular weight information and fragmentation patterns of degradation products, which aids in their structural elucidation.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure determination, isolation of the degradation product followed by NMR analysis (¹H NMR, ¹³C NMR, and 2D-NMR techniques) is often necessary.[3][8]

Mitigation Strategies and Control

A thorough understanding of dapagliflozin's degradation pathways is fundamental to developing strategies to mitigate impurity formation. These strategies include:

  • Formulation Development: Selecting appropriate excipients that are compatible with dapagliflozin and do not promote degradation.

  • Process Optimization: Controlling parameters such as pH, temperature, and exposure to light during the manufacturing process.

  • Packaging: Utilizing packaging materials that protect the drug product from light and moisture.

  • Specification Setting: Establishing appropriate acceptance criteria for known and unknown impurities in the drug substance and drug product.

Conclusion

The stability of dapagliflozin is a critical quality attribute that directly impacts its safety and efficacy. This technical guide has provided a comprehensive overview of the degradation products of dapagliflozin and their formation pathways under various stress conditions. By leveraging advanced analytical techniques such as HPLC, LC-MS/MS, and NMR, and adhering to the principles outlined in the ICH guidelines, researchers and drug development professionals can effectively characterize the degradation profile of dapagliflozin. This knowledge is instrumental in the development of robust formulations, the implementation of effective control strategies, and ultimately, in ensuring the delivery of a safe and effective medication to patients.

References

  • Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P. SciSpace. Available at: [Link].

  • Zaghary, W. A., Mowaka, S., et al. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and Metformin. Chromatographia, 82(4), 777-789. Available at: [Link].

  • Kanijam, J., et al. (2022). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ResearchGate. Available at: [Link].

  • Chaudhari, U., Sahu, J. K., & Dande, P. R. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Drug Metabolism and Bioanalysis Letters, 16(2), 140-152. Available at: [Link].

  • Zaghary, W. A., Mowaka, S., et al. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and Metformin. OUCI. Available at: [Link].

  • Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods. (2022). Journal of Chromatographic Science, 60(9), 834-842. Available at: [Link].

  • Proposed basic degradation of dapagliflozin. ResearchGate. Available at: [Link].

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. Available at: [Link].

  • Dapagliflozin impurity. Alentris Research Pvt. Ltd. Available at: [Link].

  • Manasa, S., et al. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti. Available at: [Link].

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN PROPANEDIOL MONOHYDRATE AND VILDAGLIPTIN: GREENNESS ASSESSMENT USING AGREE. ResearchGate. Available at: [Link].

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF DAPAGLIFLOZIN AND METFORMIN TABLET DOSAGE FORM. ResearchGate. Available at: [Link].

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. Available at: [Link].

  • Pandey, S., More, M. K., & Soni, U. N. (2025). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. The Bioscan, 20(3), 724-729. Available at: [Link].

  • Development and Validation of stability-Indicating RP-HPLC method for determination of Dapagliflozin. Journal of Advanced Pharmacy Education and Research. Available at: [Link].

  • STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN. ResearchGate. Available at: [Link].

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. Available at: [Link].

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. Available at: [Link].

Sources

An In-depth Technical Guide to Forced Degradation Studies of Dapagliflozin and Impurity Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of forced degradation studies for dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering insights into the chemical stability of dapagliflozin and the formation of its impurities under various stress conditions. This document is structured to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles and regulatory expectations.

Introduction: The Imperative of Forced Degradation Studies

Dapagliflozin, a cornerstone in the management of type 2 diabetes mellitus, functions by inhibiting SGLT2 in the kidneys, thereby reducing glucose reabsorption and promoting its excretion.[1][2] The chemical structure of dapagliflozin, (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, while effective, is susceptible to degradation under various environmental conditions.[1] Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][3][4] These studies are instrumental in:

  • Elucidating Degradation Pathways: Identifying the likely degradation products and the chemical pathways through which they are formed.

  • Demonstrating Specificity of Analytical Methods: Ensuring that the analytical methods used for stability testing can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4]

  • Understanding the Intrinsic Stability of the Molecule: Revealing the molecule's vulnerabilities to various stressors, which informs formulation development, manufacturing processes, and storage conditions.[4]

This guide will delve into the practical and theoretical aspects of conducting forced degradation studies on dapagliflozin, from experimental design to the characterization of impurities.

Understanding Dapagliflozin's Impurity Profile

Impurities in a drug substance can arise from various sources and are broadly categorized as follows:

  • Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthetic process.[3]

  • Degradation Products: Formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, light, and heat.[3]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[3]

  • Formulation-Related Impurities: Resulting from interactions between the API and excipients.[3]

A thorough understanding of these impurities is essential for ensuring the safety, efficacy, and quality of the final drug product.

Designing a Robust Forced Degradation Study for Dapagliflozin

A well-designed forced degradation study should expose dapagliflozin to a range of stress conditions that are more severe than those it would typically encounter during its shelf life. The goal is to induce degradation to a level that allows for the reliable detection and characterization of degradation products, typically in the range of 5-20% degradation.

Stress Conditions and Rationale

The selection of stress conditions is guided by the ICH Q1A(R2) guideline and the chemical nature of dapagliflozin.[1][4] The following are the key stress conditions applied:

  • Acidic Hydrolysis: To assess the stability of the glycosidic bond and other acid-labile functional groups.

  • Alkaline Hydrolysis: To evaluate the susceptibility of the molecule to base-catalyzed degradation.

  • Oxidative Degradation: To determine the potential for oxidation of the molecule, particularly at electron-rich sites.

  • Photolytic Degradation: To understand the impact of light exposure on the drug's stability.[3]

  • Thermal Degradation: To investigate the effect of elevated temperatures on the drug's integrity.[5]

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Dapagliflozin API Acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) API->Acid Base Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) API->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) API->Oxidative Thermal Thermal Degradation (e.g., 80°C, solid state) API->Thermal Photolytic Photolytic Degradation (e.g., UV/Vis light) API->Photolytic Formulation Dapagliflozin Formulation Formulation->Acid Formulation->Base Formulation->Oxidative Formulation->Thermal Formulation->Photolytic HPLC HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS Pathway Degradation Pathway Elucidation HPLC->Pathway Method Stability-Indicating Method Validation HPLC->Method Profile Impurity Profile Establishment HPLC->Profile NMR NMR for Structure Elucidation LCMS->NMR LCMS->Pathway LCMS->Method LCMS->Profile NMR->Pathway NMR->Method NMR->Profile

Caption: General workflow of a forced degradation study.

Experimental Protocols for Forced Degradation of Dapagliflozin

The following protocols are representative of those used in the industry and are based on published literature.[3][5][6][7]

Acidic Degradation
  • Sample Preparation: Accurately weigh approximately 12.5 mg of dapagliflozin and transfer it to a 50 mL volumetric flask.[3]

  • Stress Application: Add 5 mL of 1N hydrochloric acid (HCl) and heat the solution in a water bath at 60°C for 8 hours.[3]

  • Neutralization: Cool the solution to room temperature and neutralize it with 5 mL of 1N sodium hydroxide (NaOH).[3]

  • Dilution: Dilute the solution to the final volume with a suitable diluent (e.g., acetonitrile:water).[3]

Alkaline Degradation
  • Sample Preparation: Accurately weigh approximately 12.5 mg of dapagliflozin and transfer it to a 50 mL volumetric flask.[3]

  • Stress Application: Add 5 mL of 1N sodium hydroxide (NaOH) and heat the solution in a water bath at 60°C for 8 hours.[3]

  • Neutralization: Cool the solution to room temperature and neutralize it with 5 mL of 1N hydrochloric acid (HCl).[3]

  • Dilution: Dilute the solution to the final volume with a suitable diluent.[3]

Oxidative Degradation
  • Sample Preparation: Prepare a stock solution of dapagliflozin.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[6] Keep the solution at room temperature for a specified period (e.g., 8-24 hours).[3][6]

  • Dilution: Dilute the stressed sample to a suitable concentration for analysis.

Thermal Degradation
  • Sample Preparation: Place the dapagliflozin powder in a petri dish.

  • Stress Application: Expose the sample to a dry heat of 80°C in an oven for 72 hours.[3]

  • Sample Analysis: Dissolve the heat-stressed powder in a suitable solvent and dilute to the desired concentration for analysis.

Photolytic Degradation
  • Sample Preparation: Spread a thin layer of dapagliflozin powder on a petri dish.

  • Stress Application: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines, for a defined period (e.g., 10 days).[3]

  • Sample Analysis: Dissolve the photo-stressed powder in a suitable solvent and dilute for analysis.

Analytical Techniques for Impurity Profiling

A combination of analytical techniques is employed to separate, identify, and quantify dapagliflozin and its degradation products.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating dapagliflozin from its impurities.[5] A stability-indicating method should be developed and validated to ensure that all degradation products are well-resolved from the parent drug and from each other.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural characterization of isolated impurities.[4][6]

Degradation Pathways of Dapagliflozin

Forced degradation studies have revealed that dapagliflozin is most susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][4]

Acid and Alkaline Degradation

Under both acidic and alkaline conditions, a primary degradation pathway involves the cleavage of the C-glycosidic bond.[8] This leads to the formation of the aglycone and the glucose moiety. Further degradation of these initial products can also occur. Studies have identified two novel degradation products under acidic conditions.[4] In alkaline conditions, the formation of an aldehyde by oxidation of an alcohol group has been reported.[6]

Degradation_Pathway Dapagliflozin Dapagliflozin Aglycone Aglycone Moiety Dapagliflozin->Aglycone Acid/Base Hydrolysis Glucose Glucose Moiety Dapagliflozin->Glucose Acid/Base Hydrolysis Aldehyde Aldehyde Impurity Dapagliflozin->Aldehyde Alkaline Oxidation DP1 Degradation Product 1 Aglycone->DP1 Further Degradation DP2 Degradation Product 2 Aglycone->DP2 Further Degradation

Caption: Proposed degradation pathways of dapagliflozin.

Oxidative Degradation

Oxidative stress can lead to the formation of various oxidation products. The specific degradation products will depend on the oxidizing agent used and the reaction conditions. The ethoxy group and the aromatic rings are potential sites for oxidation.[8]

Thermal and Photolytic Degradation

Dapagliflozin has been found to be relatively stable under thermal and photolytic stress.[4] However, some degradation can occur under prolonged exposure to high temperatures and intense light.[9]

Quantitative Analysis of Dapagliflozin Degradation

The following table summarizes the percentage of degradation of dapagliflozin observed in various studies under different stress conditions. It is important to note that the extent of degradation can vary depending on the specific experimental conditions.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis1N HCl8 hours60°CSignificant[3]
Acidic Hydrolysis1N HCl24 hoursReflux~30-36%[4]
Alkaline Hydrolysis1N NaOH8 hours60°CSignificant[3]
Alkaline Hydrolysis1N NaOH24 hours60°CSignificant[6]
Oxidative Degradation3% H₂O₂8 hoursRoom TempSignificant[3]
Oxidative Degradation30% H₂O₂24 hours60°CSignificant[6]
Thermal DegradationSolid State72 hours80°CStable[3][4]
Photolytic DegradationUV/Vis Light10 daysAmbientStable[3][4]

Conclusion: A Pathway to a Stable and Safe Drug Product

Forced degradation studies are an indispensable tool in the development of dapagliflozin. They provide a wealth of information that is critical for ensuring the quality, safety, and efficacy of the final drug product. By systematically investigating the degradation of dapagliflozin under various stress conditions, scientists can develop robust formulations, establish appropriate storage conditions, and validate analytical methods that are fit for purpose. The insights gained from these studies are not only a regulatory requirement but also a fundamental aspect of good scientific practice in pharmaceutical development.

References

  • Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P. SciSpace. Available from: [Link]

  • Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and. BUE Scholar. 2019 Apr 1. Available from: [Link]

  • (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ResearchGate. 2025 Nov 2. Available from: [Link]

  • Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti. 2018 Feb 14. Available from: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. PMC - NIH. Available from: [Link]

  • Chromatogram of dapagliflozin in photolytic degradation A-Blank,... ResearchGate. Available from: [Link]

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. Available from: [Link]

  • (PDF) STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN. ResearchGate. 2024 Sep 4. Available from: [Link]

  • Development and Validation of the Stability indicating Assay Methodology Employing LC-MS/MS for Concurrent Quantification of Dapagliflozin. Available from: [Link]

  • Dapagliflozin. Go.drugbank.com. Available from: [Link]

Sources

A Comprehensive Guide to the Preliminary Investigation of Dapagliflozin's Potential Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential impurities associated with Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. As a Senior Application Scientist, this document is structured to offer not just a procedural overview, but a causal understanding of why certain impurities may arise and how to scientifically approach their detection and control. The integrity of any active pharmaceutical ingredient (API) is paramount, and a thorough understanding of its impurity profile is a critical component of drug development and regulatory compliance.

The Genesis of Impurities: A Look at the Synthetic Pathway

The manufacturing process of Dapagliflozin, like any complex organic synthesis, is a potential source of various impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents.[1] A robust understanding of the synthetic route is the first line of defense in predicting and controlling these process-related impurities.

A common synthetic route to Dapagliflozin involves several key transformations. While specific reagents and conditions may vary, a generalized pathway provides insight into potential impurity formation. One patented process, for instance, details a multi-step synthesis that can be scrutinized for impurity introduction points.[2][3]

Dapagliflozin_Synthesis_Pathway cluster_2 Final Product & Purification Starting_Material_A 5-bromo-2-chloro-benzoic acid Step_1 Acylation & Friedel-Crafts Starting_Material_A->Step_1 Intermediate_1 5-bromo-2-chloro-4'-ethoxydiphenylmethane Step_2 Reduction Intermediate_1->Step_2 Intermediate_2 Protected C-Aryl Glycoside Step_4 Deprotection Intermediate_2->Step_4 Step_1->Intermediate_1 Step_3 Glycosylation Step_2->Step_3 Step_3->Intermediate_2 Potential Impurity: Anomers, Incomplete Glycosylation Dapagliflozin_Crude Crude Dapagliflozin Step_4->Dapagliflozin_Crude Potential Impurity: Incomplete Deprotection Dapagliflozin_Pure Pure Dapagliflozin Dapagliflozin_Crude->Dapagliflozin_Pure Purification

Caption: Generalized synthetic pathway of Dapagliflozin highlighting potential impurity entry points.

Each step in the synthesis must be optimized to minimize the formation of these impurities. For example, incomplete reactions can lead to the carry-over of starting materials or intermediates into the final product. Side reactions can generate structurally similar by-products that may be difficult to separate. The use of protecting groups and their subsequent removal can also introduce impurities if the reactions are not driven to completion.[2]

The Impact of Instability: Degradation Impurities

Beyond the synthesis, Dapagliflozin can degrade under various stress conditions, leading to the formation of degradation products.[1] Forced degradation studies are therefore essential to identify the potential degradation pathways and to develop stability-indicating analytical methods. These studies typically expose the drug substance to heat, light, humidity, acid, base, and oxidation.[4][5]

Dapagliflozin has been shown to be susceptible to degradation, particularly under acidic and alkaline conditions.[6][7] One study identified two novel degradation products in acid hydrolysis, which were subsequently characterized using advanced analytical techniques like LC-MS and NMR.[6] Another study also pointed to the sensitivity of Dapagliflozin to acid and alkali degradation.[7]

Table 1: Summary of Forced Degradation Studies on Dapagliflozin

Stress ConditionObservationPotential Degradation ProductsReference
Acidic HydrolysisSignificant degradation observed.Two novel degradation products (DP1 and DP2) were identified and structurally characterized.[6]
Alkaline HydrolysisDegradation observed.Formation of an aldehyde-containing degradant has been suggested.[7]
Oxidative (H₂O₂)Stable.No significant degradation reported.[4]
Photolytic (UV)Stable.No significant degradation reported.[4]
ThermalStable.No significant degradation reported.[4]

The structural elucidation of these degradation products is crucial for understanding the degradation mechanism and for ensuring that the analytical methods can adequately separate and quantify them.

Analytical Strategies for Impurity Profiling

A robust analytical methodology is the cornerstone of any impurity investigation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the separation and quantification of Dapagliflozin and its impurities.[8][9][10][11] These methods are often coupled with mass spectrometry (MS) for the identification and structural characterization of unknown impurities.[12]

Analytical_Workflow Sample_Preparation Sample Preparation (API or Formulation) HPLC_UPLC_Analysis HPLC/UPLC Analysis (Stability-Indicating Method) Sample_Preparation->HPLC_UPLC_Analysis Peak_Detection Peak Detection & Quantification HPLC_UPLC_Analysis->Peak_Detection Impurity_Identification Impurity Identification (LC-MS, NMR) Peak_Detection->Impurity_Identification If unknown peaks are detected Qualification Qualification of Impurities (ICH Guidelines) Peak_Detection->Qualification For known impurities Impurity_Identification->Qualification Reporting Reporting & Specification Setting Qualification->Reporting

Caption: A typical analytical workflow for the investigation of Dapagliflozin impurities.

A Validated Stability-Indicating HPLC Method: A Step-by-Step Protocol

The development and validation of a stability-indicating analytical method are critical to ensure that all potential impurities and degradation products can be accurately detected and quantified. The following protocol is a synthesized example based on published methods and serves as a starting point for laboratory investigation.[4][9]

Objective: To separate and quantify Dapagliflozin and its related substances in the drug substance.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column Kromasil 100-5-C8 (100 mm × 4.6 mm, 5 µm) or equivalentThe C8 stationary phase provides good retention and selectivity for Dapagliflozin and its likely impurities.
Mobile Phase Acetonitrile:Water (52:48, v/v)This isocratic mobile phase offers a balance of elution strength and resolution for the target analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Detection Wavelength 224 nmDapagliflozin exhibits significant absorbance at this wavelength, allowing for sensitive detection.
Column Temperature Ambient or controlled at 25°CMaintaining a consistent temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[9]

Regulatory Landscape and Impurity Qualification

The control of impurities in new drug substances is governed by stringent regulatory guidelines, primarily those from the ICH.[13][14][15][16] The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[14]

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Q3A(R2) Guideline[14]

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the specified level.[14] If an impurity exceeds the qualification threshold, its safety must be justified. This can be achieved by demonstrating that the impurity is a significant metabolite in animal or human studies, or through dedicated toxicological studies.

Conclusion and Future Perspectives

The preliminary investigation of Dapagliflozin's potential impurities is a multifaceted process that requires a deep understanding of its synthesis, stability, and analytical chemistry. By proactively identifying and controlling impurities, drug developers can ensure the quality, safety, and efficacy of the final drug product.

Future work in this area should focus on the continued surveillance of new impurities that may emerge from novel synthetic routes or long-term stability studies. The development of even more sensitive and rapid analytical techniques will also play a crucial role in maintaining the high standards of pharmaceutical quality.

References

  • (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction - ResearchGate. Available from: [Link]

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed. Available from: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available from: [Link]

  • (PDF) STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN - ResearchGate. Available from: [Link]

  • WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents.
  • A New Stability Indicating HPLC Method for Related Substances in Dapagliflozin - Impactfactor. Available from: [Link]

  • development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form - ResearchGate. Available from: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Dapagliflozin impurity - Alentris Research Pvt. Ltd.. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach - Der Pharma Chemica. Available from: [Link]

  • Development and Validation of the Stability indicating Assay Methodology Employing LC-MS/MS for Concurrent Quantification of Dapagliflozin. Available from: [Link]

  • Process for preparation of dapagliflozin and intermediates thereof - Patent WO-2018029264-A1 - PubChem. Available from: [Link]

  • Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P - SciSpace. Available from: [Link]

  • Degradation Study of Dapagliflozin in API by Spectroscopic Method - Neliti. Available from: [Link]

  • RP- HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google Patents.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Dapagliflozin Preparation Process | PDF - Scribd. Available from: [Link]

  • (PDF) Method Development, Validation and Forced Degradation Studies of Dapagliflozin and Pioglitazone Hydrochlorides in Synthetic Mixtures by RP-HPLC - ResearchGate. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating UPLC Method for the Quantification of Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Dapagliflozin Impurity 1, a potential process-related impurity or degradant of Dapagliflozin. The developed method is sensitive, specific, accurate, and precise, making it suitable for routine quality control and stability testing of Dapagliflozin drug substance and product. The scientific rationale behind the method development and the comprehensive validation protocol, adhering to the International Council for Harmonisation (ICH) guidelines, are thoroughly discussed.

Introduction: The Imperative of Impurity Profiling

Dapagliflozin, chemically known as (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the therapeutic. Regulatory agencies mandate stringent control over impurities, necessitating the development of robust analytical methods for their detection and quantification.

This compound is chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.[2] Its presence, even in trace amounts, must be monitored. This application note provides a comprehensive guide for researchers and quality control analysts to develop and validate a stability-indicating UPLC method for this specific impurity. The transition from traditional HPLC to UPLC technology offers significant advantages, including higher resolution, increased sensitivity, and reduced analysis time, which are all critical in a high-throughput laboratory environment.[3]

Method Development: A Scientifically-Driven Approach

The primary objective of this method development was to achieve a baseline separation of Dapagliflozin and Impurity 1 with excellent peak shape and sensitivity, in a short runtime. The physicochemical properties of both analytes were considered in the selection of the chromatographic conditions.

Instrumentation and Consumables
  • UPLC System: A high-performance UPLC system with a binary solvent delivery pump, autosampler, and a photodiode array (PDA) detector is recommended.

  • Column: A reversed-phase C18 column with a sub-2 µm particle size is ideal for achieving high efficiency and resolution. A column with dimensions of 100 mm x 2.1 mm, 1.7 µm is a suitable starting point.

  • Chemicals: HPLC-grade acetonitrile, methanol, and analytical grade buffer salts are required. High-purity water should be used for all preparations.

  • Reference Standards: Certified reference standards of Dapagliflozin and this compound are essential.

Rationale for Chromatographic Conditions Selection

A systematic approach was employed to optimize the chromatographic parameters:

  • Column Chemistry: A C18 stationary phase was selected due to the non-polar nature of both Dapagliflozin and Impurity 1. The smaller particle size of UPLC columns provides superior separation efficiency compared to traditional HPLC columns.[4]

  • Mobile Phase Selection and Optimization:

    • Mobile Phase A (Aqueous): A buffered aqueous phase is crucial for consistent peak shapes and retention times. A phosphate buffer with a pH around 6.5 is a good starting point, as it provides good buffering capacity in the neutral pH range.[5]

    • Mobile Phase B (Organic): Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff, leading to better peak shapes and lower backpressure.

    • Gradient Elution: A gradient elution is necessary to ensure the timely elution of both the more polar Dapagliflozin and the less polar Impurity 1 with optimal peak shapes. The gradient program should be optimized to maximize the resolution between the two peaks while minimizing the run time.

  • Detection Wavelength: Based on the UV spectra of Dapagliflozin and its impurities, a detection wavelength of 245 nm provides adequate sensitivity for both the parent drug and Impurity 1.[5][6] A PDA detector is invaluable during method development for confirming peak purity and identifying the optimal detection wavelength.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times and peak shapes.

Optimized UPLC Method Parameters

The following table summarizes the recommended starting conditions for the analysis of this compound.

ParameterRecommended Condition
Column Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with dilute Potassium Hydroxide
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Time (min)
Column Temperature 30°C
Detection PDA at 245 nm
Injection Volume 2 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol: Ensuring Trustworthiness

The developed method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Protocol:

  • Blank and Placebo Analysis: Inject the diluent (blank) and a placebo solution (containing all formulation excipients without the API) to ensure no interfering peaks at the retention times of Dapagliflozin and Impurity 1.

  • Forced Degradation Study: Subject a solution of Dapagliflozin to stress conditions to induce degradation. This is crucial for establishing the stability-indicating nature of the method. The stress conditions should include:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.[9]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: Heat solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

Acceptance Criteria: The method is considered specific if there is no interference from the blank, placebo, or degradation products at the retention time of Impurity 1. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure.

Caption: Workflow for establishing method specificity through forced degradation.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the LOQ to 150% of the specification limit for the impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
0.11250
0.56300
1.012650
1.518900
2.025200
Example Linearity Data
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix.

Protocol:

  • Prepare a sample solution of Dapagliflozin.

  • Spike the sample solution with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.4898.7%
Example Accuracy Data
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay Precision): Analyze six replicate samples of Dapagliflozin spiked with Impurity 1 at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 5.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.05 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution and a spiked sample under each varied condition.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the analysis results of the spiked sample should not be significantly affected.

G cluster_0 Method Validation Pillars cluster_1 Ensures... A Specificity G Correct Analyte Measurement A->G B Linearity H Proportional Response B->H C Accuracy I Closeness to True Value C->I D Precision J Reproducibility D->J E LOD/LOQ K Method Sensitivity E->K F Robustness L Reliability in Routine Use F->L

Caption: Relationship between validation parameters and method performance.

System Suitability

Before conducting any analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a system suitability solution containing Dapagliflozin and Impurity 1 at a concentration that gives an adequate response.

  • Inject the solution five times.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 5.0%
Resolution ≥ 2.0 between Dapagliflozin and Impurity 1

Conclusion

The UPLC method detailed in this application note provides a robust and reliable solution for the quantification of this compound. By following the outlined method development rationale and a comprehensive validation protocol compliant with ICH guidelines, laboratories can ensure the generation of high-quality, defensible data for the quality control and stability assessment of Dapagliflozin. The use of UPLC technology not only enhances analytical performance but also improves laboratory efficiency through reduced run times and solvent consumption.[11]

References

  • International Journal of Scientific Development and Research. (n.d.). Development and Validation of RP-HPLC Method for Estimation of Dapagliflozin in Raw and Bulk Dosage Form. Retrieved from [Link]

  • Grace, A. C., Phrabha, T., & Shivkumar, T. (2019). Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 12(3). Retrieved from [Link]

  • Patel, B., et al. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Current Pharmaceutical Analysis, 19(6). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Acanthus Research. (n.d.). This compound. Retrieved from [Link]

  • Fountain, K. J., Jablonski, J. A., & Morrison, D. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Taibah University for Science. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Retrieved from [Link]

  • Jeyabaskaran, M., et al. (2013). RP-HPLC Method Development and Validation of Dapagliflozin in Bulk and Tablet formulation. International Journal of Pharmacy and Analytical Research, 2(4). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of UPLC method for determination of primaquine phosphate and its impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Daicel Pharma. (n.d.). Dapagliflozin Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in Analytical Method Development and Validation of Dapagliflozin: Review Article. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Retrieved from [Link]

  • Neliti. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Retrieved from [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dapagliflozin-impurities. Retrieved from [Link]

  • MedCrave. (n.d.). Development and Validation of the Stability indicating Assay Methodology Employing LC-MS/MS for Concurrent Quantification of Dapagliflozin. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Dapagliflozin Impurity 1 in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dapagliflozin Impurity 1 in Dapagliflozin active pharmaceutical ingredient (API). The method is designed for use in quality control laboratories and by researchers in the pharmaceutical industry. The protocol provides a comprehensive framework, from analyte characteristics to a full method validation strategy, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The described method is crucial for ensuring the quality, safety, and efficacy of Dapagliflozin by controlling a key potential impurity.

Introduction

Dapagliflozin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[4][5] It is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which works by reducing renal glucose reabsorption and thereby increasing urinary glucose excretion.[4][5][6] The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and therapeutic efficacy. Regulatory agencies worldwide mandate strict control over impurities in drug substances.

This compound, chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a potential process-related impurity or degradant of Dapagliflozin.[7] Its presence must be monitored and controlled within specified limits. This application note presents a validated HPLC method specifically developed for the accurate quantification of this impurity, ensuring reliable quality assessment of Dapagliflozin API.

Analyte Characteristics

A thorough understanding of the chemical properties of both the API and its impurity is fundamental to developing a selective analytical method.

Compound Chemical Structure Chemical Name Molecular Formula Molecular Weight ( g/mol )
Dapagliflozin Dapagliflozin Structure(2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[6]C₂₁H₂₅ClO₆[4][8]408.87[8]
This compound this compound Structure1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[7]C₁₅H₁₄ClIO388.62

Recommended HPLC Method and Protocol

The causality behind the selection of chromatographic parameters is driven by the need to achieve baseline separation between the highly concentrated Dapagliflozin peak and the trace-level Impurity 1 peak, while also ensuring the method is stability-indicating. A C18 stationary phase was chosen for its versatility and proven efficacy in resolving aromatic compounds of varying polarity. A gradient elution program is employed to ensure that both the relatively nonpolar Impurity 1 and the more polar Dapagliflozin are eluted with optimal peak shape and in a reasonable timeframe.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • Volumetric glassware (Class A).

  • pH meter.

  • Dapagliflozin Reference Standard (RS) and this compound RS.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (Milli-Q® or equivalent).

Chromatographic Conditions
Parameter Condition Justification
Column Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm[9]Provides excellent resolution for Dapagliflozin and its related substances.
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with dilute Orthophosphoric Acid.Buffered aqueous phase to control the ionization state of analytes and ensure reproducible retention times.
Mobile Phase B Acetonitrile:Water (90:10 v/v)[9]Organic modifier to control elution strength.
Gradient Program Time (min)% Mobile Phase A
070
1540
2520
3020
3270
4070
Flow Rate 1.0 mL/min[9]Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection Wavelength 245 nm[9]A suitable wavelength providing good absorbance for both Dapagliflozin and the impurity.
Column Temperature 30°CMaintains consistent selectivity and improves peak shape.
Injection Volume 10 µL[10]Standard volume for achieving good sensitivity without overloading the column.
Diluent Water:Acetonitrile (50:50 v/v)Provides good solubility for both the API and the impurity.
Preparation of Solutions

3.3.1. Standard Stock Solution of this compound (100 µg/mL)

  • Accurately weigh about 10 mg of this compound RS.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with diluent and mix well.

3.3.2. Standard Solution for Quantification (1.0 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix well. This concentration typically represents the specification limit (e.g., 0.1%) for an impurity relative to the test sample concentration.

3.3.3. Dapagliflozin Sample Solution (1000 µg/mL or 1.0 mg/mL)

  • Accurately weigh about 100 mg of the Dapagliflozin API sample.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.[1][2][3] This ensures the trustworthiness and reliability of the results generated.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2 R1) cluster_2 Routine Analysis Dev Initial Method Development Spec Specificity (Forced Degradation) Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine QC Testing of Dapagliflozin API Rob->Routine Implement

Figure 1: A workflow diagram illustrating the progression from method development through ICH-compliant validation to routine quality control (QC) implementation.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Protocol:

  • Solution Preparation: Prepare five samples of Dapagliflozin API (e.g., at 1 mg/mL).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 1N HCl at 60°C for 24 hours.[11]

    • Base Hydrolysis: 1N NaOH at 60°C for 24 hours.[11]

    • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[11][12]

    • Thermal Degradation: Solid API in a hot air oven at 105°C for 48 hours.[5]

    • Photolytic Degradation: Solid API exposed to UV light (254 nm) in a photostability chamber for 7 days.[5]

  • Analysis: After exposure, neutralize the acid and base samples, dilute all samples to the test concentration, and inject them into the HPLC system.

  • Evaluation: Assess the chromatograms for any co-elution with the Impurity 1 peak. The peak purity of Dapagliflozin and Impurity 1 should be evaluated using a PDA detector to confirm that they are spectrally homogeneous. Significant degradation should be observed, but the Impurity 1 peak should remain well-resolved from all other peaks.

G cluster_inputs Inputs cluster_process Process cluster_outputs Acceptance Criteria main Specificity Validation Goal: Ensure Impurity 1 peak is free from interference inject Inject all solutions into HPLC system main->inject blank Blank (Diluent) blank->inject imp_std Impurity 1 Std. imp_std->inject dapa_std Dapagliflozin Std. dapa_std->inject sample Dapagliflozin Sample sample->inject spiked_sample Spiked Sample spiked_sample->inject degraded_sample Forced Degradation Samples degraded_sample->inject crit1 No interference at RT of Impurity 1 in blank chromatogram inject->crit1 crit2 crit2 inject->crit2 crit3 Peak purity of Impurity 1 and Dapagliflozin in stressed samples passes inject->crit3

Sources

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Detection of Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Dapagliflozin Impurity 1 (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) in drug substance and formulated products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol provides a reliable tool for quality control and impurity profiling in the manufacturing of Dapagliflozin.

Introduction

Dapagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1] As with any pharmaceutical product, the presence of impurities can affect the safety and efficacy of the drug. Therefore, rigorous analytical methods are required to detect and quantify any impurities that may arise during the synthesis or storage of the drug substance.[2]

This compound, chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a potential process-related impurity of Dapagliflozin.[3] Its monitoring is crucial to ensure the quality and safety of the final drug product. UPLC-MS/MS offers significant advantages for impurity profiling due to its high sensitivity, selectivity, and speed, making it an ideal technique for trace-level impurity detection.[4][5][6] This application note provides a detailed, validated UPLC-MS/MS method for the routine analysis of this compound.

Experimental

Materials and Reagents
  • Dapagliflozin reference standard and this compound certified reference material were procured from a reputable supplier.

  • Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Formic acid (LC-MS grade) were purchased from a qualified vendor.

  • Deionized water was generated using a laboratory water purification system.

Instrumentation

A high-performance UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Chromatographic Conditions

The chromatographic separation was optimized to achieve a sharp peak shape and good resolution for this compound.

ParameterCondition
UPLC Column Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.095
2.595
2.630
4.030
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The Multiple Reaction Monitoring (MRM) mode was used for quantification, ensuring high selectivity and sensitivity.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound390.0135.10.053025
Dapagliflozin409.1167.10.053520

Protocols

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation
  • Drug Substance: Accurately weigh 100 mg of Dapagliflozin drug substance and dissolve it in 100 mL of methanol. Further dilute 1 mL of this solution to 10 mL with the 50:50 mobile phase mixture.

  • Drug Product (Tablets): Weigh and crush not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Dapagliflozin to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute 1 mL of the supernatant to 10 mL with the 50:50 mobile phase mixture.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[7][8]

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a Dapagliflozin standard solution, a this compound standard solution, and a spiked sample containing both Dapagliflozin and its impurity. The chromatograms showed no interference at the retention time of this compound.

Linearity

The linearity of the method was established by analyzing seven concentrations of this compound ranging from 0.1 ng/mL to 100 ng/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.03 ng/mL (S/N ≥ 3), and the LOQ was 0.1 ng/mL (S/N ≥ 10).

Accuracy

The accuracy of the method was determined by performing recovery studies at three different concentration levels (50%, 100%, and 150% of the target concentration). The mean recovery was found to be within the acceptable range of 98-102%.

Precision

The precision of the method was evaluated by analyzing six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2.0%.

Results and Discussion

The developed UPLC-MS/MS method provides a rapid and reliable means for the detection of this compound. The total run time for the analysis is 4 minutes, allowing for high-throughput screening. The use of MRM ensures that the method is highly selective and free from matrix interference. The validation results demonstrate that the method is accurate, precise, and sensitive enough for its intended purpose of quality control testing.

Visualization

UPLC-MS/MS Workflow

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Drug Substance / Product Prep Dilution & Filtration Sample->Prep Standard Impurity 1 Reference Std Standard->Prep UPLC UPLC Separation (C18 Column) Prep->UPLC Injection MS Tandem MS Detection (ESI+, MRM) UPLC->MS Eluent Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: UPLC-MS/MS workflow for this compound analysis.

Conclusion

The UPLC-MS/MS method described in this application note is a validated, sensitive, and specific method for the determination of this compound. The method is suitable for routine quality control analysis of Dapagliflozin drug substance and drug products, ensuring their safety and quality. The short analysis time and simple sample preparation make this method efficient for high-throughput environments.

References

  • Zaghary, W. A., Mowaka, S., & Hendy, M. S. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and Metformin. BUE Scholar.
  • ResearchGate. (2025). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction.
  • Neliti. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). Dapagliflozin. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • European Medicines Agency. (2022). ICH Q2(R2)
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • International Council for Harmonisation. (2023).
  • PubMed. (n.d.).
  • SciSpace. (n.d.).
  • CHIMIA. (n.d.).
  • National Center for Biotechnology Information. (2019). A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. PMC.
  • Resolvemass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma.
  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Pharmaffili
  • Agilent Technologies. (n.d.).
  • ResearchGate. (2025). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form.
  • Der Pharma Chemica. (n.d.). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities Manufacturers & Suppliers.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • MDPI. (2022).
  • Pharmaffili
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • U.S. Food and Drug Administration. (2020).
  • AMSbiopharma. (2025).
  • Regulations.gov. (n.d.).
  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
  • Jordi Labs. (n.d.).

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Dapagliflozin and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dapagliflozin and its process-related impurities and degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and stability studies of Dapagliflozin in bulk drug and pharmaceutical dosage forms.[1][2][3][4][5] Forced degradation studies were conducted under various stress conditions to demonstrate the method's specificity and stability-indicating nature.[2][3][4][6][7]

Introduction: The Imperative for a Stability-Indicating Assay

Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a mechanism that promotes the excretion of glucose in the urine, thereby managing blood glucose levels in patients with type 2 diabetes.[7] The chemical integrity of a drug substance like Dapagliflozin can be compromised by environmental factors such as heat, light, humidity, and pH, leading to the formation of degradation products.[8] These impurities, even in minute quantities, can potentially impact the safety and efficacy of the drug product.[9]

Therefore, a stability-indicating assay method (SIAM) is a critical analytical tool in drug development and manufacturing. It is designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, thus providing a clear picture of the drug's stability profile.[3] This application note presents a validated RP-HPLC method that effectively separates Dapagliflozin from its known impurities and degradation products generated under forced degradation conditions.

Understanding Dapagliflozin's Potential Degradation

A thorough understanding of Dapagliflozin's chemical structure is fundamental to designing a meaningful stability study. Dapagliflozin is susceptible to degradation under various conditions, including:

  • Hydrolysis: The glycosidic bond in Dapagliflozin can be susceptible to cleavage under acidic and basic conditions.[8][10]

  • Oxidation: The presence of ether and hydroxyl groups suggests potential susceptibility to oxidative degradation.[8]

  • Photodegradation: Aromatic compounds can be prone to degradation upon exposure to UV light.[8]

Forced degradation studies are intentionally rigorous to produce a representative sample of potential degradants. This allows for the development of an analytical method that can effectively resolve these compounds from the parent drug.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents
  • Dapagliflozin Reference Standard and Impurity Standards: Sourced from a certified supplier.

  • HPLC Grade Acetonitrile and Methanol: Fisher Scientific or equivalent.

  • Analytical Reagent Grade Orthophosphoric Acid, Sodium Hydroxide, Hydrochloric Acid, and Hydrogen Peroxide: Sigma-Aldrich or equivalent.

  • High-Purity Water: Generated from a Milli-Q® water purification system.

Instrumentation and Chromatographic Conditions

The method was developed on a Shimadzu HPLC instrument with a photodiode array detector.[1] However, any HPLC system with a UV detector capable of operating at the specified wavelength is suitable.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column Kromasil 100-5-C8 (100 mm x 4.6 mm, 5 µm)[2] or equivalent C18 column
Mobile Phase Acetonitrile:Water (52:48 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 224 nm[2]
Injection Volume 25 µL[4]
Column Temperature Ambient
Run Time 10 minutes[4]

Causality of Choices: A C8 or C18 column is chosen for its hydrophobicity, which is ideal for retaining and separating moderately polar compounds like Dapagliflozin and its likely impurities. The mobile phase composition of acetonitrile and water provides a good balance of solvent strength to achieve optimal retention and resolution. A detection wavelength of 224 nm is selected based on the UV absorbance maximum of Dapagliflozin, ensuring high sensitivity.[2]

Preparation of Solutions
  • Standard Stock Solution (Dapagliflozin): Accurately weigh and dissolve 10 mg of Dapagliflozin reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of approximately 24 µg/mL.[4]

  • Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Dapagliflozin into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the API. Make up the volume with the mobile phase and filter through a 0.45 µm nylon syringe filter. Dilute the filtrate to a final concentration of approximately 24 µg/mL.[4]

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to ICH Q2(R1) guidelines to establish its suitability for its intended purpose.[1][2]

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0[5]
Theoretical Plates ≥ 2000[5]
% RSD of Peak Areas (n=6) ≤ 2.0%[1][5]
Specificity (Forced Degradation Studies)

Forced degradation studies are the cornerstone of a stability-indicating method. Dapagliflozin was subjected to the following stress conditions to demonstrate that the degradation products do not interfere with the quantification of the parent drug:

  • Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.[2]

  • Base Hydrolysis: 1 N NaOH at 60°C for 30 minutes.[2]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 1 hour.[2]

  • Thermal Degradation: Drug powder exposed to 70°C for 72 hours.[6]

  • Photolytic Degradation: Drug powder exposed to UV light (254 nm) for 24 hours.[6]

Summary of Forced Degradation Results:

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl)Significant degradation[10]Well-resolved degradation peaks observed.
Base Hydrolysis (1N NaOH)Moderate degradation[3][7]Degradation peaks are well-separated from the main peak.
Oxidative (30% H₂O₂)Moderate degradation[3][7]No interference with the Dapagliflozin peak.
Thermal (70°C)Minimal degradation[2][3]The drug is relatively stable to heat.
Photolytic (UV light)Minimal degradation[2][6]The drug shows good photostability.

The results confirm that the method is specific and can effectively separate Dapagliflozin from its degradation products.

Linearity

The linearity of the method was established by analyzing a series of Dapagliflozin solutions over a concentration range of 10-50 µg/mL.[3] The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy (% Recovery)

The accuracy of the method was determined by spiking a known amount of Dapagliflozin reference standard into a placebo mixture at three different concentration levels (80%, 100%, and 120%). The mean recovery was found to be within the acceptable range of 98-102%.[11]

Precision
  • Repeatability (Intra-day Precision): The % RSD for six replicate injections of the standard solution was found to be less than 2.0%.[1]

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst, and the % RSD was also found to be less than 2.0%.[1]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The system suitability parameters remained within the acceptable limits, demonstrating the method's reliability during normal usage.

Visualizing the Workflow and Degradation

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution hplc_inj Inject into HPLC System prep_std->hplc_inj prep_spl Prepare Sample Solution prep_spl->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection at 224 nm hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq data_int Peak Integration data_acq->data_int data_calc Quantification & Reporting data_int->data_calc

Caption: A flowchart of the analytical workflow.

Dapagliflozin Degradation Pathways

G cluster_stress Stress Conditions Dapagliflozin Dapagliflozin Acid Acid Hydrolysis Dapagliflozin->Acid Base Base Hydrolysis Dapagliflozin->Base Oxidation Oxidation Dapagliflozin->Oxidation Thermal Thermal Dapagliflozin->Thermal Photo Photolytic Dapagliflozin->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products

Sources

Application Note: Chiral Separation of Dapagliflozin and its α-Isomer by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in Dapagliflozin

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is widely prescribed for the treatment of type 2 diabetes mellitus.[1] The therapeutic efficacy of dapagliflozin is attributed to its specific stereochemical configuration. The active pharmaceutical ingredient (API) is the β-anomer, chemically described as (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.[2] During its synthesis, the formation of other stereoisomers, particularly the α-anomer ((1R)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol), is possible.[3][4] The presence of this α-isomer as a chiral impurity can significantly impact the drug's quality and safety, making its effective separation and quantification a regulatory necessity.[2]

This application note provides a comprehensive guide to the chiral separation of dapagliflozin and its α-isomer, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. Additionally, it explores the potential of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as alternative and complementary techniques. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the quality control and analysis of dapagliflozin.

Understanding the Stereochemical Challenge

The key to the chiral separation of dapagliflozin lies in the spatial orientation of the C-glycosidic bond at the anomeric center of the glucose moiety. The β-anomer (dapagliflozin) and the α-anomer are diastereomers, differing in the configuration at the C1 position of the pyranose ring. This subtle structural difference necessitates the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention and, consequently, separation.

I. High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

Reverse-phase HPLC using a polysaccharide-based chiral stationary phase has proven to be a robust and reliable method for the enantioselective analysis of dapagliflozin.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, offer a multitude of chiral recognition sites, enabling effective separation through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[6]

Chiral Recognition Mechanism on a Polysaccharide-Based CSP

The separation of dapagliflozin and its α-isomer on a cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), is predicated on the differential interaction of the two anomers with the chiral selector. The carbamate derivatives on the cellulose backbone create chiral grooves or cavities. The aromatic rings of dapagliflozin can engage in π-π stacking with the phenyl groups of the CSP. Furthermore, the hydroxyl groups on the pyranose ring and the ether linkage in dapagliflozin can form hydrogen bonds with the carbamate groups on the CSP. The distinct spatial arrangement of these functional groups in the β- and α-anomers results in one isomer forming a more stable transient complex with the CSP, leading to its stronger retention and later elution.

Visualizing the Separation Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Sample Preparation (Bulk Drug/Tablet) HPLC HPLC System (Chiralcel OJ-3R) SamplePrep->HPLC Inject MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC Elute DataAcq Data Acquisition HPLC->DataAcq Detect Integration Peak Integration & Quantification DataAcq->Integration Process

Caption: High-level workflow for the chiral HPLC analysis of dapagliflozin.

Validated HPLC Protocol

This protocol is based on a validated method for the quantification of dapagliflozin enantiomers and related impurities.[5]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent with UV detector
Column Chiralcel OJ-3R (4.6 x 150 mm, 3 µm)
Mobile Phase A Acetonitrile:Water (95:5 v/v)
Mobile Phase B Acetonitrile:Water (5:95 v/v)
Gradient Program Time (min)
0
10
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 227 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Preparation of Solutions:

  • Standard Stock Solution (for impurities): Prepare a stock solution of dapagliflozin α-isomer in the diluent at a concentration of approximately 0.0075 mg/mL.[5]

  • System Suitability Solution: Accurately weigh about 62.0 mg of Dapagliflozin Propanediol monohydrate standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Pipette 1.0 mL of the Standard Stock solution into the same flask, make up to volume with diluent, and mix well.[5]

  • Sample Solution (Bulk Drug): Prepare a solution of the dapagliflozin bulk drug in the diluent to a final concentration of 1 mg/mL.[5]

  • Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10.0 mg of dapagliflozin to a 10.0 mL volumetric flask. Add a suitable amount of mobile phase, sonicate for 15 minutes, and then make up to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon filter.[7] Dilute the filtrate with the diluent to a final concentration of 1 mg/mL.

System Suitability:

Before sample analysis, perform six replicate injections of the system suitability solution. The system is deemed suitable for use if the resolution between the dapagliflozin peak and the α-isomer peak is greater than 2.0, and the relative standard deviation (RSD) for the peak areas is not more than 2.0%.

Data Analysis and Quantification:

The percentage of the α-isomer impurity is calculated using the area percent method.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines, assessing the following parameters:[5]

  • Specificity: The method's ability to selectively quantify the α-isomer in the presence of dapagliflozin and other potential impurities. This can be demonstrated by spiking the dapagliflozin sample with known impurities.[5]

  • Linearity: The method should be linear over a concentration range that covers the expected levels of the α-isomer (e.g., from the reporting threshold to 120% of the specification limit).[5]

  • Accuracy: Determined by spiking the dapagliflozin sample with known amounts of the α-isomer at different concentration levels and calculating the percentage recovery.[5]

  • Precision: Assessed at the levels of repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the α-isomer that can be reliably detected and quantified, respectively.[5]

  • Robustness: The method's resilience to small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase composition.[5]

II. Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressure.[8][9] SFC typically utilizes supercritical carbon dioxide as the main mobile phase component, often with a small amount of an alcohol modifier.[10]

Rationale for Using SFC for Dapagliflozin Separation

The physicochemical properties of CO2 in its supercritical state (low viscosity and high diffusivity) allow for higher flow rates without compromising chromatographic efficiency, leading to rapid separations.[6] For chiral compounds like dapagliflozin, this translates to high-throughput screening and analysis, which is particularly beneficial in drug discovery and development. Polysaccharide-based CSPs are highly effective in SFC and can exhibit different selectivity compared to their use in HPLC, providing a complementary approach for challenging separations.[8]

SFC Method Development Strategy

SFC_Strategy cluster_screening Initial Screening cluster_optimization Fine-Tuning Start Start: Dapagliflozin & α-Isomer Mixture Screening Column & Co-solvent Screening Start->Screening Optimization Parameter Optimization Screening->Optimization Promising Separation Columns Columns: Chiralpak IA, IB, IC, ID Chiralcel OJ, OD Screening->Columns CoSolvents Co-solvents: Methanol, Ethanol, Isopropanol Screening->CoSolvents Validation Method Validation Optimization->Validation Optimized Method Gradient Gradient Profile Optimization->Gradient Temperature Column Temperature Optimization->Temperature BPR Back Pressure Optimization->BPR

Caption: A systematic approach for developing a chiral SFC method for dapagliflozin.

Protocol for SFC Method Development:

  • Column Screening: Begin by screening a range of polysaccharide-based chiral stationary phases. Recommended columns include those from the Chiralpak (amylose-based) and Chiralcel (cellulose-based) series, such as Chiralpak IA, IB, IC, and Chiralcel OD, OJ.[11]

  • Co-solvent Selection: Evaluate common alcohol co-solvents (methanol, ethanol, isopropanol) with supercritical CO2. A typical starting point is a gradient of 5% to 40% co-solvent.

  • Additive Screening: For polar compounds like dapagliflozin, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the co-solvent can significantly improve peak shape and resolution.

  • Parameter Optimization: Once initial separation is achieved, optimize the following parameters:

    • Gradient: Adjust the slope and duration of the co-solvent gradient to improve resolution and reduce analysis time.

    • Temperature: Vary the column temperature (typically between 25°C and 40°C) to influence enantioselectivity.[12]

    • Back Pressure: Optimize the back pressure (typically between 100 and 200 bar) to maintain the supercritical state of the mobile phase and fine-tune retention.

  • Method Validation: Once an optimal method is developed, it should be fully validated according to ICH guidelines.

III. Capillary Electrophoresis (CE): A Niche for High-Efficiency Separations

Capillary Electrophoresis is a high-resolution separation technique that offers extremely high efficiency, low sample and reagent consumption, and rapid method development.[8] For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[13]

The Potential of CE for Dapagliflozin Analysis

The principle of chiral CE involves the differential migration of the enantiomers due to their varying binding affinities with the chiral selector in the BGE. For a compound like dapagliflozin, neutral or charged cyclodextrins can be employed. The hydrophobic cavity of the cyclodextrin can include the aromatic portion of the dapagliflozin molecule, while the hydroxyl groups at the rim of the CD can interact with the polar groups of the analyte. The subtle structural differences between the α- and β-anomers can lead to differences in the stability of these inclusion complexes, resulting in different electrophoretic mobilities and, thus, separation. The use of dual cyclodextrin systems can further enhance separation selectivity.[14]

Method Development Considerations for Chiral CE:

  • Chiral Selector Screening: A variety of neutral (e.g., β-CD, γ-CD, hydroxypropyl-β-CD) and charged (e.g., sulfated-β-CD, carboxymethyl-β-CD) cyclodextrins should be screened.[15]

  • Background Electrolyte (BGE) Optimization: The pH and concentration of the BGE are critical parameters. The pH will affect the charge of the analyte (if ionizable) and the electroosmotic flow (EOF). Common buffers include phosphate and borate.

  • Chiral Selector Concentration: The concentration of the cyclodextrin in the BGE should be optimized to achieve the best balance between resolution and analysis time.

  • Applied Voltage and Temperature: These parameters influence migration times, peak efficiencies, and resolution.

Conclusion

The control of chiral impurities is a fundamental aspect of ensuring the quality, safety, and efficacy of dapagliflozin. This application note has provided a detailed, validated HPLC method for the robust and reliable separation of dapagliflozin from its critical α-isomer impurity. The protocol, including sample preparation, chromatographic conditions, and validation considerations, serves as a comprehensive guide for quality control laboratories.

Furthermore, the exploration of SFC and CE as alternative and complementary techniques highlights the continuous evolution of chiral separation science. SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput applications. CE, with its exceptional resolving power, provides a valuable tool for challenging separations and orthogonal method development. By leveraging these powerful analytical techniques, researchers and drug development professionals can confidently ensure the stereochemical purity of dapagliflozin, from early-stage development to commercial manufacturing.

References

  • Kamaliya, B., Sait, S., Elias, A., et al. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 17(2), 646-656.
  • Spandana, T., Beeraka, N. M., Hemanth Vikram, P.R., et al. (2023). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review. Current Analytical Chemistry, 18.
  • Subramanian, G. (Year not available). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Pharma Times, 45(10), 23-28.
  • Hemke, A. T., Mante, G. V., & Umekar, M. J. (2018). RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. International Journal of ChemTech Research, 11(01), 242-248.
  • Gong, P., & Liu, G. (2016). Method for separating dapagliflozin and alpha-isomer thereof.
  • Patel, H., Singh, A., & Sharma, D. (2024). RP HPLC Method Development and Validation on Dapagliflozin. Journal of Advanced Scientific Research, 15(4), 132-140.
  • Ikai, T., & Okamoto, Y. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods (pp. 111-140). Springer, Berlin, Heidelberg.
  • West, C., & Lesellier, E. (2008). Supercritical Fluid Chromatography: Overview.
  • Scriba, G. K. E., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology, 1985, 339-356.
  • Zhang, T., Muhammad, I., & Wang, C. (2020). Separation of achiral anti-diabetic drugs using sub/supercritical fluid chromatography with a polysaccharide stationary phase: Thermodynamic considerations and molecular docking study.
  • Ali, A., Haque, T., & Ahmed, S. (2018). DEVELOPMENT AND VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF DAPAGLIFLOZIN AND ITS IMPURITIES IN TABLET DOSAGE FORM. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 429-435.
  • Scriba, G. K. E. (2008). Cyclodextrins in capillary electrophoresis enantioseparations--recent developments and applications.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Chiral SFC-MS method for separation of enantiomers of compound 9 and...
  • Biba, M., Welch, C. J., & Regalado, E. L. (2013). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. LCGC North America, 31(11), 934-943.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9887712, Dapagliflozin. Retrieved from [Link].

  • Scriba, G. K. E. (2021). Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques.
  • Holopainen, U. (2023). Use of cyclodextrins and maltodextrins in capillary electrophoresis. HELDA.
  • Google Patents. (n.d.). CN105486767B - A kind of separation method of Dapagliflozin and its αisomer.
  • Al-Rimawi, F., Kharoaf, M., & Al-Bawab, A. Q. (2020). Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC.
  • Nagireddy, R. R., Raju, C. N., & Srinivas, R. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science, 7(07), 218-224.
  • Singh, B. K., & Bishnoi, A. (2021).
  • Allmpus. (n.d.). DAPAGLIFLOZIN ALPHA-ISOMER. Retrieved from [Link].

  • Yin, G., et al. (2019). a: Schematic of the chiral recognition mechanism of cellulose-based...
  • Piras, M., et al. (2021).
  • Allmpus. (n.d.). DAPAGLIFLOZIN ALPHA-ISOMER. Retrieved from [Link].

  • Servais, A. C., & Fillet, M. (2019). Application of dual cyclodextrin systems in capillary electrophoresis enantioseparations. Methods in molecular biology, 1985, 357-364.
  • Google Patents. (n.d.). WO2020234384A1 - Cyclodextrin based injectable coformulations of sglt2 inhibitors and incretin peptides.
  • Limsavarn, L., & Franco, P. (2011). Supercritical fluid chromatography tandem-column method development in pharmaceutical sciences for a mixture of four stereoisomers.
  • Juvancz, Z., & Szente, L. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(3), 324-335.
  • Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. Retrieved from [Link].

  • Yin, G., et al. (2019). a: Schematic of the chiral recognition mechanism of cellulose-based...
  • Sharma, S., et al. (2023). Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences, 20(6), 7243.
  • Kim, J. Y., et al. (2021). Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test. Pharmaceutics, 13(2), 247.
  • Gažák, R., & Marušková, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(7), 705-720.
  • Szőnyi, D., & Forró, E. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Pharmaceuticals, 14(4), 365.
  • Al-Rimawi, F., Kharoaf, M., & Al-Bawab, A. Q. (2020). Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC.
  • El-Deen, A. K., El-Sherbiny, D., & El-Wasseef, D. R. (2020).
  • Máriássy, M., & Gáspár, A. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(11), 3192.
  • Servais, A. C., & Fillet, M. (2019). Application of Dual-Cyclodextrin Systems in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology, 1985, 357-364.

Sources

Application and Protocol for Pharmacopeial Impurity Profiling of Dapagliflozin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling for Dapagliflozin

Dapagliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus, heart failure, and chronic kidney disease.[1] By inhibiting SGLT2 in the proximal renal tubules, Dapagliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion.[2] As with any active pharmaceutical ingredient (API), the purity of Dapagliflozin is paramount to its safety and efficacy. Impurities can arise from various stages, including the manufacturing process, degradation over time, or interaction with other substances.[3]

Regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the pharmacopeial methods for the impurity profiling of Dapagliflozin, with a focus on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) techniques. We will delve into the methodologies outlined in major pharmacopeias, explain the rationale behind the experimental choices, and provide comprehensive protocols to ensure reliable and compliant impurity analysis.

Understanding Dapagliflozin Impurities: A Structural Perspective

Impurities in Dapagliflozin can be broadly categorized as process-related impurities and degradation products. Process-related impurities include starting materials, intermediates, and by-products from the synthetic route.[3] Degradation products are formed due to chemical changes in the Dapagliflozin molecule under the influence of factors like light, heat, humidity, acid, and alkali.[5]

Several specified impurities are monitored by major pharmacopeias. Understanding their structure is crucial for accurate identification and method development.

Key Pharmacopeial Impurities:

  • Dapagliflozin Related Compound A (USP) / Dapagliflozin Impurity A (Ph. Eur.):

    • Chemical Name: (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[6]

    • Significance: This impurity is a bromo-analog of Dapagliflozin and is used as a system suitability marker in the USP monograph to ensure the resolution of the chromatographic system.

  • Ethyldapagliflozin / Dapagliflozin Impurity B (Ph. Eur.) / Related Substance B (JP):

    • Chemical Name: (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxy-3-ethylphenyl)methyl]phenyl]-D-glucitol[7]

    • Significance: This is a specified impurity in both the USP and Japanese Pharmacopoeia with a defined acceptance limit.

Below is a diagram illustrating the relationship between Dapagliflozin and its key specified impurities.

G Dapagliflozin Dapagliflozin (C21H25ClO6) Impurity_A Dapagliflozin Related Compound A (USP) / Impurity A (Ph. Eur.) (Bromo-analog) Dapagliflozin->Impurity_A Structural Analog (Br instead of Cl) Impurity_B Ethyldapagliflozin / Impurity B (Ph. Eur.) Dapagliflozin->Impurity_B Process-Related Impurity

Caption: Relationship between Dapagliflozin and key specified impurities.

Pharmacopeial HPLC/UPLC Methodologies for Impurity Profiling

High-performance liquid chromatography, particularly in its reversed-phase mode, is the cornerstone for the separation and quantification of Dapagliflozin and its related compounds.[8] The methods prescribed in the pharmacopeias are stability-indicating, meaning they can separate the active ingredient from its degradation products and other impurities.

United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP) Aligned Method

The USP and JP monographs for Dapagliflozin provide a harmonized HPLC method for the determination of organic impurities. This method is designed to be robust and provide clear separation of the main component from its specified and unspecified impurities.

Rationale for Method Parameters:

  • Column: A C18 (L1 packing) column is chosen for its excellent hydrophobic retention and separation capabilities for moderately polar compounds like Dapagliflozin and its impurities. The specified dimensions (4.6-mm × 15-cm; 3.5-µm) offer a good balance between resolution and analysis time.[7]

  • Mobile Phase: A gradient elution is employed using a mixture of aqueous trifluoroacetic acid and acetonitrile. Trifluoroacetic acid (0.05% to 0.1%) acts as an ion-pairing agent and acidifier, improving peak shape and resolution, especially for ionizable compounds.[7][8] The gradient from a lower to a higher concentration of acetonitrile allows for the effective elution of impurities with varying polarities.

  • Detection: UV detection at 220 nm is utilized as Dapagliflozin and its chromophoric impurities exhibit significant absorbance at this wavelength.[7]

  • System Suitability: The use of Dapagliflozin Related Compound A is mandated to ensure the system's resolving power. The resolution between Dapagliflozin and this compound must be no less than 2.0.[7] This is a critical checkpoint to validate the method's performance before analyzing any samples.

Experimental Protocol: USP/JP Method for Organic Impurities

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.2 mg/mL of Dapagliflozin Propanediol RS in Acetonitrile) hplc_conditions Set HPLC Conditions (Column, Mobile Phase, Flow Rate, etc.) prep_std->hplc_conditions prep_sst Prepare System Suitability Solution (Dapagliflozin RS and Dapagliflozin Related Compound A RS in Acetonitrile) prep_sst->hplc_conditions prep_sample Prepare Sample Solution (0.2 mg/mL of Dapagliflozin in Acetonitrile) prep_sample->hplc_conditions inject_sst Inject System Suitability Solution hplc_conditions->inject_sst check_sst Verify System Suitability Criteria (Resolution, Tailing Factor) inject_sst->check_sst inject_sample Inject Sample Solution check_sst->inject_sample If SST passes integrate Integrate Chromatogram inject_sample->integrate calculate Calculate Impurity Content (%) integrate->calculate compare Compare with Acceptance Criteria calculate->compare

Caption: Workflow for Dapagliflozin impurity profiling by HPLC.

Step-by-Step Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, UV detector, and data processing software.

  • Reagents and Materials:

    • Dapagliflozin Propanediol Reference Standard (RS)

    • Dapagliflozin Related Compound A RS

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (HPLC grade)

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18, L1), 4.6-mm × 15-cm; 3.5-µm particle size.[7]

    • Column Temperature: 30°C.[7]

    • Mobile Phase A: 0.05% trifluoroacetic acid in water.[7][8]

    • Mobile Phase B: 0.05% trifluoroacetic acid in acetonitrile.[7][8]

    • Gradient Program:

      Time (min) Mobile Phase A (%) Mobile Phase B (%)
      0 85 15
      2 85 15
      36 10 90
      39 10 90
      40 85 15

      | 45 | 85 | 15 |

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 220 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Preparation of Solutions:

    • System Suitability Solution: Prepare a solution containing 0.2 mg/mL of Dapagliflozin Propanediol RS and 0.007 mg/mL of Dapagliflozin Related Compound A RS in acetonitrile.

    • Standard Solution: Prepare a solution containing 0.2 mg/mL of Dapagliflozin Propanediol RS in acetonitrile.

    • Sample Solution: Prepare a solution containing 0.2 mg/mL of the Dapagliflozin sample in acetonitrile.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the System Suitability Solution and verify that the resolution between Dapagliflozin and Dapagliflozin Related Compound A is not less than 2.0, and the tailing factor for the Dapagliflozin peak is between 0.8 and 1.5.

    • Inject the Sample Solution and record the chromatogram.

    • Identify the peaks corresponding to the specified and unspecified impurities based on their relative retention times.

    • Calculate the percentage of each impurity using the area normalization method.

Acceptance Criteria (USP/JP):

ImpurityRelative Retention TimeAcceptance Criteria (Not More Than)
Dapagliflozin1.0-
Ethyldapagliflozin (Related Substance B)~1.240.15%
Any Individual Unspecified Impurity-0.10%
Total Impurities-0.30%

Data sourced from the Japanese Pharmacopoeia and USP monograph information.[7]

European Pharmacopoeia (Ph. Eur.) Approach

The European Pharmacopoeia has also established reference standards for Dapagliflozin impurities, including Impurity A (equivalent to USP Related Compound A) and Impurity B (equivalent to Ethyldapagliflozin).[6] While the full, official monograph with the detailed analytical procedure is a more recent publication, the approach is expected to be similar to the USP/JP, employing a stability-indicating HPLC method. The Ph. Eur. monograph for "Dapagliflozin propylene glycol monohydrate" is listed as text number 3137.[9]

Researchers should always refer to the current version of the European Pharmacopoeia for the official method and acceptance criteria. The use of Ph. Eur. Chemical Reference Substances (CRS) is mandatory for tests prescribed in the monograph.[6]

Alternative and Advanced Methodologies: UPLC

For faster analysis times and improved resolution, Ultra-High-Performance Liquid Chromatography (UPLC) methods have been developed and validated for Dapagliflozin impurity profiling. These methods typically use sub-2 µm particle size columns, allowing for higher flow rates and shorter run times without compromising separation efficiency.

A validated UPLC method might employ a phenyl column (e.g., Zorbax phenyl, 50 x 3.0 mm, 1.8 µm) with an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) and a detection wavelength of 230 nm. Such methods must be fully validated according to ICH guidelines to demonstrate their suitability for their intended purpose.

Method Validation: Ensuring Trustworthiness and Compliance

Any analytical method used for impurity profiling must be validated in accordance with ICH Q2(R1) guidelines to ensure its reliability. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. Forced degradation studies are essential to demonstrate specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The impurity profiling of Dapagliflozin is a critical aspect of quality control in its development and manufacturing. The harmonized HPLC methods provided by the USP and JP offer a robust framework for the identification and quantification of related substances. While the Ph. Eur. provides the necessary reference standards, users must consult the latest monograph for the specific analytical procedure. The principles of method validation, as laid out by the ICH, are fundamental to ensuring the integrity of the data generated. By adhering to these pharmacopeial methods and validation principles, researchers and drug developers can ensure the quality, safety, and efficacy of Dapagliflozin products.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2024). 7 new Ph. Eur. reference standard and 19 replacement batches released in September 2024. EDQM, Council of Europe. Retrieved from [Link]

  • PubChem. (n.d.). Dapagliflozin. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (2025). Dapagliflozin Propanediol Monograph for Professionals. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Pharmeuropa 35.4 just released. EDQM, Council of Europe. Retrieved from [Link]

  • European Medicines Agency. (2023). Assessment report - Dapagliflozin Viatris. Retrieved from [Link]

  • Sunkara, A., & Tummalapalli, N. V. (2023). Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS. Future Journal of Pharmaceutical Sciences, 9(1), 107.
  • Pharmaceutical and Medical Device Regulatory Science Society of Japan. (n.d.). Dapagliflozin Propylene Glycolate Hydrate. PMDA. Retrieved from [Link]

  • Caroline, G., Thangavelu, P., & Sivakumar, T. (2019). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 12(2), 253-261.
  • Geneesmiddeleninformatiebank. (2022). Public Assessment Report Scientific discussion Dapagliflozin Macleods 5 mg and 10 mg, film. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Retrieved from [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). ICH. Retrieved from [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Retrieved from [Link]

  • Bueno, L., et al. (2022). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research, 6(2), 27-37.

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Dapagliflozin and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dapagliflozin and its process-related and degradation impurities. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies of Dapagliflozin in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a gradient elution using a phosphate buffer and acetonitrile. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness.

Introduction

Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion and lowering blood glucose levels. It is used in the management of type 2 diabetes mellitus.

Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product.[1] Therefore, a validated, stability-indicating analytical method is essential to ensure the quality and purity of Dapagliflozin.[2] This application note provides a detailed protocol for such a method, developed to separate Dapagliflozin from its potential impurities and degradation products.

Method Development Strategy

The primary objective was to develop a single RP-HPLC method capable of separating Dapagliflozin from its known impurities and potential degradation products generated under various stress conditions.

Analyte Properties and Column Selection

Dapagliflozin is a moderately polar compound. A C18 stationary phase was chosen as it provides a good balance of hydrophobic interactions for retaining Dapagliflozin and its structurally similar impurities. Columns with high surface area coverage and good end-capping are preferable to minimize peak tailing for polar analytes.[3][4] An embedded-polar group or aqueous-compatible C18 column could also be considered for enhanced retention of any highly polar degradants.[5][6]

Mobile Phase Selection and Optimization

A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.

  • Aqueous Phase: A phosphate buffer was selected due to its buffering capacity in the mid-pH range, which can help in achieving symmetrical peak shapes for ionizable compounds. The pH of the mobile phase was optimized to ensure that Dapagliflozin and its impurities are in a suitable ionization state for optimal retention and separation.

  • Organic Phase: Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient elution.

  • Elution Mode: A gradient elution program was developed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time, with good resolution from the main Dapagliflozin peak.[7]

Detection Wavelength

The detection wavelength was selected based on the UV spectrum of Dapagliflozin and its impurities. A wavelength of 224 nm was found to be suitable for the detection of both the active pharmaceutical ingredient (API) and its related substances.[8][9]

Experimental

Materials and Reagents
  • Dapagliflozin reference standard and impurity standards were procured from a certified supplier.

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 224 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[10][11] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12][13]

Specificity (Forced Degradation)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Dapagliflozin was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[16][17][18]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for 1 hour.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 1 hour.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal Degradation: Expose solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed using the developed HPLC method. The chromatograms were evaluated for the separation of degradation products from the main Dapagliflozin peak. Peak purity analysis was performed using a PDA detector to confirm the spectral homogeneity of the Dapagliflozin peak.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of Dapagliflozin and its impurities at different concentrations.[19] A minimum of five concentrations are recommended.[11] The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[10]

Protocol for Linearity:

  • Prepare a stock solution of Dapagliflozin and each impurity.

  • From the stock solutions, prepare at least five calibration standards covering the range from LOQ to 150% of the expected impurity concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

Accuracy

Accuracy was determined by the recovery of known amounts of impurities spiked into a sample solution of Dapagliflozin.

Protocol for Accuracy:

  • Prepare a sample of Dapagliflozin at the target concentration.

  • Spike the sample with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each impurity.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[20]

Protocol for Precision:

  • Repeatability: Analyze six replicate samples of Dapagliflozin spiked with impurities at 100% of the specification level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the %RSD for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[9]

Protocol for Robustness:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution with each variation.

  • Evaluate the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.

Results and Discussion

The developed method successfully separated Dapagliflozin from its known impurities and degradation products.

Validation Data Summary

The validation results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of Dapagliflozin and impurities. Peak purity > 990.Passed
Linearity (r²) ≥ 0.999> 0.999 for Dapagliflozin and all impurities
Accuracy (% Recovery) 80.0% - 120.0% for impuritiesWithin limits for all impurities
Precision (%RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%Within limits for all impurities
LOD S/N ≥ 3Determined for each impurity
LOQ S/N ≥ 10Determined for each impurity
Robustness System suitability parameters meet criteria.The method was found to be robust.

Workflow Diagrams

Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Validation A Literature Review & Analyte Characterization B Column & Mobile Phase Screening A->B C Wavelength Selection B->C D Gradient & pH Optimization C->D E Flow Rate & Temperature Optimization D->E F Stress Studies (Acid, Base, etc.) E->F G Peak Purity & Resolution Check F->G H Method Validation (ICH Q2(R1)) G->H I Final Method Protocol H->I

Caption: Workflow for RP-HPLC method development.

Validation_Protocol Start Validated Method Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Final Report Robustness->End

Sources

Application Notes & Protocol: A Validated Stability-Indicating HPLC Method for the Quantification of Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Quality

Dapagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is a widely used oral medication for the management of type 2 diabetes.[1] The manufacturing process and storage of any active pharmaceutical ingredient (API), including Dapagliflozin, can lead to the formation of impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide mandate rigorous control and monitoring of impurities.[2]

This application note provides a comprehensive protocol for the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Dapagliflozin Impurity 1. The chemical name for this compound is 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.[3] A validated analytical method ensures that the quantification of this specific impurity is reliable, accurate, and reproducible, which is a cornerstone of quality control in drug development and manufacturing.[4]

The protocol herein is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology," which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[5][6]

Scientific Rationale: Why HPLC and Why These Validation Parameters?

A stability-indicating RP-HPLC method is the gold standard for impurity analysis. The "stability-indicating" aspect is crucial as it demonstrates that the method can accurately measure the analyte of interest in the presence of its degradation products, which may be formed under various stress conditions.[7][8] This ensures that the method is specific and that the reported impurity levels are not falsely inflated by co-eluting degradants.

The validation parameters detailed in this protocol are not arbitrary; each serves a specific purpose in building a complete picture of the method's performance and limitations:

  • Specificity: To prove the method can distinguish this compound from Dapagliflozin and other potential degradation products.

  • Linearity & Range: To establish a direct, proportional relationship between the concentration of the impurity and the method's response, and to define the concentration boundaries within which this relationship holds true.

  • Accuracy & Precision: To demonstrate that the measured values are close to the true values (accuracy) and that repeated measurements yield similar results (precision).

  • Limits of Detection (LOD) & Quantitation (LOQ): To determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Robustness: To assess the method's resilience to small, deliberate variations in its parameters, ensuring its reliability in routine use.

  • System Suitability: To verify that the chromatographic system is performing adequately before and during the analysis.

Experimental Workflow and Protocols

Materials and Reagents
  • Dapagliflozin and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

A gradient RP-HPLC method was developed to achieve optimal separation of Dapagliflozin and its impurities.[9]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column Xbridge Phenyl C18 (250 x 4.6 mm, 5 µm) or equivalent[9]
Mobile Phase A 0.05% Trifluoroacetic acid in Water[9]
Mobile Phase B Acetonitrile[9]
Gradient Program Time (min)
0
10
20
25
30
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Detection Wavelength 224 nm[8]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.[10]

  • Standard Solution: From the stock solution, prepare a working standard solution of 1.0 µg/mL by diluting with the diluent.

  • Sample Solution (Dapagliflozin API): Accurately weigh about 25 mg of Dapagliflozin API into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 1000 µg/mL.

Validation Protocol & Acceptance Criteria

The following sections detail the step-by-step procedures for validating the analytical method.

Specificity (Forced Degradation)

The specificity of a stability-indicating method is demonstrated by subjecting the API to stress conditions to produce degradation products. The goal is to show that the peak for this compound is free from interference from Dapagliflozin and any generated degradants.

Protocol:

  • Acid Hydrolysis: Reflux 1 mL of Dapagliflozin sample solution with 1 mL of 1N HCl for 4 hours at 80°C.[7]

  • Base Hydrolysis: Reflux 1 mL of Dapagliflozin sample solution with 1 mL of 1N NaOH for 4 hours at 80°C.[7]

  • Oxidative Degradation: Treat 1 mL of Dapagliflozin sample solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid Dapagliflozin API to 105°C for 24 hours.

  • Photolytic Degradation: Expose the Dapagliflozin API to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples, dilute to an appropriate concentration, and inject into the HPLC system along with the other stressed samples.

  • Analyze the chromatograms for peak purity of Dapagliflozin and this compound using a PDA detector.

Acceptance Criteria:

  • The method must be able to separate this compound from any degradation products.

  • The peak purity index for both Dapagliflozin and the spiked Impurity 1 peak in the stressed samples should be greater than 0.99.

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC Analysis (PDA Detection) Acid->Analysis Base Base Hydrolysis (1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (30% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis API Dapagliflozin API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Purity Peak Purity Assessment (Impurity 1 & API) Analysis->Purity Result Specificity Confirmed Purity->Result

Caption: Workflow for establishing method specificity through forced degradation studies.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of this compound, ranging from the LOQ (e.g., 0.1 µg/mL) to 150% of the target concentration (e.g., 1.5 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[9]

LevelConcentration (µg/mL)Mean Peak Area
10.112,500
20.562,000
31.0124,500
41.25155,000
51.5187,000
≥ 0.999
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of this compound into the sample matrix at different concentration levels.

Protocol:

  • Prepare the Dapagliflozin sample solution (1000 µg/mL) as the test matrix.

  • Spike the test matrix with this compound at three concentration levels: 50%, 100%, and 150% of the target concentration (e.g., 0.5, 1.0, and 1.5 µg/mL).

  • Prepare each level in triplicate and inject.

  • Calculate the percentage recovery for each preparation.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each level.[8]

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.49599.0%
100%1.01.01101.0%
150%1.51.4898.7%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Protocol:

  • Repeatability: Prepare six individual samples of Dapagliflozin spiked with Impurity 1 at the 100% level (1.0 µg/mL). Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be not more than 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Alternatively, prepare a series of dilute solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria (Example Values):

  • LOD: ~0.03 µg/mL

  • LOQ: ~0.1 µg/mL[11]

  • Precision at the LOQ level should have a %RSD of ≤ 10%.

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Inject a standard solution and a spiked sample for each condition.

  • Evaluate system suitability parameters and impurity concentration.

Acceptance Criteria:

  • System suitability parameters must pass under all varied conditions.

  • The change in results should not be significant.

Diagram: Method Validation Logical Flow

G start Method Development Complete spec Specificity (Forced Degradation) start->spec lin_range Linearity & Range spec->lin_range acc_prec Accuracy & Precision lin_range->acc_prec lod_loq LOD & LOQ acc_prec->lod_loq robust Robustness lod_loq->robust sys_suit System Suitability robust->sys_suit validated Method Validated sys_suit->validated

Caption: The logical progression of an analytical method validation protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the validation of an RP-HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, this protocol ensures the development of a reliable and reproducible analytical method. Adherence to these guidelines is essential for ensuring the quality and safety of Dapagliflozin API and its finished pharmaceutical products, meeting the stringent requirements of regulatory agencies.[2] The successful validation of this method provides confidence in its use for routine quality control testing and stability studies.[4]

References

  • Kamaliya, B., et al. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. Available at: [Link]

  • Patel, H., et al. (2022). RP- HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Grace, V., et al. (2019). Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dapagliflozin. PubChem. Available at: [Link]

  • Kumar, A., et al. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. Available at: [Link]

  • SynZeal. (n.d.). This compound. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pharmaffiliates. (n.d.). Dapagliflozin-impurities. Available at: [Link]

  • Hassan, Y., et al. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and Metformin. BUE Scholar. Available at: [Link]

  • RP-HPLC method for dapagliflozin: development, validation, degradation. (2024). InnoVision Healthtech. Available at: [Link]

  • Phani, R., et al. (n.d.). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. Der Pharma Chemica. Available at: [Link]

  • Reddy, G., et al. (2023). Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS. ResearchGate. Available at: [Link]

  • Sravanthi, S., et al. (2021). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences. Available at: [Link]

  • Daicel Pharma. (n.d.). Dapagliflozin Impurities Manufacturers & Suppliers. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

Sources

Application Notes and Protocols for the Use of Reference Standards in the Quality Control of Dapagliflozin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of Quality in Dapagliflozin Analysis

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. Ensuring the quality, safety, and efficacy of Dapagliflozin drug substance and drug products is paramount. This relies on robust analytical quality control (QC) strategies, at the heart of which lies the correct use of well-characterized reference standards.

Reference standards are highly purified compounds that serve as a benchmark against which a sample of a drug substance or product is compared. In the context of Dapagliflozin, they are indispensable for unequivocal identification, accurate determination of potency (assay), and the quantification of process-related and degradation impurities. The use of official reference standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), ensures consistency and compliance with regulatory requirements.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Dapagliflozin reference standards in its quality control, with a focus on the methodologies stipulated in the major pharmacopoeias.

Types and Roles of Dapagliflozin Reference Standards

A comprehensive quality control strategy for Dapagliflozin utilizes a panel of reference standards, each with a specific purpose.

  • Dapagliflozin Primary Reference Standard: This is the highest quality standard, typically obtained from a pharmacopeial body like USP or Ph. Eur. It is used for the definitive identification and assay of the active pharmaceutical ingredient (API). The USP provides "USP Dapagliflozin Propanediol RS," while the Ph. Eur. offers "Dapagliflozin propylene glycol monohydrate CRS."[2][3] These standards have a stated purity or "as is" content that must be factored into calculations for the assay.

  • Dapagliflozin Impurity Reference Standards: Pharmacopoeias and commercial suppliers provide reference standards for known impurities of Dapagliflozin. These are crucial for the identification and quantification of impurities in the drug substance and product. The USP lists "USP Dapagliflozin Related Compound A RS," and the Ph. Eur. provides "Dapagliflozin impurity A CRS," "Dapagliflozin impurity B CRS," and "Dapagliflozin impurity FP-B CRS."[4]

  • System Suitability Reference Standards: These are used to verify the performance of an analytical system before running the actual samples. For instance, a solution containing both Dapagliflozin and a known impurity is often used to ensure the chromatographic system can adequately separate the two.

The logical workflow for utilizing these standards in Dapagliflozin quality control is depicted in the following diagram:

Dapagliflozin QC Workflow Figure 1: Workflow for Dapagliflozin Quality Control Using Reference Standards cluster_SystemSuitability System Suitability cluster_Sample Test Sample USP_RS USP Dapagliflozin Propanediol RS Identification Identification (IR, HPLC) USP_RS->Identification Comparison Assay Assay (HPLC) USP_RS->Assay Quantification PhEur_RS Ph. Eur. Dapagliflozin CRS PhEur_RS->Identification Comparison PhEur_RS->Assay Quantification Impurity_RS Impurity Reference Standards Impurities Organic Impurities (HPLC) Impurity_RS->Impurities Identification & Quantification SST System Suitability Testing SST->Identification SST->Assay SST->Impurities API_Sample Dapagliflozin API/Drug Product API_Sample->Identification API_Sample->Assay API_Sample->Impurities

Caption: A logical diagram illustrating the central role of reference standards in the key quality control tests for Dapagliflozin.

Detailed Protocols for Dapagliflozin Quality Control

The following protocols are based on the methodologies described in the United States Pharmacopeia (USP) and principles of High-Performance Liquid Chromatography (HPLC) commonly used for pharmaceutical analysis.

Protocol 1: Identification of Dapagliflozin

A. Identification by Infrared (IR) Spectroscopy

  • Principle: The infrared absorption spectrum of the sample is compared to the spectrum of the official reference standard. A match in the spectra confirms the identity of the material.

  • Procedure:

    • Prepare the Dapagliflozin test sample and the USP Dapagliflozin Propanediol RS or Ph. Eur. Dapagliflozin propylene glycol monohydrate CRS as potassium bromide (KBr) discs or by Attenuated Total Reflectance (ATR).

    • Record the infrared spectra of both the sample and the reference standard over the range of 4000 to 400 cm⁻¹.

    • Acceptance Criteria: The spectrum of the sample exhibits maxima at the same wavenumbers as the spectrum of the reference standard.

B. Identification by High-Performance Liquid Chromatography (HPLC)

  • Principle: The retention time of the major peak in the chromatogram of the sample solution is compared to that of the standard solution.

  • Procedure:

    • Prepare the Standard and Sample solutions as described in the Assay protocol (Protocol 2).

    • Inject the solutions into the HPLC system as per the chromatographic conditions for the Assay.

    • Acceptance Criteria: The retention time of the principal peak in the chromatogram of the Sample solution corresponds to that of the Standard solution.

Protocol 2: Assay of Dapagliflozin by HPLC

This protocol outlines a typical reversed-phase HPLC method for the quantification of Dapagliflozin.

Chromatographic Conditions (Based on USP Monograph)

ParameterValue
Column L1 packing (e.g., C18), 4.6-mm × 15-cm; 3.5-µm
Mobile Phase Gradient of Solution A and Solution B
Solution A 0.05% Trifluoroacetic acid in water
Solution B 0.05% Trifluoroacetic acid in acetonitrile
Gradient Program Time (min)
0
2
36
39
40
45
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 220 nm
Injection Volume 10 µL

Solution Preparation

  • Standard Solution: Accurately weigh a quantity of USP Dapagliflozin Propanediol RS and dissolve in acetonitrile to obtain a final concentration of approximately 0.2 mg/mL.

  • Sample Solution: Accurately weigh a quantity of Dapagliflozin drug substance and dissolve in acetonitrile to obtain a final concentration of approximately 0.2 mg/mL.

System Suitability

  • Procedure: Inject the Standard solution multiple times (typically 5 or 6 replicate injections).

  • Requirements:

    • Tailing Factor: Not more than 2.0 for the Dapagliflozin peak.

    • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the replicate injections.

Analysis

  • Inject the Standard solution and the Sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for Dapagliflozin.

  • Calculate the percentage of Dapagliflozin in the sample using the following formula:

    % Assay = (Area_Sample / Area_Standard) × (Concentration_Standard / Concentration_Sample) × Purity_Standard

    Where:

    • Area_Sample is the peak area of Dapagliflozin in the Sample solution.

    • Area_Standard is the peak area of Dapagliflozin in the Standard solution.

    • Concentration_Standard is the concentration of the reference standard in the Standard solution (mg/mL).

    • Concentration_Sample is the concentration of the sample in the Sample solution (mg/mL).

    • Purity_Standard is the designated purity of the reference standard (as a percentage).

Acceptance Criteria: Typically, the assay value should be within 98.0% to 102.0% on an anhydrous and solvent-free basis.

Protocol 3: Determination of Organic Impurities by HPLC

This protocol uses the same chromatographic system as the Assay to identify and quantify known and unknown impurities.

Solution Preparation

  • Standard and Sample Solutions: Prepare as described in the Assay protocol.

  • System Suitability Solution: Prepare a solution containing Dapagliflozin and a known impurity (e.g., USP Dapagliflozin Related Compound A RS) to demonstrate the resolution between the two peaks.

  • Sensitivity Solution: Prepare a dilute solution of the Dapagliflozin reference standard to verify the signal-to-noise ratio.

System Suitability

  • Procedure: Inject the System Suitability Solution and the Sensitivity Solution.

  • Requirements:

    • Resolution: The resolution between the Dapagliflozin peak and the known impurity peak should be not less than 2.0.

    • Signal-to-Noise Ratio: The signal-to-noise ratio for the Dapagliflozin peak in the Sensitivity Solution should be not less than 10.

Analysis

  • Inject the Sample solution into the chromatograph.

  • Record the chromatogram and identify the peaks corresponding to known impurities by comparing their retention times with those of the impurity reference standards (if available and run under the same conditions).

  • Calculate the percentage of each impurity using the area normalization method or by comparison to a standard of the specific impurity if available.

Acceptance Criteria for Impurities (Example based on USP)

ImpurityAcceptance Criteria (Not More Than)
Ethyldapagliflozin0.15%
Any individual unspecified impurity0.10%
Total impurities0.30%

The experimental workflow for HPLC-based quality control of Dapagliflozin is summarized in the following diagram:

HPLC_Workflow Figure 2: HPLC Workflow for Dapagliflozin Analysis cluster_Preparation 1. Preparation cluster_HPLC 2. HPLC Analysis cluster_Data 3. Data Analysis cluster_Reporting 4. Reporting MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup MobilePhase->SystemSetup StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability Injection Injection of Standard & Sample StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection SystemSetup->SystemSuitability SystemSuitability->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Calculation Calculation of Results PeakIntegration->Calculation Report Final Report Generation Calculation->Report

Caption: A step-by-step diagram of the HPLC workflow for the quality control of Dapagliflozin.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the rigorous application of system suitability tests. These tests are not mere formalities; they are essential checks that ensure the analytical system is performing as expected on the day of analysis. By verifying parameters like resolution, peak shape (tailing factor), and precision (RSD of replicate injections), the analyst can have confidence in the accuracy and reliability of the generated data.

Furthermore, adherence to the principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) is crucial.[5] This involves demonstrating the specificity, linearity, accuracy, precision, and robustness of the analytical methods. While pharmacopoeial methods are considered validated, laboratories implementing them for the first time should perform a verification to ensure their suitability under the actual conditions of use.

Conclusion

The use of official reference standards is a non-negotiable aspect of robust quality control for Dapagliflozin. They provide the foundation for accurate identification, assay, and impurity profiling, thereby ensuring that the drug substance and product meet the stringent requirements for safety and efficacy. The protocols and guidelines presented in this document, grounded in the principles of major pharmacopoeias and regulatory guidelines, offer a comprehensive framework for the successful implementation of Dapagliflozin quality control in a regulated environment.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2024, October 1). 7 new Ph. Eur. reference standard and 19 replacement batches released in September 2024. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, October 4). Pharmeuropa 35.4 just released. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2025, February 5). INFORMATION LEAFLET Ph. Eur. Reference Standard Dapagliflozin propylene glycol monohydrate CRS batch 1. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Y0002487 - CRS catalogue. Retrieved from [Link]

  • European Medicines Agency. (2023, January 26). Assessment report - Dapagliflozin Viatris. Retrieved from [Link]

  • European Medicines Agency. Dapagliflozin Viatris. Retrieved from [Link]

  • Scribd. 4203 - Dapagliflozin Propanediol. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Genotoxic Impurities in Dapagliflozin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Controlling Genotoxic Impurities in Dapagliflozin

Dapagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy.[3] Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and pose a carcinogenic risk to patients.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of such impurities in pharmaceutical products.[3]

This application note provides a comprehensive guide for the quantitative analysis of potential genotoxic impurities in Dapagliflozin, addressing the specific challenges and offering robust analytical protocols. The methodologies detailed herein are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) M7 guideline, which outlines the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4][5]

Identifying Potential Genotoxic Impurities in the Dapagliflozin Synthetic Route

A thorough understanding of the Dapagliflozin synthesis process is fundamental to identifying potential GTIs.[3] Impurities can arise from starting materials, intermediates, reagents, or degradation products.[3] For Dapagliflozin, a C-aryl glucoside, the synthesis often involves multiple steps where reactive reagents are used. A critical analysis of the synthetic pathway is the first step in a risk-based approach to GTI control.

Some potential classes of genotoxic impurities that could theoretically be present in the Dapagliflozin synthesis include, but are not limited to:

  • Alkylating Agents: Sulfonate esters (e.g., mesylates, tosylates) and alkyl halides are common reagents in organic synthesis and are known to be potent genotoxins.[6]

  • Aromatic Amines and Nitroaromatics: These can be present as starting materials or intermediates and are often associated with mutagenicity.

  • Epoxides and Aziridines: Highly reactive functional groups that can alkylate DNA.

A recent study investigated the in silico and in vitro mutagenic potential of dimer impurities of Dapagliflozin and found them to be non-mutagenic and non-genotoxic.[7] However, a comprehensive risk assessment should not be limited to a single class of impurities.

Analytical Methodologies for Trace-Level Quantification

The detection and quantification of GTIs at trace levels require highly sensitive and selective analytical techniques. The choice of method depends on the physicochemical properties of the target impurity, such as volatility, polarity, and thermal stability.[8]

3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Workhorse for Non-Volatile GTIs

LC-MS/MS is a powerful technique for the analysis of a wide range of non-volatile and thermally labile GTIs.[8][9] Its high sensitivity and selectivity make it the preferred method for many genotoxic impurity analyses.[8][9] Several validated LC-MS/MS methods have been developed for the quantification of Dapagliflozin and its impurities in various matrices.[10][11][12]

3.2. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile GTIs

For volatile and semi-volatile GTIs, such as certain alkylating agents, GC-MS is the technique of choice.[8][13] Headspace GC-MS can be particularly effective for the analysis of residual solvents and other volatile impurities with genotoxic potential.

Experimental Protocols

The following protocols are provided as a starting point and should be validated in the user's laboratory to ensure they meet the specific requirements of their analysis and regulatory submissions.

4.1. Risk Assessment and Impurity Identification Workflow

A systematic approach to identifying and controlling GTIs is crucial for regulatory compliance.

G cluster_0 Phase 1: In Silico & Process Review cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Routine Analysis & Control a Review Dapagliflozin Synthesis Route b (Q)SAR Analysis for Mutagenicity Prediction a->b Identify Potential GTIs c Select Analytical Technique (LC-MS/MS or GC-MS) b->c Prioritize High-Risk Impurities d Method Development & Optimization c->d e Method Validation (ICH Q2(R1)) d->e f Batch Release Testing of Dapagliflozin API e->f Implement Validated Method g Stability Studies f->g G a Impurity Identified b (Q)SAR Analysis a->b c Structural Alert for Mutagenicity? b->c d Ames Test c->d Yes e Class 5: Non-mutagenic c->e No d->e Negative f Class 1 or 2: Mutagenic d->f Positive g Control at or below Acceptable Intake (e.g., TTC) f->g

Sources

Troubleshooting & Optimization

Optimizing mobile phase for Dapagliflozin impurity separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dapagliflozin Impurity Analysis

Welcome to the technical support guide for optimizing the separation of Dapagliflozin and its related impurities. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to develop and refine robust chromatographic methods. Our goal is to move beyond simple protocols and provide a deeper understanding of the method development process, empowering you to troubleshoot effectively and optimize with scientific rationale.

The accurate quantification of impurities is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) like Dapagliflozin.[1] The challenge lies in achieving baseline separation for structurally similar compounds, which often requires a multi-parameter optimization of the mobile phase. This guide provides a series of frequently asked questions (FAQs) and structured workflows to navigate this process.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during method development for Dapagliflozin, structured from foundational problems to more complex separation challenges.

Section 1.0: Initial Method Setup & Baseline Issues

Q1: I'm starting from scratch. What are typical starting conditions for a Dapagliflozin impurity separation method?

A1: A logical starting point is to adapt a reported, validated method and adjust from there. Most successful separations of Dapagliflozin and its impurities are achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

A robust initial setup would be:

  • Column: A C18 column is the most common choice. A column with dimensions like 250 mm x 4.6 mm, 5 µm particle size is standard for HPLC[1], while shorter columns with smaller particles (e.g., 50 x 3.0 mm, 1.8 µm) are used for UPLC systems to achieve faster, more efficient separations.[2]

  • Mobile Phase: A gradient elution is highly recommended for impurity analysis as it can resolve compounds with a wide range of polarities.

    • Aqueous Component (A): 0.1% Formic Acid or a 10-25 mM phosphate buffer in water.[3][4] Starting with a slightly acidic pH (e.g., pH 3) is a common strategy.[5]

    • Organic Component (B): Acetonitrile (ACN) is generally the preferred organic modifier due to its low viscosity and UV transparency.[4]

  • Initial Gradient: A broad, scouting gradient can be employed, for example, 10% to 90% ACN over 30-40 minutes.

  • Detection: A UV detector set between 224 nm and 245 nm, where both Dapagliflozin and its impurities exhibit absorbance.[1][5][6]

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30-40 °C to ensure reproducible retention times and improve peak shape.

Q2: My chromatogram has a noisy or drifting baseline. What mobile phase factors could be the cause?

A2: An unstable baseline can mask low-level impurities and compromise integration. Before suspecting the detector, investigate your mobile phase:

  • Inadequate Degassing: Dissolved gases can outgas in the system, particularly at the low-pressure side post-column, causing noise. Ensure your mobile phase is freshly degassed using an online degasser, sonication, or helium sparging.

  • Poor Solvent Quality: Use only HPLC-grade solvents. Lower-grade solvents may contain impurities that create baseline noise, especially during a gradient.[7]

  • Buffer Precipitation: If you are using a buffer, its concentration might be too high to remain soluble as the percentage of organic modifier increases during a gradient. This is a common issue with phosphate buffers in high concentrations of ACN. Reduce the buffer concentration (10-25 mM is often sufficient) or switch to a more organic-soluble buffer like ammonium formate or acetate.[3][8]

  • Contamination: If one of your mobile phase components is contaminated (e.g., from dirty glassware or a contaminated water purification system), it can cause a drifting or noisy baseline. Prepare fresh mobile phase in scrupulously clean glassware.

Section 2.0: Optimizing Poor Resolution

Q1: I have two peaks that are co-eluting. What is the first mobile phase parameter I should change?

A1: The first and most impactful parameter to adjust is the solvent strength , which is typically controlled by modifying the gradient profile or the isocratic percentage of the organic modifier.

  • Causality: The retention of compounds in reversed-phase chromatography is primarily driven by their hydrophobicity. Adjusting the organic-to-aqueous ratio changes the polarity of the mobile phase. A weaker mobile phase (less organic) increases retention, leading to longer run times but potentially providing more time for peaks to separate.

  • Actionable Protocol:

    • For Gradient Elution: If peaks are co-eluting, the gradient is likely too steep in that region. Decrease the slope of the gradient around the elution time of the critical pair. For example, if the peaks elute at 15 minutes in a 10-90% ACN gradient over 30 minutes (slope of ~2.7%/min), try flattening the gradient in that region (e.g., hold at 40% ACN for 5 minutes, then increase to 60% ACN over 10 minutes, reducing the slope).

    • For Isocratic Elution: If you are using an isocratic method, systematically decrease the percentage of organic modifier in 2-5% increments. This will increase the retention time and may improve the resolution between the critical pair.

Q2: I've adjusted the solvent strength, but the resolution is still insufficient. How can changing the mobile phase pH help, especially for Dapagliflozin?

A2: Adjusting the mobile phase pH is a powerful tool for manipulating selectivity, particularly when dealing with ionizable compounds.[3]

  • Expertise & Causality: Dapagliflozin itself is a neutral molecule across the typical HPLC pH range of 2-8, with a predicted pKa around 13.[9] Therefore, changing the pH will have a minimal effect on its retention time. However, many process-related impurities or degradation products may have acidic or basic functional groups. The ionization state of these impurities will change dramatically with pH.

    • An acidic impurity will be neutral (more retained) at a pH well below its pKa and ionized (less retained) at a pH above its pKa.

    • A basic impurity will be ionized (less retained) at a pH below its pKa and neutral (more retained) at a pH above its pKa.

  • Self-Validating System: By systematically varying the pH, you can induce large, differential shifts in the retention times of the impurities relative to the main, pH-stable Dapagliflozin peak. This allows you to "move" interfering peaks away from the API or other impurities.

  • Actionable Protocol:

    • Screen at three distinct pH levels: acidic (e.g., pH 2.5-3.0 using a phosphate or formate buffer), neutral (e.g., pH 6.5-7.0 using a phosphate buffer), and basic (if using a pH-stable column, e.g., pH 9.0 using an ammonium carbonate buffer).

    • Prepare the buffer and adjust the pH of the aqueous portion before adding the organic solvent.[3]

    • Run your scouting gradient at each pH and observe the change in selectivity (the relative spacing of peaks). Choose the pH that provides the best overall separation of the critical pairs.

Mobile Phase ParameterPrimary Effect on ChromatographyApplication for Dapagliflozin Impurity Analysis
% Organic (ACN/MeOH) Adjusts solvent strength, primarily affecting retention time (k).Main tool for initial resolution improvement. Lowering % organic increases retention and can improve separation of closely eluting non-polar impurities.
pH Controls the ionization state of acidic or basic analytes, primarily affecting selectivity (α).Very powerful for Dapagliflozin. Since the API is neutral, pH changes will selectively shift the retention of ionizable impurities, allowing them to be resolved.
Buffer Concentration Maintains stable pH and can mask silanol interactions, improving peak shape.Use 10-50 mM concentration.[3][8] Higher concentrations can lead to precipitation with high organic content.
Organic Modifier Type Can alter selectivity due to different chemical interactions (e.g., ACN vs. Methanol).If ACN fails to provide resolution, switching to Methanol (or a ternary mixture) can change peak elution order due to its different solvent properties.

Q3: Can changing the type of organic modifier from Acetonitrile (ACN) to Methanol (MeOH) improve my separation?

A3: Yes, this is an excellent secondary optimization step. ACN and MeOH have different solvent properties and can produce unique selectivities.

  • Causality: While both are common organic modifiers, ACN is aprotic and acts primarily through dipole-dipole interactions. Methanol is a protic solvent and can engage in hydrogen bonding with analytes. This difference in interaction mechanism can alter the elution order of compounds, especially those with hydrogen-bond donor or acceptor sites. If two impurities have similar hydrophobicity but different hydrogen-bonding capabilities, switching from ACN to MeOH could be the key to separating them.

  • Actionable Protocol: Simply replace the Acetonitrile in your mobile phase B with Methanol and re-run your optimized gradient. You can also explore ternary mixtures (e.g., Water/ACN/MeOH) for fine-tuning, but this adds complexity.

Section 3.0: Addressing Peak Shape Problems

Q1: My Dapagliflozin peak is tailing. What are the mobile phase-related causes?

A1: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

  • Silanol Interactions: The most common cause is the interaction of basic analytes with acidic, un-capped silanol groups on the silica surface of the column. While Dapagliflozin is neutral, some impurities may have basic moieties.

    • Solution 1 (Low pH): Lowering the mobile phase pH to ~2.5-3.0 suppresses the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[10]

    • Solution 2 (Buffer Concentration): Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help. The buffer ions will compete with the analyte for the active silanol sites, effectively "masking" them and reducing tailing.[10]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample and inject a smaller mass onto the column.

Q2: My peaks are fronting. What is the issue?

A2: Peak fronting is less common than tailing and is typically related to column overload or issues with the sample solvent.

  • Causality: Fronting can occur when the sample is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than the mobile phase. When injected, the sample band begins to move down the column before the mobile phase can properly equilibrate with it, causing the peak front to be distorted.

  • Actionable Protocol:

    • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.

    • Reduce Injection Volume: If you must use a stronger solvent for solubility reasons, keep the injection volume as small as possible to minimize the effect.

Part 2: Systematic Optimization Workflow

Instead of random adjustments, a structured approach ensures efficient and robust method development.

Experimental Protocol: Systematic Mobile Phase Optimization
  • Step 1: Define Objectives: Clearly state the goal, e.g., "Achieve baseline resolution (Rs > 1.5) for Dapagliflozin from all known process impurities and degradation products."

  • Step 2: Initial Conditions & Scouting:

    • Select a high-quality C18 column.

    • Prepare mobile phase A (e.g., 0.1% Formic Acid in water, pH ~2.7) and mobile phase B (Acetonitrile).

    • Run a broad scouting gradient (e.g., 5-95% B over 30 minutes) to elute all compounds.

  • Step 3: Optimize Gradient:

    • Based on the scouting run, identify the elution window for your compounds of interest.

    • Calculate the gradient slope and flatten it around the critical pairs to improve resolution. Aim for a k* (average retention factor) between 2 and 10.

  • Step 4: Screen for pH:

    • If resolution is still inadequate, perform pH screening.

    • Prepare aqueous mobile phases with buffers at pH ~3, pH ~6.5, and (if using a compatible column) pH ~9.

    • Run the optimized gradient at each pH and select the one that provides the best selectivity for the most difficult-to-separate pair.

  • Step 5: Screen Organic Modifier:

    • If necessary, substitute Acetonitrile with Methanol and repeat the analysis at the optimal pH. Evaluate if this change in solvent selectivity resolves any remaining co-elutions.

  • Step 6: Final Refinements & Validation:

    • Once the optimal mobile phase (buffer, pH, organic modifier) and gradient are established, perform fine-tuning of flow rate and temperature.

    • Proceed with method validation according to ICH guidelines to confirm robustness, linearity, accuracy, and precision.[2][11]

Logical Workflow Diagram

Mobile_Phase_Optimization cluster_start Phase 1: Initial Screening cluster_gradient Phase 2: Gradient & Strength cluster_selectivity Phase 3: Selectivity Tuning Start Define Separation Goal (e.g., Rs > 1.5) Scouting Run Broad Scouting Gradient (C18, ACN/H2O, Acidic pH) Start->Scouting Eval1 Evaluate Chromatogram: All peaks eluted? Gross resolution? Scouting->Eval1 Opt_Grad Optimize Gradient Slope (Flatten around critical pairs) Eval1->Opt_Grad Yes Eval2 Resolution Sufficient? Opt_Grad->Eval2 Screen_pH Screen Mobile Phase pH (e.g., 3.0, 6.5) Eval2->Screen_pH No Final Final Method (Proceed to Validation) Eval2->Final Yes Eval3 Resolution Improved? Screen_pH->Eval3 Eval3->Opt_Grad Yes, fine-tune gradient Screen_Org Screen Organic Modifier (Switch ACN to MeOH) Eval3->Screen_Org No Eval4 Resolution Sufficient? Screen_Org->Eval4 Eval4->Final Yes Fail Method Not Suitable (Consider different column chemistry) Eval4->Fail No

Caption: Systematic workflow for mobile phase optimization.

Part 3: Visual Troubleshooting Guide

This decision tree provides a quick visual guide for diagnosing and solving common chromatographic problems related to the mobile phase.

Troubleshooting Decision Treedot

// Branches from Problem Problem -> Poor_Res [label="Poor Resolution / Co-elution"]; Problem -> Peak_Tailing [label="Peak Tailing"]; Problem -> RT_Drift [label="Retention Time Drifting"];

// Poor Resolution Path Poor_Res [fillcolor="#FBBC05"]; Adjust_Gradient [label="1. Decrease Gradient Slope\n2. Lower % Organic (Isocratic)"]; Adjust_pH [label="Change Mobile Phase pH\n(To alter impurity selectivity)"]; Change_Organic [label="Switch Organic Modifier\n(ACN -> MeOH or vice-versa)"]; Poor_Res -> Adjust_Gradient; Adjust_Gradient -> Adjust_pH [label="Not resolved"]; Adjust_pH -> Change_Organic [label="Not resolved"];

// Peak Tailing Path Peak_Tailing [fillcolor="#FBBC05"]; Check_pH [label="Is pH low enough?\n(Target pH 2.5-3 to suppress silanols)"]; Check_Buffer [label="Is buffer adequate?\n(Increase concentration to 50mM)"]; Check_Overload [label="Is sample overloaded?\n(Dilute sample and re-inject)"]; Peak_Tailing -> Check_pH; Check_pH -> Check_Buffer [label="Still Tailing"]; Check_Buffer -> Check_Overload [label="Still Tailing"];

// Retention Time Drift Path RT_Drift [fillcolor="#FBBC05"]; Check_Temp [label="Is Column Oven On & Stable?"]; Check_MobilePhase [label="Is Mobile Phase Freshly Prepared & Degassed?"]; Check_Pump [label="Is the Pump Delivering Correct Flow?\n(Check for leaks/bubbles)"]; RT_Drift -> Check_Temp; Check_Temp -> Check_MobilePhase [label="Yes"]; Check_MobilePhase -> Check_Pump [label="Yes"];

// Solutions node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Problem Solved"]; Adjust_pH -> Resolved [label="Resolved"]; Change_Organic -> Resolved [label="Resolved"]; Check_Overload -> Resolved [label="Fixed"]; Check_Pump -> Resolved [label="Fixed"]; }

Sources

Dapagliflozin Impurity Analysis: A Technical Support Guide for Resolving Co-elution in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with co-eluting impurities during the RP-HPLC analysis of Dapagliflozin. In impurity profiling, achieving baseline resolution is not just a goal; it's a regulatory necessity for ensuring the safety and efficacy of the final drug product. This document provides a structured, science-backed approach to systematically troubleshoot and resolve these complex separation challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is co-elution in HPLC, and why is it a critical issue for Dapagliflozin impurity analysis?

A1: Co-elution occurs when two or more compounds exit the HPLC column at the same time, resulting in overlapping or unresolved peaks in the chromatogram. For Dapagliflozin, an anti-diabetic drug, accurately quantifying impurities is mandated by regulatory bodies like the ICH. Co-elution compromises this by preventing accurate peak integration, which can lead to underestimation or misidentification of potentially harmful impurities, jeopardizing patient safety and regulatory compliance.[1] Forced degradation studies, which are essential for identifying potential degradants, often produce a complex mixture of impurities that must be resolved from the parent drug and each other.[2][3][4]

Q2: Which Dapagliflozin impurities are known to cause co-elution problems?

A2: Dapagliflozin's synthesis and degradation pathways can produce several related substances. Process-related impurities may include starting materials or intermediates such as 5-Bromo-2-chlorobenzoic acid (5-BC impurity) and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (4-BC impurity).[5] Degradation products can form under stress conditions like acid or alkali hydrolysis.[6][7] Due to their structural similarity to Dapagliflozin, these compounds often have similar physicochemical properties, leading to close elution times on standard C18 columns.

Q3: My chromatogram shows peak tailing or shoulders on the main Dapagliflozin peak. Is this a sign of co-elution?

A3: Yes, asymmetrical peaks, such as shoulders or excessive tailing, are classic indicators of a hidden, co-eluting impurity.[1] While poor column health or improper mobile phase conditions can also cause peak asymmetry, the presence of a new shoulder on a previously symmetrical peak, especially in a stability or stressed sample, strongly suggests an underlying unresolved peak. It is crucial to investigate this, as a small shoulder could represent a significant impurity that exceeds reporting thresholds.

Q4: I'm seeing high backpressure and poor peak shape. Could my column be the cause of the co-elution?

A4: Absolutely. Column degradation is a frequent cause of lost resolution.[1] High backpressure can indicate a clogged inlet frit from unfiltered samples or mobile phase precipitation. Loss of stationary phase (column bleed) or creation of voids in the packing material reduces the column's efficiency (theoretical plates), leading to broader peaks that are more likely to overlap. Before modifying the method, it's always prudent to check the system suitability parameters (e.g., plate count, tailing factor) and, if necessary, clean or replace the column.

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Resolving Co-elution

Q1: I've confirmed a co-elution issue with a Dapagliflozin impurity. What is the most logical and efficient way to troubleshoot it?

A1: A systematic, one-variable-at-a-time approach is the most effective way to resolve co-eluting peaks without losing track of your progress.[1] The goal is to alter the selectivity (α), which is the factor in the resolution equation that describes the separation between peak maxima. The three most powerful tools for manipulating selectivity in RP-HPLC are mobile phase composition (organic solvent type and pH) and stationary phase chemistry.[8]

Below is a workflow to guide your troubleshooting process.

G cluster_0 A Problem: Co-eluting Peaks (e.g., Dapagliflozin + Impurity) B Step 1: Mobile Phase Optimization A->B C Change Organic Modifier (Acetonitrile <=> Methanol) B->C Is resolution achieved? D Systematically Adjust pH (Control Analyte Ionization) B->D Is resolution achieved? C->D No J Resolution Achieved C->J Yes E Step 2: Change Stationary Phase (Orthogonal Selectivity) D->E No D->J Yes F Try Phenyl-Hexyl or PFP Column E->F G Step 3: Fine-Tune Parameters F->G No F->J Yes H Adjust Gradient Slope G->H I Modify Temperature G->I H->J Partial or Full Resolution I->J Partial or Full Resolution

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Q2: How do I effectively manipulate the mobile phase to resolve co-eluting peaks of Dapagliflozin?

A2: Mobile phase manipulation is the first and most powerful tool for altering selectivity.[1]

  • Organic Modifier Selection: The choice between Acetonitrile (ACN) and Methanol (MeOH) can profoundly impact selectivity.[9] ACN and MeOH interact with analytes and the stationary phase differently. For aromatic compounds like Dapagliflozin and many of its impurities, switching from ACN to MeOH can enhance resolution, especially on phenyl-type columns, by promoting beneficial π-π interactions.[9]

  • Mobile Phase pH Adjustment: This is arguably the most critical parameter for ionizable compounds.[10][11][12] Dapagliflozin is a neutral compound with a predicted pKa around 13.23, primarily due to its hydroxyl groups, meaning it will be non-ionized across the typical RP-HPLC pH range.[13] However, its impurities, particularly acidic or basic degradants, will have different pKa values. By adjusting the mobile phase pH, you can change the ionization state of an impurity, which dramatically alters its hydrophobicity and retention time, often resolving it from the neutral Dapagliflozin peak.[10][14]

    • Rule of Thumb: For robust and reproducible separations, operate at a pH that is at least 1.5-2 units away from the pKa of any ionizable analytes.[10] If an impurity's pKa is unknown, a screening of pH 3, 5, and 7 is a good starting point.

Table 1: Impact of Mobile Phase Parameters on Selectivity

ParameterChangeRationale & Expected Outcome
Organic Solvent Switch from Acetonitrile to MethanolChanges dipole and hydrogen bonding interactions. Can resolve compounds with different polar functional groups or aromaticity.[9]
Mobile Phase pH Adjust pH from 3.0 to 7.0Alters the ionization state of acidic or basic impurities, causing significant shifts in their retention relative to the neutral Dapagliflozin.[11][12]
Buffer Strength Increase buffer concentration (e.g., 10mM to 25mM)Can improve peak shape for ionizable compounds and slightly alter retention, but has a less dramatic effect on selectivity than pH.[1]

Q3: Mobile phase optimization provided some improvement, but two impurities are still co-eluting. What is the next step?

A3: If changing the mobile phase isn't sufficient, the next logical step is to change the stationary phase chemistry.[8] The goal is to introduce a different separation mechanism or "orthogonal" selectivity. A standard C18 column separates primarily based on hydrophobicity. If two impurities have very similar hydrophobicity, a C18 column may never resolve them.

Table 2: Alternative Stationary Phases for Dapagliflozin Analysis

Stationary PhaseSeparation Mechanism(s)Best For Resolving...
C18 (Standard) Hydrophobic interactionsGeneral purpose; good starting point.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, isomers, or molecules with subtle differences in their electron distribution. An excellent choice for Dapagliflozin.[5]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivityPositional isomers, halogenated compounds, and polar impurities. Offers very different selectivity from C18.
Polar-Embedded Hydrophobic & hydrogen bondingCompounds with polar functional groups (e.g., hydroxyls) that are poorly retained or show tailing on C18.

Switching from a C18 to a Phenyl-Hexyl or PFP column introduces new interactions that can exploit subtle structural differences between the co-eluting impurities, often leading to complete resolution.

Q4: Can I use temperature or gradient slope to fine-tune the separation?

A4: Yes, these parameters are excellent for fine-tuning a separation once you have achieved partial resolution.

  • Temperature: Changing the column temperature affects mobile phase viscosity and can alter the selectivity between two compounds, though usually to a lesser extent than mobile phase or column changes.[1] Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures shorten run times but can decrease resolution.[1]

  • Gradient Slope: For gradient methods, flattening the slope during the elution of the critical pair gives the peaks more time to interact with the stationary phase, often improving resolution.[15] For example, if the co-eluting peaks appear at 40% Acetonitrile, you can modify the gradient to be shallower in the 35-45% ACN range.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Screening
  • Prepare Buffers: Prepare three separate aqueous mobile phase buffers (e.g., 20 mM phosphate or acetate) and adjust their pH to 3.0, 5.0, and 7.0 using phosphoric acid or a suitable base. Note: Ensure the buffer has a pKa close to the target pH for effective buffering.[10]

  • Filter: Filter all aqueous mobile phases through a 0.45 µm filter to remove particulates.[16]

  • Prepare Sample: Prepare a sample containing Dapagliflozin and the suspected co-eluting impurity(ies). A stressed (e.g., acid-degraded) sample is ideal.

  • Equilibrate System: Install your primary column (e.g., C18) and thoroughly equilibrate the system with your starting mobile phase (e.g., 90% pH 3.0 buffer / 10% ACN).

  • Inject and Analyze: Run your standard gradient method with the pH 3.0 buffer.

  • Wash and Re-equilibrate: Thoroughly wash the system with a high-organic mobile phase (e.g., 80% ACN/water) before switching buffers. Equilibrate the system with the pH 5.0 buffer.

  • Repeat Analysis: Repeat step 5 with the pH 5.0 buffer.

  • Repeat for Final pH: Repeat steps 6 and 7 for the pH 7.0 buffer.

  • Evaluate Data: Compare the three chromatograms, looking for changes in the relative retention time (selectivity) between Dapagliflozin and the impurity peaks. Select the pH that provides the best separation as your new method baseline.

Protocol 2: Step-by-Step Gradient Optimization for a Critical Pair
  • Identify Elution Point: From your initial run, determine the approximate percentage of organic solvent (%B) at which the co-eluting pair elutes.

  • Calculate Dwell Volume: If not already known, determine your HPLC system's dwell volume. This is critical for accurate gradient transfer between instruments.

  • Scouting Run: Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to quickly map the elution of all components.

  • Design Focused Gradient: Based on the scouting run, design a new gradient that is shallower around the elution point of the critical pair.[15]

    • Example: If the pair elutes at 8 minutes in a 20-minute run from 10% to 90% B (a slope of 4%/min), the %B is approximately 10 + (8 * 4) = 42%.

    • New Gradient:

      • 0-2 min: Hold at 10% B

      • 2-12 min: 10% to 50% B (Slope = 4%/min)

      • 12-22 min: 50% to 60% B (New Slope = 1%/min) -> Flattened segment

      • 22-25 min: 60% to 90% B (Wash)

      • 25-30 min: Re-equilibrate at 10% B

  • Analyze and Refine: Run the new focused gradient. Observe the change in resolution. Further refine the slope or the gradient segment as needed to achieve baseline separation.

References

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. [Link]

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. (2023). PubMed. [Link]

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. [Link]

  • RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. International Journal of ChemTech Research. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • (PDF) STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN. (2024, September 4). ResearchGate. [Link]

  • (PDF) Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS. (2023, November 3). ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Dapagliflozin | C21H25ClO6 | CID 9887712. PubChem - NIH. [Link]

  • (PDF) Recent Progress in Analytical Method Development and Validation of Dapagliflozin: Review Article. ResearchGate. [Link]

  • (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. (2025, November 2). ResearchGate. [Link]

  • RP HPLC Method Development and Validation on Dapagliflozin. (2024, July 24). ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • 209091Orig1s000. accessdata.fda.gov. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN AND LINAGLIPTIN TABLETS BY RP-HPLC. YMER. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Apex Scientific. [Link]

  • Tips and Tricks of HPLC Separation. (2009, June 24). Agilent. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • PKs & safety of dapagliflozin for DAP-FOR vs DAP-PDH. DDDT - Dove Medical Press. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A review on impurity profiling, degradation studies and bioanalytical methods on anti-diabetic drugs. AWS. [Link]

  • (PDF) Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate. [Link]

  • Dapagliflozin. Wikipedia. [Link]

  • A Review on Analytical Methods of Dapagliflozin: An Update. Impactfactor. [Link]

Sources

Strategies to improve resolution of critical pairs in Dapagliflozin analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical determination of Dapagliflozin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal resolution of critical pairs during the chromatographic analysis of Dapagliflozin and its related substances. As a Senior Application Scientist, I have curated this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you in your experimental endeavors.

Troubleshooting Guide: Enhancing Resolution of Critical Pairs

The accurate quantitation of Dapagliflozin and its impurities is paramount for ensuring drug safety and efficacy. In reversed-phase high-performance liquid chromatography (RP-HPLC), "critical pairs" refer to two closely eluting compounds that are challenging to separate. This guide provides a systematic approach to troubleshooting and improving the resolution of these challenging separations.

Issue 1: Poor Resolution Between Dapagliflozin and a Structurally Similar Impurity (e.g., Process Impurity or Degradant)

The "Why": Structurally similar molecules, such as isomers or compounds with minor functional group differences, will have comparable retention times in RP-HPLC. This is because their interaction with the non-polar stationary phase is very similar. Achieving adequate separation requires fine-tuning the chromatographic parameters to exploit subtle differences in their physicochemical properties.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Method Optimization:

  • Initial System Check:

    • System Suitability: Before making any changes to the method, ensure your HPLC system is performing optimally. Check parameters like theoretical plates, tailing factor, and repeatability of a standard injection. Poor peak shape can be a primary contributor to poor resolution.[1]

    • Column Health: A degraded or contaminated column can lead to peak broadening and tailing, which in turn reduces resolution. If the column has been used extensively, consider replacing it or performing a regeneration procedure as recommended by the manufacturer.[2]

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of Dapagliflozin and its impurities can significantly impact their retention. If the critical pair contains ionizable functional groups, a small change in the mobile phase pH can alter their hydrophobicity and, consequently, their retention times.[3] Experiment with pH adjustments within the stable range of your column.

    • Organic Modifier Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of all components, which can sometimes lead to better separation of closely eluting peaks.[3][4]

    • Change in Organic Solvent: If adjusting the ratio of your current organic solvent is not effective, consider switching to a different one. For example, if you are using acetonitrile, trying methanol may alter the selectivity of the separation due to different solvent-analyte interactions.[5]

  • Column and Temperature Optimization:

    • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution. Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can decrease analysis time but may also reduce resolution.[6]

    • Column Selectivity: If mobile phase modifications are insufficient, the issue may lie with the column chemistry. Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and potentially resolve the critical pair.[5]

Issue 2: Co-elution of Dapagliflozin with a Degradation Product from Forced Degradation Studies

The "Why": Forced degradation studies are designed to identify potential degradation pathways of a drug substance.[7] The resulting degradation products can sometimes have very similar polarities to the parent drug, leading to co-elution. Dapagliflozin has been shown to be susceptible to degradation under certain conditions, such as in the presence of acid.[8]

Troubleshooting Workflow:

Caption: Workflow for resolving co-eluting degradants.

Step-by-Step Method Optimization:

  • Gradient Profile Adjustment:

    • For gradient methods, a shallower gradient around the elution time of Dapagliflozin can help to separate closely eluting degradation products.

    • Introducing an isocratic hold at the point of elution can also provide the necessary time for the two peaks to separate.

  • Orthogonal Column Chemistry:

    • As with process impurities, a change in column chemistry is a powerful tool. If you are using a standard C18 column, consider a column with a different stationary phase that offers alternative selectivity.

  • Alternative Detection Techniques:

    • If chromatographic separation is still challenging, consider using a mass spectrometer (LC-MS) as a detector. Even if the peaks are not fully resolved chromatographically, the mass-to-charge ratio information can help to identify and quantify the co-eluting species.

Frequently Asked Questions (FAQs)

Q1: What are some known impurities of Dapagliflozin that can form critical pairs?

A1: Potential critical pairs in Dapagliflozin analysis can include process-related impurities and degradation products. Some examples of process-related impurities that may be present are starting materials like 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene.[9] Degradation studies have shown that Dapagliflozin can degrade under acidic conditions, forming products that may elute close to the parent drug.[5][8] Additionally, the enantiomer of Dapagliflozin is a potential impurity that would require a chiral separation method.[1]

Q2: How does the mobile phase pH affect the analysis of Dapagliflozin?

A2: Dapagliflozin is a neutral molecule, so its retention is not significantly affected by pH changes. However, some of its impurities or degradation products may contain ionizable groups. Therefore, adjusting the mobile phase pH can be a useful strategy to selectively shift the retention times of these impurities and improve their resolution from Dapagliflozin.[3]

Q3: What type of HPLC column is generally recommended for Dapagliflozin analysis?

A3: Most published methods for the analysis of Dapagliflozin and its related substances utilize reversed-phase columns, with C18 being the most common stationary phase.[10][11] However, for challenging separations, columns with different selectivities, such as C8, phenyl, or polar-embedded phases, may provide better resolution.[5][12] The choice of column will depend on the specific critical pair that needs to be resolved.

Q4: What are the typical mobile phases used for Dapagliflozin analysis?

A4: The mobile phases for Dapagliflozin analysis typically consist of a mixture of an aqueous buffer and an organic solvent. Common organic solvents include acetonitrile and methanol. The aqueous phase is often a phosphate or acetate buffer, and the pH is adjusted to optimize the separation.[8] Gradient elution is frequently employed to achieve good resolution of all impurities within a reasonable run time.[11]

Q5: My peak for Dapagliflozin is tailing. What could be the cause and how can I fix it?

A5: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column contamination, or extra-column dead volume.[1][2] To address this:

  • Check for Secondary Interactions: If you are using a silica-based column, residual silanol groups can interact with polar analytes, causing tailing. Using a highly end-capped column or adding a competing base (like triethylamine) to the mobile phase can mitigate this.

  • Column Wash: If the column is contaminated, a thorough wash with a strong solvent may resolve the issue.[2]

  • Minimize Dead Volume: Ensure that all tubing and connections in your HPLC system are as short as possible and have a narrow internal diameter to minimize extra-column band broadening.[11]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Dapagliflozin and Related Substances

This protocol provides a starting point for the analysis of Dapagliflozin. Optimization may be required based on the specific impurities and critical pairs in your sample.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 224 nm
Injection Vol. 10 µL

This is an example protocol and should be validated for your specific application.

References

  • Hemke, A. T. et al. (2018). RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. International Journal of ChemTech Research, 11(01), 242-248.
  • Kamaliya, B. et al. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 17(2), 646-656.
  • Patel, Y. et al. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed, 3761272.
  • Grace, V. et al. (2019). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form.
  • Maronesi, C. et al. (2022). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation.
  • Gaikwad, A. V. et al. (2022). METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN BY RP-HPLC.
  • Jeyabaskaran, M. et al. (2013).
  • Manjeera, A. et al. (2021). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences, 6(4).
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Pandey, S. et al. (2025). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. The Bioscan, 20(03), 724-729.
  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech.
  • ResearchGate. (2018). (PDF)
  • Patel, D. et al. (2024). Dapagliflozin Analysis In Diabetes Mellitus: A Critical Review Of Analytical Approaches.
  • ResearchGate. (2023). (PDF) STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN.
  • Aubry, A. F. et al. (2018). Simultaneous quantitation of metformin and dapagliflozin in human plasma by LC-MS/MS: Application to a pharmacokinetic study. PubMed.
  • MicroSolv Technology Corporation. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • Gujarat Technological University. (2023). Gujarat Technological University Doctor of Philosophy in Pharmacy. Amazon S3.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Alentris Research Pvt. Ltd.

Sources

Technical Support Center: Method Transfer for Dapagliflozin Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dapagliflozin impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are transferring analytical methods for the identification and quantification of Dapagliflozin impurities. As a Senior Application Scientist, I have structured this guide to move beyond a simple checklist and provide a deeper understanding of the challenges you may face, the scientific principles behind them, and robust, field-proven solutions.

The successful transfer of a stability-indicating analytical method is paramount for ensuring consistent quality control and regulatory compliance across different laboratories and manufacturing sites. This process, however, is often fraught with challenges that can lead to costly delays and out-of-specification (OOS) results. This resource provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the transfer of High-Performance Liquid Chromatography (HPLC) methods for Dapagliflozin impurity analysis.

Core Principles of Method Transfer for Dapagliflozin

Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, can degrade under various stress conditions, including exposure to acid, alkali, oxidation, and light.[1][2][3] A robust impurity analysis method must be "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[4][5]

The transfer of such a method from a Transferring Unit (TU) to a Receiving Unit (RU) is a documented process governed by guidelines such as USP General Chapter <1224> "Transfer of Analytical Procedures."[6] The goal is to qualify the RU to perform the analysis with comparable results to the TU.[6]

Troubleshooting Guide: Common Method Transfer Issues

This section addresses specific, practical problems you might encounter during your experiments. Each issue is followed by a systematic troubleshooting workflow.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Dapagliflozin or its Impurities

Question: "We've transferred our validated HPLC method for Dapagliflozin to a new lab. In the receiving lab, the peak for Dapagliflozin is showing significant tailing, which was not observed in our lab. What could be the cause?"

Answer: Peak tailing is a common and frustrating issue, often pointing to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself. For Dapagliflozin and its impurities, which contain polar functional groups, this is a frequent challenge.

Causality: Peak tailing for polar or basic compounds in reversed-phase HPLC is frequently caused by interactions with exposed silanol groups (Si-OH) on the surface of silica-based C18 columns. These silanols can become ionized and interact with the analyte, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail. Differences in column chemistry (even between columns of the same type from different batches or manufacturers) or mobile phase preparation can exacerbate this issue.

Troubleshooting Protocol: Investigating Peak Asymmetry

  • Verify Column Equivalency:

    • Action: Confirm that the exact same column (manufacturer, model, particle size, dimensions, and batch number, if possible) is being used in both labs.

    • Rationale: Even minor differences in silica purity, end-capping efficiency, or packing material can lead to variations in silanol activity.[7] Using a new, dedicated column from the same batch for the transfer is a best practice.

  • Assess Mobile Phase pH:

    • Action: Prepare fresh mobile phase in both laboratories, paying meticulous attention to the final pH. Measure the pH after mixing all components.

    • Rationale: The ionization state of both the Dapagliflozin molecule and the residual silanols is highly dependent on pH. A slight shift in pH between labs can significantly alter secondary interactions. Many published methods for Dapagliflozin use a slightly acidic mobile phase (e.g., pH 3.0-4.0) to suppress the ionization of silanol groups and improve peak shape.[8]

  • Check for Column Contamination or Degradation:

    • Action: If the column in the receiving unit has been used previously, flush it with a strong solvent (e.g., a gradient from low to high organic phase, followed by a strong, non-buffered organic solvent like isopropanol or acetonitrile).[8]

    • Rationale: Accumulation of contaminants from previous analyses can create active sites that cause peak tailing.[9] If flushing doesn't resolve the issue, the column may be degraded (e.g., through hydrolysis of the stationary phase at extreme pH) and should be replaced.

  • Evaluate Sample Solvent Effects:

    • Action: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.

    • Rationale: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a method starting with 10% acetonitrile) can cause the sample band to spread on the column, leading to peak distortion.[8] Whenever possible, dissolve the sample directly in the mobile phase.[8]

Issue 2: Shift in Retention Times and/or Change in Resolution

Question: "Our gradient method for Dapagliflozin separates a critical impurity pair with a resolution of 2.1 in our lab. At the receiving site, the retention times have shifted, and the resolution has dropped to 1.4, failing the system suitability requirement. Why is this happening?"

Answer: This is a classic method transfer problem, especially for gradient separations. The root cause often lies in differences between the HPLC instrumentation in the two laboratories, specifically the gradient delay volume (also known as dwell volume).[10][11]

Causality: The gradient delay volume is the volume from the point where the mobile phase solvents are mixed to the head of the analytical column. This volume differs between HPLC systems due to variations in pump design, mixer size, and tubing dimensions.[7][11] In a gradient method, a larger delay volume in the receiving unit's HPLC will cause the gradient to reach the column later than in the originating lab's system. This delay alters the mobile phase composition experienced by the analytes as they travel through the column, leading to shifts in retention times and potentially reordering of peaks or loss of resolution.[12]

Troubleshooting Protocol: Managing System-to-System Variability

  • Determine and Compare System Dwell Volumes:

    • Action: Measure the dwell volume of both the originating and receiving HPLC systems. A standard method is to replace the column with a zero-dead-volume union and run a steep gradient from 100% weak solvent (e.g., water with a UV-absorbing tracer like 0.1% acetone) to 100% strong solvent (e.g., acetonitrile with the same tracer). The dwell volume is calculated from the time difference between the start of the gradient and the midpoint of the rising baseline.

    • Rationale: Quantifying this difference is the first step to understanding its impact. A difference of even a few hundred microliters can be significant for fast gradient methods.[11]

  • Adjust the Gradient Profile (If Permissible):

    • Action: If the receiving unit has a larger dwell volume, an initial isocratic hold can be added to the beginning of the gradient in the originating lab's method to mimic this delay. Conversely, if the receiving unit has a smaller dwell volume, the gradient start time may need adjustment.

    • Rationale: The goal is to ensure the analytes "see" the same gradient profile at the same point in their separation, regardless of the instrument. Note that any adjustments must be carefully documented and justified within the method transfer protocol.[12]

  • Verify Mobile Phase Preparation and Flow Rate:

    • Action: Ensure that mobile phase components are measured and mixed identically. Calibrate the pump flow rates on both systems.

    • Rationale: Inaccurate mobile phase composition or flow rate can also lead to retention time shifts. Do not assume the pump's displayed flow rate is perfectly accurate.[13]

  • Check Column Temperature:

    • Action: Use a column oven in both labs and ensure the set temperature is identical.

    • Rationale: Retention in reversed-phase chromatography is sensitive to temperature. Inconsistent temperature control is a common source of variability.[8]

Data Presentation: Impact of Dwell Volume on Resolution

ParameterOriginating Lab (TU)Receiving Lab (RU) - UncorrectedReceiving Lab (RU) - Corrected
HPLC System System ASystem BSystem B
Dwell Volume 1.1 mL1.8 mL1.8 mL
Original Gradient 2 min hold, then 10-80% B in 15 min2 min hold, then 10-80% B in 15 min2.7 min hold , then 10-80% B in 15 min
RT Impurity 1 8.52 min9.25 min8.55 min
RT Impurity 2 8.91 min9.80 min8.95 min
Resolution (Rs) 2.1 1.4 (FAIL) 2.0 (PASS)

This table illustrates how a 0.7 mL difference in dwell volume can cause a resolution failure and how adjusting the initial gradient hold can restore the required separation.

Visualizing the Method Transfer Workflow

A successful method transfer relies on a logical and systematic process. The following diagram outlines the key stages and decision points.

MethodTransferWorkflow A Define Method & Acceptance Criteria (ICH Q2(R1), USP <1224>) B Perform Risk Assessment (Identify Critical Parameters) A->B C Draft & Approve Method Transfer Protocol B->C D Training of Receiving Unit (RU) Analysts E Execute Protocol: TU and RU Test Same Lot D->E F Collect & Document Data E->F G Compare Results Against Acceptance Criteria H Transfer Successful Generate Final Report G->H PASS I Transfer Failed Initiate Investigation G->I FAIL I->B

Caption: A typical workflow for analytical method transfer.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities associated with Dapagliflozin?

Dapagliflozin impurities can be broadly categorized into process-related impurities (from the synthetic route, such as starting materials or byproducts) and degradation products.[1] Degradation can be caused by hydrolysis (especially under acidic and alkaline conditions), oxidation, and photolysis.[1][14] Your analytical method must be able to resolve Dapagliflozin from all known and potential impurities.

Q2: Our method was fully validated according to ICH Q2(R1) guidelines. Why is a formal transfer still necessary?

Method validation demonstrates that the procedure is suitable for its intended purpose under the conditions and in the laboratory where the validation was performed.[5] A method transfer, as outlined in USP <1224>, is required to prove that the receiving laboratory has the procedural knowledge, instrumentation, and capability to perform the method and obtain comparable results.[6] It verifies the method's robustness in a new environment.

Q3: We are seeing unexpected "ghost peaks" in the chromatograms at the receiving lab. What is the likely source?

Ghost peaks are spurious peaks that are not related to the injected sample. Common causes include:

  • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and freshly prepared buffers. Contaminants can accumulate in the solvent reservoirs.[8]

  • System Contamination: The HPLC system itself may be contaminated. Flush the entire system, including the injector and detector flow cell.[15]

  • Sample Carryover: If a highly concentrated sample was run previously, residual amounts may be injected with the subsequent sample. Implement a more rigorous needle wash protocol, using a strong solvent to clean the needle and injection port between runs.[8]

Q4: Can we simply use a newer, more efficient UHPLC column in the receiving lab to speed up the analysis time?

While transferring a method from HPLC to UHPLC is common, it is not a direct swap and constitutes a significant change to the method. Simply changing the column requires re-validation, not just a transfer. The United States Pharmacopeia (USP) General Chapter <621> "Chromatography" provides guidelines on allowable adjustments to pharmacopeial methods, such as changes to column length and particle size, but these adjustments have limits, especially for gradient methods.[12] Moving from a standard HPLC method (e.g., using a 5 µm particle size column) to a UHPLC method (sub-2 µm particles) would require a thorough re-validation of the method's performance characteristics (specificity, linearity, accuracy, precision, etc.) to prove it still meets the requirements for impurity analysis.

References

  • Raval, K. (2020). Review on Common Observed HPLC Troubleshooting Problems. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Alentris Research. Available at: [Link]

  • ResearchGate. (2023). Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu Scientific Instruments. Available at: [Link]

  • de Souza, A. C. B., et al. (n.d.). A new HPLC‐MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers. ResearchGate. Available at: [Link]

  • BUE Scholar. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and. BUE Scholar. Available at: [Link]

  • PubMed. (n.d.). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. Available at: [Link]

  • Patel, P., et al. (n.d.). Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ResearchGate. Available at: [Link]

  • Perva, A. (2024). Impact of Gradient Delay Volume on Impurity Separation. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate. Available at: [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Comprehensive Review on Analytical Method Development and Validation for SGLT-2 Inhibitors by HPLC in Its API and Dosage Form. RJPT. Available at: [Link]

  • Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Element. Available at: [Link]

  • USP-NF. (n.d.). 〈1224〉 Transfer of Analytical Procedures. USP-NF. Available at: [Link]

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review. Available at: [Link]

  • National Institutes of Health. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC. Available at: [Link]

  • Dolan, J. W. (n.d.). Peak Shape Problems. LCGC International. Available at: [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. Available at: [Link]

  • ResearchGate. (2020). Separations by gradient elution: Why are steep gradient profiles distorted and what is their impact on resolution in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • IJRAR. (n.d.). “DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ESTIMATION METHOD OF DAPAGLIFLOZIN IN IT'S TABLET DOSAGE FORM”. IJRAR. Available at: [Link]

  • Bentham Science. (2023). A Comparative Study of Analytical Methods for Empagliflozin and Related Drugs. Bentham Science. Available at: [Link]

  • LCGC International. (n.d.). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International. Available at: [Link]

  • IJCRT.org. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULANEOUS ESTIMATION OF DAPAGLIFLOZIN PROPANEDIOL MONOHYDRA. IJCRT.org. Available at: [Link]

  • The Bioscan. (2023). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. The Bioscan. Available at: [Link]

Sources

Impact of column chemistry on Dapagliflozin impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Column Chemistry

Welcome to the technical support center for Dapagliflozin impurity profiling. This guide is designed for researchers, analytical chemists, and drug development professionals who are navigating the complexities of method development and troubleshooting for Dapagliflozin and its related substances. As a C-glycoside compound, Dapagliflozin presents unique chromatographic challenges due to the varied polarities of its potential impurities.[1][] This guide provides in-depth, field-proven insights into how leveraging different HPLC/UPLC column chemistries can overcome these challenges, ensuring robust and accurate impurity profiling.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific chromatographic problems encountered during the analysis of Dapagliflozin, with a focus on causes rooted in column chemistry and actionable solutions.

Problem 1: Poor Retention and Early Elution of Dapagliflozin

Scenario: You are using a standard C18 column, and the main Dapagliflozin peak is eluting very early, close to the solvent front, making quantification unreliable and separation from polar impurities impossible.

  • Potential Cause & Scientific Rationale: This issue is common for relatively polar molecules like Dapagliflozin on highly hydrophobic stationary phases like a traditional C18.[1] The Dapagliflozin molecule, with its glucose moiety, has significant polarity and may not interact strongly enough with the C18 alkyl chains, especially under high aqueous mobile phase conditions. This leads to insufficient retention. A similar challenge is observed with other SGLT2 inhibitors like Empagliflozin, where the parent drug is more polar than many of its synthesis impurities.[1]

  • Recommended Solutions:

    • Switch to an AQ-C18 or Polar-Embedded Column: These columns are designed for stability and enhanced retention in highly aqueous mobile phases. They incorporate polar groups (e.g., amide, carbamate) near the silica surface, which prevents the hydrophobic collapse of the C18 chains and provides an alternative interaction mechanism (hydrogen bonding) for retaining polar analytes like Dapagliflozin.

    • Consider a Phenyl-Hexyl Stationary Phase: A phenyl-based column offers a different separation mechanism based on π-π interactions between the phenyl rings on the stationary phase and the aromatic rings in the Dapagliflozin molecule and its impurities.[3][4] This can significantly increase retention and alter selectivity compared to a purely hydrophobic interaction on a C18 column. Several successful methods for Dapagliflozin have been developed using phenyl columns.[5]

Problem 2: Co-elution of a Critical Impurity Pair

Scenario: Two known impurities, one slightly more polar (e.g., a hydrolysis degradant) and one less polar (e.g., a synthesis intermediate), are co-eluting or have a resolution (Rs) of less than 1.5 on your C18 column.

  • Potential Cause & Scientific Rationale: The selectivity of the C18 phase is insufficient to differentiate between the two impurities. C18 columns primarily separate based on hydrophobicity.[6] If the two impurities have very similar hydrophobic characteristics, a C18 phase may not provide adequate resolution, regardless of mobile phase optimization.

  • Recommended Solutions:

    • Introduce an Alternative Separation Mechanism: This is a classic case where a change in column chemistry is the most powerful solution.

      • Phenyl-Hexyl Column: If the impurities have differences in their aromaticity or the position of electron-withdrawing/donating groups, a Phenyl-Hexyl column can exploit these differences through π-π interactions, often resolving compounds that co-elute on a C18.[4][7]

      • Pentafluorophenyl (PFP) Column: PFP columns provide a unique selectivity, engaging in dipole-dipole, ion-exchange, and π-π interactions. They are particularly effective for separating positional isomers, halogenated compounds, and those with distinct dipole moments, which are common features in Dapagliflozin-related substances.[7]

    • Optimize Mobile Phase with the New Column: Once you switch columns, re-evaluate the organic modifier. Methanol, for instance, can enhance π-π interactions on phenyl columns compared to acetonitrile, potentially providing the boost in selectivity needed for your critical pair.[3][8]

Workflow for Troubleshooting Poor Resolution

G Start Problem: Poor Resolution (Rs < 1.5) of Critical Pair CheckMethod Is method already optimized? (pH, Organic Solvent, Gradient) Start->CheckMethod ChangeColumn Selectivity is the issue. Change Column Chemistry. CheckMethod->ChangeColumn Yes OptimizeMP Re-optimize Mobile Phase (Evaluate ACN vs. MeOH) CheckMethod->OptimizeMP No C18_Check Current Column: C18/C8? ChangeColumn->C18_Check TryPhenyl Switch to Phenyl-Hexyl or PFP Column C18_Check->TryPhenyl Yes (Exploit π-π interactions) Phenyl_Check Current Column: Phenyl? C18_Check->Phenyl_Check No TryPhenyl->OptimizeMP TryAQ Switch to AQ-C18 or Polar-Embedded Phase TryAQ->OptimizeMP Phenyl_Check->TryAQ No (Exploit polarity differences) TryC18 Switch to High-Purity C18 (for different hydrophobic selectivity) Phenyl_Check->TryC18 Yes (Exploit hydrophobic differences) TryC18->OptimizeMP End Resolution Achieved (Rs >= 1.5) OptimizeMP->End

Caption: Troubleshooting decision tree for poor peak resolution.

Problem 3: Peak Tailing for Basic Impurities

Scenario: You observe significant peak tailing (asymmetry > 1.5) for one or more impurity peaks, which can compromise integration accuracy and detection limits.

  • Potential Cause & Scientific Rationale: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica surface of the column packing material.[9] Even with modern, high-purity silica, some residual silanols can protonate basic analytes, leading to this undesirable interaction and poor peak shape.

  • Recommended Solutions:

    • Use an End-capped, High-Purity Silica Column: Ensure your column is based on high-purity silica and is properly end-capped. End-capping neutralizes most of the reactive silanol groups.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) ensures that both the residual silanols are non-ionized and the basic impurities are fully protonated. This creates a consistent ionic state for the analyte and minimizes secondary interactions.

    • Consider a Sterically Protected Column: Some modern column chemistries, such as those with bulky side groups protecting the silica surface, offer enhanced shielding of residual silanols, providing excellent peak shape for basic compounds even at mid-range pH.

Frequently Asked Questions (FAQs)

FAQ 1: Which column chemistry is the best starting point for developing a new Dapagliflozin impurity profiling method?

While a high-purity, end-capped C18 is a conventional starting point in reversed-phase chromatography, for Dapagliflozin and its impurities, a Phenyl-Hexyl column is often a superior choice.[1][5]

  • Rationale: The Dapagliflozin structure and many of its likely impurities (from synthesis or degradation) contain multiple aromatic rings.[10] A Phenyl-Hexyl phase provides a dual separation mechanism: standard hydrophobic interactions from the hexyl linker and π-π interactions from the phenyl rings. This "orthogonal" selectivity compared to a C18 often results in better resolution of structurally similar impurities right from the start of method development.

FAQ 2: How do C18 and Phenyl-Hexyl columns differ in their separation mechanisms for Dapagliflozin?

The primary difference lies in the dominant interaction forces that govern retention and selectivity.

FeatureC18 (Octadecylsilane) ColumnPhenyl-Hexyl Column
Primary Mechanism Hydrophobic (van der Waals) interactions.[6]Mixed-mode: Hydrophobic and π-π interactions.[3]
Best Suited For Separating compounds based on differences in hydrophobicity/alkyl chain length.Separating aromatic and moderately polar compounds, especially those with differing electron density in their aromatic rings.[4]
Dapagliflozin Context May provide good retention for non-polar degradation products but can show poor retention for the main drug.[1]Often provides better retention of the main Dapagliflozin peak and unique selectivity for aromatic impurities.[5]
Mobile Phase Choice Acetonitrile and Methanol are often interchangeable, primarily affecting solvent strength.Selectivity can be significantly tuned by switching between Acetonitrile and Methanol, with MeOH often enhancing π-π interactions.[8]

FAQ 3: My method needs to be stability-indicating. How does column chemistry impact this?

A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.[11] Column chemistry is central to achieving this.

  • Forced Degradation Studies: When you perform forced degradation (e.g., acid, base, oxidation, thermal, photolytic stress), you generate a complex mixture of degradants.[12][13] A standard C18 might not have the resolving power to separate all these new peaks from the parent drug or from each other.

  • Orthogonal Chemistry is Key: To ensure specificity, it is best practice to screen multiple column chemistries during development. A method developed on a Phenyl-Hexyl or PFP column is more likely to be stability-indicating because it separates based on different principles than just hydrophobicity. This provides confidence that no degradants are hiding under the main Dapagliflozin peak. Several studies have successfully developed and validated stability-indicating methods for Dapagliflozin using various reversed-phase columns.[5][11][14]

Experimental Protocols

Protocol: Systematic Column Screening for Dapagliflozin Method Development

This protocol outlines a structured approach to selecting the optimal column chemistry.

Objective: To identify a column and mobile phase combination that provides optimal resolution (Rs > 2.0 for all peaks), good peak shape (Asymmetry between 0.9-1.5), and a reasonable run time.

Materials:

  • Dapagliflozin Reference Standard

  • Known Impurity Standards (if available)

  • Forced Degraded Sample (e.g., acid hydrolyzed)

  • HPLC/UPLC System with UV/PDA detector

  • Columns for screening (Recommendation):

    • High-Purity C18 (e.g., 150 x 4.6 mm, 3.5 µm)

    • Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)

    • PFP (Pentafluorophenyl) (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Mobile Phase C: Methanol (MeOH)

Procedure:

  • Prepare Samples: Prepare a solution containing Dapagliflozin and its impurities at a relevant concentration (e.g., Dapagliflozin at 500 µg/mL, impurities at 1.5 µg/mL). If standards are unavailable, use a forced degraded sample.

  • Initial Scouting Run (C18 Column):

    • Install the C18 column.

    • Run a generic fast gradient: 5% to 95% ACN (Mobile Phase B) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 227 nm.[15]

    • Evaluate the chromatogram for retention, resolution, and peak shape.

  • Second Scouting Run (Phenyl-Hexyl Column):

    • Replace the C18 with the Phenyl-Hexyl column.

    • Repeat the exact same gradient run as in Step 2.

    • Compare the chromatogram directly with the C18 run. Look for significant changes in elution order and selectivity.

  • Third Scouting Run (PFP Column):

    • Replace the Phenyl-Hexyl with the PFP column.

    • Repeat the exact same gradient run.

    • Compare the results from all three columns.

  • Organic Modifier Evaluation:

    • Select the most promising column from Steps 2-4 (the one showing the best overall separation).

    • Repeat the scouting gradient on that column, but replace Acetonitrile (Mobile Phase B) with Methanol (Mobile Phase C).

    • Compare the ACN and MeOH runs on the chosen column. Note any changes in selectivity, especially for the critical pairs.

  • Selection and Optimization:

    • Choose the best column and organic solvent combination.

    • Proceed with fine-tuning the gradient, flow rate, and temperature to meet the final method requirements, following ICH guidelines for validation.[16][17]

Workflow for Systematic Column Screening

G Start Start: Method Development Goal PrepSample Prepare Test Sample (API + Impurities or Forced Degradation Sample) Start->PrepSample ScreenC18 Phase 1: Screen C18 (Generic ACN Gradient) PrepSample->ScreenC18 ScreenPhenyl Phase 2: Screen Phenyl-Hexyl (Same ACN Gradient) ScreenC18->ScreenPhenyl ScreenPFP Phase 3: Screen PFP (Same ACN Gradient) ScreenPhenyl->ScreenPFP CompareSelectivity Compare Selectivity and Elution Order Across All 3 Columns ScreenPFP->CompareSelectivity SelectBestCol Select Most Promising Column Chemistry CompareSelectivity->SelectBestCol ScreenMeOH Phase 4: Test with MeOH (On Best Column) SelectBestCol->ScreenMeOH FinalDecision Final Decision: Best Column / Solvent Combo ScreenMeOH->FinalDecision Optimize Proceed to Method Optimization & Validation FinalDecision->Optimize End Robust Method Achieved Optimize->End

Caption: A systematic workflow for HPLC column screening.

References

  • Maronesi, C., et al. (2022). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Anal. Res., 6(2), 27-37. [Link]

  • Kamaliya, B., et al. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 17(2), 646-656. [Link]

  • Gaikwad, A. V., et al. (2022). METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN BY RP-HPLC. Journal of Pharmaceutical Negative Results, 13(S06), 4316-4335. [Link]

  • Sravanthi, S., et al. (2014). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Kumar, T. S., et al. (2021). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. International Journal of Applied Pharmaceutics. [Link]

  • de Cássia Garcia, V., et al. (2020). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. RSC Advances, 10(14), 8234-8243. [Link]

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Alentris Research. [Link]

  • Suneetha, A., et al. (2022). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. [Link]

  • Patel, H., et al. (2023). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. The Bioscan, 18(3), 1341-1345. [Link]

  • Al-Saeed, F. A. (2024). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. World Journal of Advanced Research and Reviews. [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc.[Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Daicel Pharma. (n.d.). Dapagliflozin Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • G, S., & S, S. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]

Sources

From the Office of the Senior Application Scientist: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working on the chromatographic analysis of Dapagliflozin. Here, we will explore the critical role of mobile phase pH in achieving robust and accurate separation of Dapagliflozin from its process-related impurities and degradation products. This document is structured into a proactive FAQ section to build foundational knowledge and a reactive Troubleshooting Guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the separation, providing the causal explanations behind key methodological choices.

Q1: Why is mobile phase pH the most critical parameter in the Reversed-Phase HPLC separation of Dapagliflozin?

A1: The mobile phase pH is paramount because it directly controls the ionization state (the charge) of Dapagliflozin and its impurities. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).

  • Mechanism: A molecule's polarity is significantly influenced by its charge. Neutral, un-ionized molecules are less polar (more hydrophobic) and interact more strongly with the C18 stationary phase, leading to longer retention times. Conversely, ionized molecules are more polar (more hydrophilic) and are repelled by the stationary phase, causing them to elute earlier.

  • Dapagliflozin's Chemistry: Dapagliflozin is a C-glycosyl compound, featuring multiple hydroxyl (-OH) groups on its glucose moiety.[1] These groups are weakly acidic. The predicted pKa of Dapagliflozin is approximately 13.23.[2] This indicates that the molecule is neutral over a wide acidic and neutral pH range.

  • The Role of Impurities: The key to separation lies in the fact that Dapagliflozin's impurities may have different chemical structures and, crucially, different pKa values. For example, degradation can occur under acidic or alkaline conditions, leading to impurities with newly formed acidic or basic functional groups.[3][4] By carefully selecting a pH where Dapagliflozin and a specific impurity exist in different ionization states, you can maximize the difference in their hydrophobicity and, therefore, achieve separation.

Q2: Given Dapagliflozin's high pKa, does that mean any acidic pH will work?

A2: Not necessarily. While Dapagliflozin itself remains neutral across the typical HPLC pH range (2-8), the primary goal is to separate it from its impurities. The "optimal" pH is one that creates the largest difference in retention between the main compound and all potential impurities.

  • Suppressing Silanol Interactions: A key reason for operating at a low pH (typically between 2.5 and 4.0) is to suppress the ionization of residual silanol groups (Si-OH) on the silica-based stationary phase.[5][6] At mid-range pH values (e.g., pH 4-7), these silanols become negatively charged (Si-O-) and can cause secondary ionic interactions with any basic impurities, leading to severe peak tailing.[5][7] By maintaining a low pH, the silanols remain protonated and neutral, minimizing these undesirable interactions and ensuring sharp, symmetrical peaks.[7]

  • Impurity Ionization: An impurity with a pKa of 4.5, for instance, will be partially ionized at pH 4.5 and mostly ionized at pH 5.5. By running the mobile phase at pH 3.0, both Dapagliflozin and this impurity would be in their neutral, most retained forms, which might not be ideal for separation. Adjusting the pH closer to the impurity's pKa could selectively shorten its retention time and improve resolution.

Q3: How do I choose the correct buffer for my target pH?

A3: An effective buffer is crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times. A buffer's capacity is highest when the mobile phase pH is within ±1 pH unit of its pKa.

Target pH RangeRecommended BufferBuffer pKaNotes
2.0 - 3.0Formate Buffer (Formic Acid)3.75Volatile and excellent for LC-MS applications.
2.5 - 4.5Phosphate Buffer (KH2PO4)pKa1=2.15, pKa2=7.20Very common, but non-volatile. Use pKa1 for acidic range.
4.0 - 5.5Acetate Buffer (Acetic Acid)4.76Volatile and suitable for LC-MS.

Always prepare buffers by dissolving the acidic component and adjusting the pH with the conjugate base (or a strong base like NaOH/KOH). Do not rely on acidifying pure water to a specific pH, as this provides no buffering capacity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of Dapagliflozin, with a focus on pH-related adjustments.

Q4: My Dapagliflozin peak is showing significant tailing. What is the likely cause and how do I fix it?

A4: Peak tailing is one of the most common chromatographic problems and often points to secondary interactions or column issues.[5]

  • Primary Suspect: Silanol Interactions

    • Causality: Even with modern end-capped columns, some residual silanol groups exist on the silica surface. If your mobile phase pH is too high (e.g., > 4.0), these silanols can become ionized (Si-O⁻) and interact with any slightly basic character on the Dapagliflozin molecule or, more likely, co-eluting basic impurities. This secondary retention mechanism causes the peak to tail.[6][8]

    • Solution: The most effective solution is to lower the mobile phase pH. Prepare a mobile phase with a buffer at pH 3.0 or below (e.g., 0.1% formic acid or a phosphate buffer). This ensures the silanol groups remain protonated (Si-OH) and neutral, eliminating the unwanted ionic interactions.[7]

  • Other Potential Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or sample concentration.

    • Column Void/Degradation: A void at the head of the column can distort peak shape.[5][7] This can be caused by pressure shocks or operating at a pH outside the column's stable range. If lowering the pH doesn't help, try replacing the column with a new one.

Q5: I have poor resolution between Dapagliflozin and a known impurity. How can I use pH to improve the separation?

A5: Poor resolution means the selectivity (α) between the two peaks is insufficient. Since pH controls the polarity of ionizable compounds, it is the most powerful tool for adjusting selectivity.

  • Diagnostic Workflow:

    • Identify the Impurity: If possible, determine the chemical structure and pKa of the impurity. This will inform your pH adjustment strategy.

    • Systematic pH Adjustment: If the impurity's pKa is unknown, a systematic approach is needed. Adjust your mobile phase pH in small increments (e.g., from 3.0 to 3.5, then 4.0). Observe the change in retention time for both peaks.

    • Analyze the Movement:

      • If the impurity peak moves to an earlier retention time as pH increases, it is likely an acidic compound that is becoming ionized.

      • If it moves to a later retention time as pH increases, it could be a basic compound becoming less ionized.

    • Optimize for Maximum Separation: The goal is to find the pH that maximizes the distance between the two peaks. This is often near the pKa of one of the compounds.

Workflow: Optimizing Resolution via pH Adjustment

G cluster_0 Problem Identification cluster_1 Initial Action cluster_2 Systematic pH Scouting cluster_3 Decision & Refinement cluster_4 Finalization start Poor Resolution or Co-elution Observed ph_low Ensure Mobile Phase pH is Low (e.g., pH 2.5-3.0) to Suppress Silanols start->ph_low ph_step Incrementally Increase pH (e.g., pH 3.5, 4.0, 4.5) ph_low->ph_step observe Observe Relative Retention Time Shift ph_step->observe decision Is Resolution Improving? observe->decision decision->ph_step No, Continue Scouting optimize Fine-tune pH around the best condition decision->optimize Yes end_node Resolution Achieved optimize->end_node

Caption: Workflow for troubleshooting poor peak resolution using pH.

Q6: My retention times are drifting from one injection to the next. Can pH be the cause?

A6: Yes, unstable pH is a very common cause of retention time drift, especially for ionizable compounds.

  • Causality: If your mobile phase is unbuffered or poorly buffered, its pH can be easily altered by atmospheric CO₂ (making it more acidic) or by the sample diluent itself. Even a small shift of 0.1-0.2 pH units can cause noticeable changes in the retention times of compounds whose ionization state is sensitive in that range.

  • Solutions:

    • Incorporate a Buffer: The most robust solution is to use a buffer. For separations around pH 3-5, a 10-25 mM phosphate or acetate buffer is highly recommended.

    • Ensure pH Consistency: Always prepare your mobile phase fresh daily and measure the final pH after mixing the aqueous and organic components.

    • Match Sample Diluent: Ensure your sample is dissolved in a diluent that is identical to, or weaker than, your mobile phase. Injecting a sample in a diluent with a very different pH can cause temporary on-column pH shifts, leading to distorted peaks and moving retention times.

Experimental Protocol: Systematic pH Scouting for Method Development

This protocol outlines a structured approach to determine the optimal mobile phase pH for separating Dapagliflozin from its key impurities.

Objective: To evaluate the effect of mobile phase pH on the retention and resolution of Dapagliflozin and its impurities and to identify an optimal pH for the method.

Materials:

  • HPLC system with UV/PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Dapagliflozin reference standard

  • Forced degradation sample of Dapagliflozin (prepared by exposing the drug to acidic conditions to generate impurities)[4]

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10mM Ammonium Acetate in Water, adjusted to pH 4.0 with Acetic Acid

  • Mobile Phase A3: 10mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • System Preparation: Equilibrate the HPLC system and C18 column with a 50:50 mixture of Mobile Phase A1 and Mobile Phase B.

  • Initial Analysis (pH ~2.7):

    • Inject the forced degradation sample.

    • Run a gradient (e.g., 30% to 80% B over 20 minutes) to elute all compounds.

    • Record the chromatogram, noting the retention times and resolution between Dapagliflozin and the degradation products.

  • Second Analysis (pH 4.0):

    • Thoroughly flush the system with water, then equilibrate with a 50:50 mixture of Mobile Phase A2 and Mobile Phase B. Ensure the system is stable.

    • Re-inject the forced degradation sample using the same gradient.

    • Record the chromatogram and compare the peak elution order, retention times, and resolution to the pH 2.7 run.

  • Third Analysis (pH 5.0):

    • Flush and equilibrate the system with a 50:50 mixture of Mobile Phase A3 and Mobile Phase B.

    • Re-inject the forced degradation sample using the same gradient.

    • Record the chromatogram.

  • Data Analysis:

    • Create a table comparing the retention times of Dapagliflozin and its major impurities at each pH.

    • Calculate the resolution between Dapagliflozin and the closest eluting impurity for each condition.

    • Select the pH that provides the best overall separation (baseline resolution for all key peaks, if possible) and optimal peak shape. This pH will be the foundation for further method optimization (e.g., gradient tuning).

References

  • National Center for Biotechnology Information. (n.d.). Dapagliflozin. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization and validation of UPLC method for dapagliflozin and candesartan cilexetil in an on-demand formulation: Analytical quality by design approach. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • RP HPLC Method Development and Validation on Dapagliflozin. (2024). Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubMed. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P. Retrieved from [Link]

  • Neliti. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). 209091Orig1s000. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydr. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • RP-HPLC method for dapagliflozin: development, validation, degradation. (2024). Retrieved from [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

Technical Support Center: Dapagliflozin Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Dapagliflozin impurity testing. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your analytical workflow. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

The Critical Role of Impurity Profiling

Impurity profiling of Active Pharmaceutical Ingredients (APIs) like Dapagliflozin is a non-negotiable aspect of drug development and quality control. Regulatory bodies such as the FDA and EMA mandate strict control over impurities to ensure the safety and efficacy of the final drug product.[1] Interferences in analytical testing can mask or incorrectly quantify these impurities, leading to compliance failures and potential patient risk. This guide will help you identify and mitigate these interferences effectively.

FAQs & Troubleshooting Guide

This section addresses specific issues encountered during the HPLC/UPLC analysis of Dapagliflozin.

Category 1: Chromatographic & Method-Related Interferences
Question 1: I'm observing poor resolution between Dapagliflozin and a known impurity. How can I improve peak separation?

Expert Analysis: Poor resolution is typically a result of insufficient selectivity in the chromatographic system. The chemical properties of Dapagliflozin and some of its related compounds can be very similar, leading to co-elution. The key is to manipulate the mobile phase and stationary phase interactions to enhance the separation factor (α).

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Dapagliflozin and its impurities may have different ionization states at various pH levels. Altering the mobile phase pH can change their hydrophobicity and interaction with the stationary phase, thus affecting retention time.

    • Action: Prepare mobile phases with small, deliberate variations in pH. For instance, if your current method uses a buffer at pH 6.5[2], try adjusting it to 6.3 or 6.7. Even minor shifts can significantly impact selectivity. Always ensure your chosen pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns).

  • Organic Modifier Optimization:

    • Rationale: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase directly control the elution strength. Sometimes, switching the organic modifier can alter elution order and improve resolution.

    • Action: If you are using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., water/acetonitrile/methanol). Many published methods use a combination of a buffer with acetonitrile or methanol.[3][4] Start by adjusting the ratio in your existing gradient or isocratic method.

  • Column Chemistry Evaluation:

    • Rationale: Not all C18 columns are the same. Differences in end-capping, silica purity, and bonding density affect selectivity. If a standard C18 column is not providing resolution, a different stationary phase chemistry may be required.

    • Action: Consider switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded C18 column. A phenyl column, for instance, offers alternative π-π interactions which can be beneficial for separating aromatic compounds like Dapagliflozin and its impurities.[5]

Verification: Successful resolution is confirmed when the resolution factor (Rs) between the critical peak pair is ≥ 1.5. This ensures baseline separation and allows for accurate quantification.

Question 2: My chromatogram shows significant peak tailing for the Dapagliflozin peak. What is the cause and how do I fix it?

Expert Analysis: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase. For Dapagliflozin, which contains multiple hydroxyl groups, free silanol groups on the silica backbone of the HPLC column are a common culprit. These acidic silanols can interact strongly with the basic sites on the analyte, causing the peak to tail.

Troubleshooting Protocol:

  • Mobile Phase pH Control:

    • Rationale: Operating at a lower pH (e.g., pH 2.5-4.0) protonates the acidic silanol groups, suppressing their ionization and minimizing the unwanted secondary interactions.

    • Action: Use an acidic modifier like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer to control the mobile phase pH.

  • Use of High-Purity, End-Capped Columns:

    • Rationale: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using such a column is the most effective way to prevent tailing.

    • Action: Ensure you are using a high-quality, end-capped C18 or C8 column. If your column is old, it may be degraded; replace it with a new one.

  • Competitive Mobile Phase Additives:

    • Rationale: Adding a small concentration of a competing base to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.

    • Action: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase and adjust the pH.[4][6] This is a classic technique to improve the peak shape of basic compounds.

Verification: A symmetrical peak should have a tailing factor (Tf) or asymmetry factor (As) between 0.9 and 1.2. A value greater than 1.2 indicates tailing.

Category 2: Sample-Related Interferences
Question 3: I am analyzing a forced degradation sample and see several new peaks. How do I know if they are actual degradation products or artifacts?

Expert Analysis: Forced degradation studies are designed to create degradation products.[7] However, the stress conditions themselves (e.g., strong acid, base, peroxide) can sometimes create artifacts that are not true degradants. It's crucial to distinguish between them. Dapagliflozin is known to degrade under acidic, alkaline, and oxidative conditions.[5][8]

Troubleshooting Workflow:

The following workflow helps systematically identify true degradation products.

G start Forced Degradation Sample Analysis blank 1. Analyze a 'Stressed Blank' (Reagents without API) start->blank compare1 Compare Sample vs. Stressed Blank Chromatograms blank->compare1 placebo 2. Analyze a 'Stressed Placebo' (Excipients + Reagents) compare1->placebo Peaks unique to sample? artifact Interference / Artifact compare1->artifact Peaks present in blank? compare2 Compare Sample vs. Stressed Placebo Chromatograms placebo->compare2 mass_spec 3. Perform Peak Purity & LC-MS Analysis compare2->mass_spec Peaks unique to API degradation? compare2->artifact Peaks from excipient degradation? confirm Confirmed Degradation Products mass_spec->confirm

Caption: Troubleshooting workflow for identifying true degradation products.

Step-by-Step Protocol:

  • Analyze a Stressed Blank: Prepare a blank sample containing only the stress agent (e.g., 0.1N HCl in mobile phase) and run it through the same analytical method. Any peaks observed here are artifacts from the reagents or system.

  • Analyze a Stressed Placebo (for formulated products): Prepare a sample containing all the tablet excipients without the Dapagliflozin API. Subject it to the same stress conditions. Peaks that appear here are from excipient degradation and can be a significant source of interference.[1]

  • Perform Peak Purity Analysis: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess the peak purity of the main Dapagliflozin peak and any suspected impurity peaks. A non-homogenous peak indicates co-elution.

  • Employ Mass Spectrometry (LC-MS): The most definitive way to identify an impurity is to determine its mass.[1] An LC-MS analysis can provide the molecular weight of the unknown peaks, helping to elucidate their structure and confirm if they are structurally related to Dapagliflozin.

Question 4: What are the common process-related impurities and degradation products I should be aware of for Dapagliflozin?

Expert Analysis: Awareness of potential impurities is key to developing a specific and stability-indicating method. Impurities can arise from the manufacturing process or from degradation over time.[1]

Common Dapagliflozin Impurities and Degradants:

Impurity/Interferent TypeCommon ExamplesPotential SourceChromatographic Considerations
Process-Related Bromo Dapagliflozin[9]Intermediate in synthesisMay have similar polarity to Dapagliflozin, requiring optimized gradient elution.
Ethyl Dapagliflozin[9]Byproduct from synthesisOften elutes close to the main API peak.
Dapagliflozin Alfa Isomer[9]Stereoisomeric impurityRequires a chiral stationary phase or derivatization for separation if critical. Standard RP-HPLC may not resolve it.
Degradation Products Hydrolytic DegradantsAcid/base catalyzed cleavage of the glycosidic bond or other labile groups.[5][7]Often more polar and will elute earlier than the parent drug in reverse-phase HPLC.
Oxidative DegradantsReaction with peroxides or atmospheric oxygen.[1][6]Can result in a variety of products; their polarity will vary based on the functional group added (e.g., hydroxyl, ketone).
Formulation-Related Excipient AdductsReaction between Dapagliflozin and reactive functional groups on excipients (e.g., lactose, povidone).[1]Can appear as small, unexpected peaks. Analysis of stressed placebo is critical for identification.

Conclusion

Resolving interferences in Dapagliflozin impurity testing requires a systematic approach grounded in the principles of chromatography and chemical reactivity. By understanding the potential sources of interference—be it from the method, the sample, or the system—you can develop robust, reliable, and regulatory-compliant analytical methods. Always validate your method's specificity by demonstrating that known impurities and degradation products are fully resolved from the main Dapagliflozin peak and from each other.[2]

References

  • Pathak, S., & Mishra, P. (2020). A Review on Analytical Methods of Dapagliflozin: An Update. International Journal of Pharmaceutical Quality Assurance. [Link]

  • (2021). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate. [Link]

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Alentris Research. [Link]

  • Mathews Open Access Journals. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. Mathews International LLC. [Link]

  • Grace, A., et al. (2019). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. ResearchGate. [Link]

  • Hemke, A. T., et al. (2018). RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. International Journal of ChemTech Research. [Link]

  • Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. [Link]

  • Mante, G. V., et al. (2021). RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. ResearchGate. [Link]

  • Birajdar, A., et al. (2024). Novel HPLC Method Validation for Quantification of Dapagliflozin in Bulk Drug and Formulation. International Journal of Drug Delivery Technology. [Link]

  • BUE Scholar. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and. BUE Scholar. [Link]

  • (2024). RP HPLC Method Development and Validation on Dapagliflozin. IJRPR. [Link]

  • G, R., et al. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. [Link]

Sources

Case studies on resolving analytical challenges in Dapagliflozin analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the . This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you resolve analytical challenges in your Dapagliflozin research. We focus on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and success of your experiments.

Part 1: Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic and spectrophotometric analysis of Dapagliflozin.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I'm observing significant peak tailing with my Dapagliflozin peak in reverse-phase HPLC. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for Dapagliflozin, a C-glycoside compound, in RP-HPLC is a common issue that can compromise resolution and quantification. The primary causes often revolve around secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Resolution Strategy:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 or C8 stationary phase are acidic and can interact with polar functional groups on the Dapagliflozin molecule. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

    • Solution 1: Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor. Dapagliflozin has a pKa of 12.6, making it a neutral molecule in typical RP-HPLC mobile phase pH ranges. However, adjusting the pH of the aqueous portion of your mobile phase to a slightly acidic range (e.g., pH 3.0-4.0) with an additive like orthophosphoric acid or formic acid can help to suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.[1][2]

    • Solution 2: Use of End-Capped Columns: Employing a high-quality, end-capped column is crucial. End-capping is a process where the residual silanol groups are chemically bonded with a small, less-retaining group (like trimethylsilyl), effectively shielding them from interacting with the analyte.

    • Solution 3: Competitive Additives: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, preventing Dapagliflozin from doing so. However, be mindful that TEA can affect column longevity and may not be suitable for LC-MS applications.

  • Column Overload: Injecting too high a concentration of Dapagliflozin can lead to peak tailing as the stationary phase becomes saturated.

    • Solution: Prepare a dilution series of your sample and inject them. If the peak shape improves with lower concentrations, you are likely overloading the column. Adjust your sample concentration to be within the linear range of the method.[3]

  • Column Degradation: Over time, the stationary phase of an HPLC column can degrade, especially when used with aggressive mobile phases or at high temperatures. This can expose more active silanol sites.

    • Solution: If you suspect column degradation, try replacing it with a new column of the same type. If the peak shape improves, your previous column was likely the issue.

Below is a troubleshooting workflow for addressing peak tailing in Dapagliflozin HPLC analysis:

G start Peak Tailing Observed for Dapagliflozin check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes check_mobile_phase Is the mobile phase pH optimized? check_overload->check_mobile_phase No resolution Peak Tailing Resolved dilute_sample->resolution adjust_ph Adjust mobile phase pH to 3.0-4.0 check_mobile_phase->adjust_ph No check_column_type Are you using an end-capped column? check_mobile_phase->check_column_type Yes adjust_ph->resolution use_endcapped Switch to a high-quality end-capped column check_column_type->use_endcapped No check_column_age Is the column old or degraded? check_column_type->check_column_age Yes use_endcapped->resolution replace_column Replace with a new column check_column_age->replace_column Yes check_column_age->resolution No replace_column->resolution

Caption: Troubleshooting workflow for Dapagliflozin peak tailing in HPLC.

Question: I am developing a stability-indicating HPLC method for Dapagliflozin and am having trouble separating the parent drug from its degradation products. What should I do?

Answer:

Developing a stability-indicating method requires that all potential degradation products are well-resolved from the parent Dapagliflozin peak and from each other.[3] Forced degradation studies are essential to generate these degradation products and challenge the method's specificity.[1][4]

Key Considerations for Method Development:

  • Forced Degradation Conditions: Dapagliflozin has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5] Ensure you have performed forced degradation studies under a variety of stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 30% H₂O₂) to generate a representative profile of degradation products.[5]

  • Chromatographic Selectivity: If you are not achieving adequate separation, you will need to adjust the selectivity of your chromatographic system. This can be achieved by:

    • Changing the Mobile Phase Composition: Varying the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and selectivity. A gradient elution, where the organic solvent concentration is increased over time, is often necessary to resolve early-eluting polar degradants from the more retained parent drug.[1][6]

    • Altering the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the elution order of compounds due to different solvent-analyte interactions.

    • Modifying the Mobile Phase pH: As discussed previously, pH can influence the retention of ionizable compounds. While Dapagliflozin itself is not highly sensitive to pH changes in the typical analytical range, its degradation products may be. Experiment with different pH values to see if you can improve the separation.

    • Changing the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18 column.

Recommended HPLC Method Parameters for Dapagliflozin and its Degradation Products:

ParameterRecommended Conditions
Column C18 (e.g., Kromasil, BDS Hypersil), 250 mm x 4.6 mm, 5 µm[4][6]
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.1% Orthophosphoric Acid)[1]
Flow Rate 1.0 mL/min[4][6]
Detection Wavelength 224 nm[6][7]
Column Temperature 35°C[6]

Question: My Dapagliflozin recovery from human plasma is low and inconsistent during bioanalytical method development using LC-MS/MS. What are the potential causes and solutions?

Answer:

Low and variable recovery of Dapagliflozin from biological matrices like plasma is a common challenge in bioanalysis. This is often due to inefficient sample preparation or matrix effects.

Troubleshooting Low Recovery:

  • Inefficient Protein Precipitation: Protein precipitation is a common and straightforward method for sample cleanup in plasma analysis.[8] However, if not optimized, it can lead to co-precipitation of the analyte with the plasma proteins.

    • Solution: Experiment with different precipitation solvents. While acetonitrile is widely used, methanol or a mixture of solvents might be more effective for Dapagliflozin. Also, optimize the ratio of the solvent to the plasma sample; a 3:1 or 4:1 ratio is a good starting point.[8] Ensure thorough vortexing and centrifugation to achieve complete protein precipitation and a clear supernatant.

  • Suboptimal Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation but requires careful optimization of the extraction solvent and pH.

    • Solution: Screen a variety of organic solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best extraction efficiency for Dapagliflozin. The pH of the aqueous phase (plasma) can also be adjusted to ensure Dapagliflozin is in its most non-polar form for efficient extraction.

  • Solid-Phase Extraction (SPE) Issues: SPE can offer the cleanest extracts but requires more extensive method development.[9]

    • Solution: Ensure you are using the correct type of SPE cartridge (e.g., reverse-phase, ion-exchange). The wash and elution steps must be carefully optimized. A weak wash solution should be used to remove interferences without eluting Dapagliflozin, while the elution solvent should be strong enough to fully recover the analyte from the sorbent.

Addressing Matrix Effects in LC-MS/MS:

Matrix effects, where co-eluting endogenous components from the plasma suppress or enhance the ionization of Dapagliflozin in the mass spectrometer, can lead to inaccurate and imprecise results.

  • Solution 1: Improve Sample Cleanup: The cleaner your sample, the lower the matrix effects. Consider switching from protein precipitation to LLE or SPE.

  • Solution 2: Chromatographic Separation: Optimize your HPLC method to separate Dapagliflozin from the majority of the matrix components. A longer run time or a shallower gradient may be necessary.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

  • Solution 4: Adduct Formation: Dapagliflozin has been reported to readily form adducts, for example with formic acid, in the electrospray ionization source.[9] This can lead to a divided signal and reduced sensitivity for the desired precursor ion.

    • Solution: If using formic acid as a mobile phase additive, try reducing its concentration or replacing it with another modifier like ammonium acetate. Alternatively, you can monitor the most abundant and stable adduct ion as your precursor ion.[9]

Below is a diagram illustrating the workflow for optimizing Dapagliflozin recovery from plasma:

G start Low/Inconsistent Dapagliflozin Recovery from Plasma protein_precip Protein Precipitation start->protein_precip lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe optimize_pp Optimize Solvent & Ratio protein_precip->optimize_pp optimize_lle Optimize Solvent & pH lle->optimize_lle optimize_spe Optimize Cartridge, Wash & Elution spe->optimize_spe check_matrix_effects Evaluate Matrix Effects optimize_pp->check_matrix_effects optimize_lle->check_matrix_effects optimize_spe->check_matrix_effects improve_cleanup Improve Sample Cleanup check_matrix_effects->improve_cleanup High recovery_ok Acceptable Recovery Achieved check_matrix_effects->recovery_ok Low optimize_hplc Optimize HPLC Separation improve_cleanup->optimize_hplc use_sil_is Use Stable Isotope-Labeled IS optimize_hplc->use_sil_is use_sil_is->recovery_ok

Caption: Workflow for optimizing Dapagliflozin recovery from plasma samples.

UV-Spectrophotometric Analysis

Question: I am trying to quantify Dapagliflozin in a pharmaceutical formulation using a UV-spectrophotometer, but my results are not reproducible. What could be the issue?

Answer:

While UV-spectrophotometry is a simpler technique than HPLC, several factors can affect the reproducibility of your results.

Potential Causes for Non-Reproducibility:

  • Solvent Selection and λmax Determination: The choice of solvent can influence the absorption maximum (λmax) of Dapagliflozin. Ensure you are using a consistent and appropriate solvent. Methanol and water mixtures are commonly used.[10][11] The λmax for Dapagliflozin is typically reported around 220-224 nm.[10] You should determine the λmax in your specific solvent system and use this wavelength for all measurements.

  • Linearity and Concentration Range: Ensure you are working within the linear range of the Beer-Lambert law for your instrument and method.[10][12] Prepare a calibration curve with a series of known concentrations and verify that your sample absorbance falls within this range. If the sample is too concentrated, you will need to dilute it accurately.

  • Interference from Excipients: Pharmaceutical formulations contain excipients that may also absorb UV light at the same wavelength as Dapagliflozin, leading to inaccurate results.[12]

    • Solution: Prepare a placebo solution containing all the excipients without the active pharmaceutical ingredient (API). Scan this placebo solution across the UV spectrum to check for any absorbance at your analytical wavelength. If there is significant interference, you may need to employ a method that can correct for this, such as a derivative spectrophotometry method, or switch to a more selective technique like HPLC.[12]

  • Instrumental Drift: The lamp and detector in a UV-spectrophotometer can drift over time.

    • Solution: Always allow the instrument to warm up for the manufacturer-recommended time. Blank the instrument with your solvent before each series of measurements.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical retention times for Dapagliflozin in reverse-phase HPLC?

A1: The retention time for Dapagliflozin can vary significantly depending on the specific chromatographic conditions (column, mobile phase, flow rate). However, in many published methods using a C18 column with a mobile phase of acetonitrile and an aqueous buffer, the retention time is often in the range of 2.5 to 7.5 minutes.[1][3][4]

Q2: What is the best internal standard (IS) to use for the bioanalysis of Dapagliflozin by LC-MS/MS?

A2: The ideal internal standard is a stable isotope-labeled version of Dapagliflozin (e.g., Dapagliflozin-d5). If a SIL-IS is not available, a structurally similar compound that is not present in the study samples can be used. Other SGLT2 inhibitors, such as Empagliflozin or Canagliflozin, have been used as internal standards in some studies.[6]

Q3: Is Dapagliflozin soluble in common HPLC solvents?

A3: Yes, Dapagliflozin is soluble in organic solvents such as methanol and acetonitrile, which are commonly used in RP-HPLC mobile phases.[12] It is also soluble in mixtures of these solvents with water.

Q4: What are the key validation parameters to consider when developing an analytical method for Dapagliflozin according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][7][13] For stability-indicating methods, specificity is particularly critical and must be demonstrated through forced degradation studies.[3]

Q5: Are there any official analytical methods for Dapagliflozin in major pharmacopoeias?

A5: As of recent literature, Dapagliflozin is not yet official in some major pharmacopoeias like the USP.[6][9] Therefore, researchers and manufacturers must develop and validate their own analytical methods.

References

  • IJSART. (2024). Advancements In LC-MS/MS Methodology For Dapagliflozin Quantification In Human Plasma: A Comprehensive Review. IJSART. Retrieved from [Link]

  • Der Pharma Chemica. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods. ResearchGate. Retrieved from [Link]

  • Sanagapati, M., et al. (2014). Development and Validation of stability-Indicating RP-HPLC method for determination of Dapagliflozin. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). RP- HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • RP HPLC Method Development and Validation on Dapagliflozin. (2024). RP HPLC Method Development and Validation on Dapagliflozin. Retrieved from [Link]

  • Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydr. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydr. Retrieved from [Link]

  • Aubin, A., & Smith, S. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. Bioanalysis. Retrieved from [Link]

  • Chaudhari, U., Sahu, J. K., & Dande, P. R. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. Retrieved from [Link]

  • The Bioscan. (2025). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. The Bioscan. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of Dapagliflozin by Using HPLC- Method Development, Validation and Stability Indicating Studies. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers. MDPI. Retrieved from [Link]

  • Mathews Open Access Journals. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. Mathews Open Access Journals. Retrieved from [Link]

  • Vadla, S., et al. (2023). UV-Spectrophotometric Method Development and Validation for Quantifying Dapagliflozin in Bulk and Pharmaceutical Formulations. Galaxy Publication. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form. ResearchGate. Retrieved from [Link]

  • Neliti. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti. Retrieved from [Link]

  • Pathak, S., & Mishra, P. (2020). A Review on Analytical Methods of Dapagliflozin: An Update. Impactfactor. Retrieved from [Link]

  • Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method. (2025). Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method. Retrieved from [Link]

  • Semantic Scholar. (2023). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydr. Semantic Scholar. Retrieved from [Link]

  • PMC. (2022). Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats. PMC. Retrieved from [Link]

  • Neliti. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti. Retrieved from [Link]

  • BUE Scholar. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and. BUE Scholar. Retrieved from [Link]

  • Vadla, S., et al. (2023). Estimation Method for Dapagliflozin in Bulk and Marketed Dosage Form: Development and Validation by UV-Spectroscopy. eIJPPR. Retrieved from [Link]

  • A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. (n.d.). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. Retrieved from [Link]

  • Bentham Science Publishers. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Bentham Science Publishers. Retrieved from [Link]

  • IOSRPHR. (2020). A Validated LC-MS/MS Method for Simultaneous Estimation of Dapagliflozin and Metformin in Pharmaceutical Dosage Form. IOSRPHR. Retrieved from [Link]

  • Development of UV Spectroscopic Method of Dapagliflozin with Some Validation Parameter. (n.d.). Development of UV Spectroscopic Method of Dapagliflozin with Some Validation Parameter. Retrieved from [Link]

  • Dapagliflozin Analysis: A Review on Chromatography and Spectroscopic Methods. (2025). Dapagliflozin Analysis: A Review on Chromatography and Spectroscopic Methods. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ResearchGate. Retrieved from [Link]

  • Bentham Science Publisher. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Bentham Science Publisher. Retrieved from [Link]

Sources

Technical Support Center: Improving Peak Shape in the HPLC Analysis of Dapagagliflozin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to resolving common chromatographic challenges in the analysis of Dapagliflozin and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are striving for robust and accurate HPLC methods. Here, we will explore the underlying causes of poor peak shape and provide systematic, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for Dapagliflozin and its basic impurities?

Peak tailing is a common issue when analyzing compounds with basic functional groups, like certain Dapagliflozin impurities, on silica-based reversed-phase columns.[1] The primary cause is often secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][2] These silanol groups can become ionized (SiO-) at moderate to high mobile phase pH, leading to strong electrostatic interactions with protonated basic analytes.[2] This mixed-mode retention mechanism (hydrophobic and ionic) results in a distorted peak shape, characterized by a "tail."[1]

Q2: My Dapagliflozin peak is fronting. What are the likely causes?

Peak fronting is less common than tailing but can indicate specific problems. The most frequent causes include:

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a forward-skewed peak.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[3]

  • Column Degradation: A void or channel in the column packing material, often at the inlet, can lead to non-uniform flow and result in peak fronting.

Q3: What is the ideal pH range for a mobile phase when analyzing Dapagliflozin?

The optimal mobile phase pH is critical for achieving good peak shape and reproducible retention times for ionizable compounds. For Dapagliflozin, which has a predicted pKa of around 13.23, it behaves as a neutral compound across a wide pH range.[4] However, some of its impurities may be acidic or basic. A general rule is to adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes of interest to ensure they are in a single ionic state (either fully ionized or fully unionized).[5] For basic impurities, a low pH mobile phase (e.g., pH 2.5-3.5) is often used to protonate the silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[1][6][7]

Q4: Can the choice of organic modifier (Acetonitrile vs. Methanol) affect peak shape?

Yes, the choice of organic modifier can significantly impact selectivity and peak shape.[8] Acetonitrile and methanol have different solvent strengths and interaction mechanisms. While acetonitrile is often preferred for its lower viscosity and UV transparency, methanol can sometimes offer better peak shapes for certain compounds due to its different hydrogen bonding capabilities. If you are experiencing poor peak shape with one solvent, it is often worthwhile to evaluate the other.[8]

Q5: What are the key physicochemical properties of Dapagliflozin to consider for method development?

Understanding the properties of Dapagliflozin is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC21H25ClO6[9]
Molecular Weight408.87 g/mol [9]
logP (Octanol/Water)2.7[10]
pKa (Predicted)13.23 ± 0.70[4]
Aqueous Solubility1.6 mg/mL (at 24°C ± 3°C)[11]

Dapagliflozin's moderate logP value suggests good retention on reversed-phase columns. Its high pKa indicates it will be in a neutral state over the typical HPLC pH range.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

Peak tailing is arguably the most persistent issue in the HPLC analysis of pharmaceutical impurities. Follow this logical workflow to diagnose and resolve the problem.

Troubleshooting Workflow for Peak Tailing

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Step 1: Evaluate and Optimize Mobile Phase pH
  • Causality: The ionization state of residual silanol groups on the silica stationary phase is highly pH-dependent. At pH values above 3-4, these groups begin to deprotonate, acquiring a negative charge that can strongly interact with positively charged basic analytes, causing peak tailing.[1][2]

  • Protocol:

    • Prepare mobile phases with a suitable buffer (e.g., phosphate or formate) at different pH levels, starting from pH 3.5 and decreasing in 0.5 unit increments down to pH 2.5.

    • Ensure your column is stable at low pH. Most modern silica-based columns can tolerate a pH range of 2 to 8.[12][13]

    • Inject the sample at each pH level after proper column equilibration.

    • Analyze the tailing factor for the peaks of interest. A significant improvement in peak shape is often observed at lower pH values as the silanol groups become fully protonated and electrostatically neutral.[6][14]

Step 2: Assess and Adjust Buffer Concentration
  • Causality: A buffer's role is to maintain a constant pH. If the buffer concentration is too low, the sample itself can alter the local pH at the column inlet, leading to inconsistent ionization and peak distortion.

  • Protocol:

    • If peak shape is still suboptimal, increase the buffer concentration in the aqueous portion of the mobile phase. A typical working range is 10-25 mM.

    • Be mindful of buffer solubility in the organic modifier, especially at high organic percentages, to avoid precipitation in the HPLC system.

Step 3: Select an Appropriate HPLC Column
  • Causality: The quality of the stationary phase is paramount. Older, "Type A" silica columns have a higher concentration of acidic, metal-contaminated silanol groups. Modern, high-purity "Type B" silica columns that are densely bonded and end-capped exhibit significantly reduced silanol activity.[7]

  • Protocol:

    • If using an older or generic L1 (C18) column, switch to a column specifically designed for good peak shape with basic compounds.

    • Look for columns that are described by the manufacturer as "high-purity," "base-deactivated," or "end-capped." These columns have a much lower potential for secondary silanol interactions.[15]

Step 4: Consider Mobile Phase Additives (Use with Caution)
  • Causality: In some cases, a small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase. TEA acts as a "sacrificial base," preferentially interacting with the active silanol sites and shielding the analyte from these interactions.[7]

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase.

    • Important Note: TEA can be difficult to remove from the column and may suppress ionization if using a mass spectrometer (MS) detector. This approach is generally considered a "last resort" in modern chromatography, as well-chosen columns and pH control are often sufficient.

Guide 2: Addressing Peak Fronting and Broadening

While less common, peak fronting and general broadening can compromise resolution and quantification.

Step 1: Rule Out Mass Overload
  • Causality: Injecting a sample that is too concentrated can saturate the stationary phase. The distribution isotherm becomes non-linear, leading to a fronting peak.

  • Protocol:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape.

    • If the peak shape improves (becomes more symmetrical) at lower concentrations, the original sample was overloaded. Adjust your sample preparation to work within the linear dynamic range of the column.

Step 2: Match Sample Solvent to Mobile Phase
  • Causality: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, the sample band will not focus properly at the head of the column. This leads to band broadening and can cause distorted peaks.[3]

  • Protocol:

    • Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.[3][16]

    • If a stronger solvent is required for solubility, keep the injection volume as small as possible to minimize this effect.[3]

Step 3: Check for Extra-Column Volume and System Issues
  • Causality: Excessive volume from tubing, fittings, or detector flow cells can contribute to band broadening, making peaks wider and less efficient.

  • Protocol:

    • Ensure that the tubing connecting the autosampler, column, and detector is of the narrowest possible internal diameter (e.g., 0.005 inches or ~0.12 mm) and is as short as possible.[15]

    • Check all fittings to ensure they are properly seated and not creating any dead volume.

    • If the problem persists, it may indicate a physical issue with the column, such as a void at the inlet. This can sometimes be rectified by reversing and flushing the column (check manufacturer's instructions first) or may require column replacement.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Study for Peak Shape Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of Dapagliflozin and its impurities.

  • Buffer Preparation:

    • Prepare a 50 mM stock solution of a suitable buffer, such as potassium phosphate monobasic.

    • Create separate 1L batches of the aqueous mobile phase component. For each batch, add an appropriate volume of the buffer stock to achieve a final concentration of 20 mM.

    • Adjust the pH of each batch to 3.5, 3.0, and 2.5, respectively, using phosphoric acid.

  • System Setup:

    • Install a robust, high-purity C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column temperature to a controlled value (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 224 nm).

  • Analysis:

    • Begin with the highest pH mobile phase (pH 3.5). Equilibrate the column for at least 20-30 column volumes.

    • Inject a suitable system suitability solution containing Dapagliflozin and known impurities.

    • Record the chromatogram and calculate the tailing factor for all relevant peaks according to USP <621> guidelines.[17][18]

    • Repeat the equilibration and injection process for the pH 3.0 and pH 2.5 mobile phases.

  • Evaluation:

    • Compare the chromatograms and tailing factors obtained at each pH level.

    • Select the pH that provides the best compromise of peak shape (tailing factor closest to 1.0), resolution, and retention time for all components.

References

  • International Journal of ChemTech Research. (n.d.). RP-HPLC Method for Estimation of Dapagliflozin from its Tablet.
  • Journal of University of Shanghai for Science and Technology. (2024).
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Verma, A., et al. (n.d.). Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form.
  • Waters Corporation. (2025).
  • ResearchGate. (2025). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form.
  • National Center for Biotechnology Inform
  • U.S. Pharmacopeia. (2022).
  • BenchChem. (2025). Dapagliflozin Propanediol Anhydrous Impurity Profiling: A Technical Support Center.
  • ChemicalBook. (2026). Dapagliflozin | 461432-26-8.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Journal of Pharmaceutical Negative Results. (2022).
  • MicroSolv Technology Corporation. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • U.S. Pharmacopeia. (n.d.).
  • Chrom Tech, Inc. (2025).
  • ResearchGate. (2025). (PDF)
  • U.S.
  • Waters Corporation. (n.d.).
  • Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?
  • Dove Medical Press. (2023). PKs & safety of dapagliflozin for DAP-FOR vs DAP-PDH | DDDT.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • RotaChrom. (2025).
  • Chromatography Forum. (2013). How to retailn a highly polar compound on RP column.
  • Shimadzu. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Pharmacy and Analytical Research. (2013).
  • Agilent Technologies. (n.d.).
  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Agilent Technologies. (n.d.).
  • Global Substance Registr
  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Scribd. (2021).

Sources

Column contamination and carryover in Dapagliflozin impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dapagliflozin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to column contamination and carryover during chromatographic analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical results.

Troubleshooting Guide: Column Contamination & Carryover

Contamination and carryover are persistent challenges in sensitive impurity analysis. They can manifest as ghost peaks, distorted peak shapes, and inaccurate quantification, compromising the validity of your results. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Appearance of Ghost Peaks in Blank Injections

Symptoms: You observe unexpected peaks in your chromatogram when injecting a blank solvent (e.g., mobile phase or sample diluent) after running a high-concentration Dapagliflozin standard or sample.

Causality: Ghost peaks are typically a result of carryover, where analyte from a previous injection is retained somewhere in the HPLC system and elutes in a subsequent run.[1][2] The most common sources are the autosampler needle, injection valve, and the column itself.

Troubleshooting Protocol:

  • Isolate the Source:

    • System vs. Column: Replace the analytical column with a zero-dead-volume union and run a blank injection. If the ghost peak disappears, the column is the source of carryover. If it persists, the issue lies within the HPLC system (autosampler, injector).[1]

    • Autosampler Diagnosis: If the system is implicated, the autosampler is the most likely culprit.[2] Review and optimize the needle wash procedure.

  • Mitigation Strategies:

    • Optimize Needle Wash: The composition of the needle wash solvent is critical. It should be strong enough to fully solubilize Dapagliflozin and its impurities.

      • Protocol: Create a series of wash solvents with varying compositions of organic solvent (e.g., acetonitrile, methanol) and pH modifiers. A wash solvent that is stronger than the mobile phase is often effective.[3]

      • Example: If your mobile phase is 50:50 acetonitrile:water, try a wash solvent of 90:10 acetonitrile:water. For ionizable compounds, adding a small amount of acid or base to the wash solvent can improve cleaning efficiency.[3]

    • Column Flushing: If the column is the source of carryover, a dedicated flushing procedure is necessary. Strongly retained impurities can accumulate at the head of the column.[4]

      • Protocol: Disconnect the column from the detector to avoid contamination. Flush the column with a strong, organic solvent in which Dapagliflozin is highly soluble, such as 100% acetonitrile or methanol, for at least 20-30 column volumes.[1] For persistent contamination, a gradient flush from a weak to a strong solvent is recommended.

Visualizing the Troubleshooting Workflow:

Carryover_Troubleshooting start Ghost Peak in Blank q1 Replace column with union. Peak persists? start->q1 system_issue Issue is in HPLC System (Autosampler/Injector) q1->system_issue Yes column_issue Issue is Column Carryover q1->column_issue No optimize_wash Optimize Needle Wash: - Increase % Organic - Add pH modifier - Increase wash volume/time system_issue->optimize_wash flush_column Perform Column Flush: - Use strong solvent (e.g., 100% ACN) - Reverse flush direction column_issue->flush_column end_resolve Issue Resolved optimize_wash->end_resolve flush_column->end_resolve

Caption: Troubleshooting logic for identifying and resolving carryover issues.

Issue 2: Gradual Peak Tailing and Loss of Resolution for Dapagliflozin and its Impurities

Symptoms: Over a series of injections, you notice that the peak shape for Dapagliflozin and/or its impurities deteriorates, exhibiting significant tailing. This is often accompanied by a loss of resolution between closely eluting peaks.

Causality: This is a classic sign of column contamination where strongly retained matrix components or impurities from the sample accumulate on the column's stationary phase, particularly at the inlet.[4][5] These contaminants can create active sites that lead to secondary, undesirable interactions with the analytes, causing peak tailing.[6]

Troubleshooting Protocol:

  • Confirm Contamination:

    • Performance Check: Compare the current chromatogram with one from a new or known "good" column under the same conditions. A significant difference in peak shape and retention time points to contamination.

    • Pressure Increase: A gradual increase in backpressure often accompanies column contamination due to the buildup of particulate matter or adsorbed compounds at the column inlet frit.[5]

  • Mitigation and Prevention:

    • Sample Preparation: The first line of defense is robust sample preparation.

      • Protocol: Use a solid-phase extraction (SPE) method to remove highly hydrophobic or interfering components from the sample matrix before injection. A C18 SPE cartridge can be effective for cleaning up samples destined for a C18 analytical column.[5]

      • Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column frit.

    • Use of Guard Columns: A guard column is a small, sacrificial column installed before the analytical column. It traps strongly retained compounds and particulates, protecting the more expensive analytical column.[5]

    • Column Regeneration: If contamination has already occurred, a regeneration procedure can restore column performance.

      • Protocol:

        • Disconnect the column from the detector.

        • Flush with 20 column volumes of your mobile phase without the buffer (e.g., just the water/organic solvent mixture).

        • Flush with 20 column volumes of 100% Acetonitrile.

        • Flush with 20 column volumes of 100% Isopropanol (for highly hydrophobic contaminants).

        • Flush again with 20 column volumes of 100% Acetonitrile.

        • Equilibrate the column with the initial mobile phase conditions.

Data Summary: Common Mobile Phases for Dapagliflozin Analysis

The choice of mobile phase is critical for achieving good separation and minimizing unwanted interactions that can lead to contamination issues. Below is a summary of typical mobile phase compositions used in published methods for Dapagliflozin analysis.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Column TypeReference
0.02M Phosphate buffer (pH 3.6)MethanolDevelosil ODS HG-5 RP C18[7]
WaterMethanolKromasil C18[8]
WaterAcetonitrileKromasil 100-5-C8[9]
Phosphate buffer (pH 3)AcetonitrileShim-pack solar C18[10]

This table summarizes typical starting conditions. Method optimization is always recommended.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a "ghost peak" at the same retention time as Dapagliflozin in my blank runs?

A1: This is a clear indication of carryover. Dapagliflozin, being a moderately hydrophobic molecule, can adsorb to surfaces in the injection system or at the head of the column. After a high-concentration injection, these adsorbed molecules can slowly bleed off in subsequent runs, appearing as a peak. To resolve this, focus on improving your autosampler's needle wash protocol by using a stronger solvent and/or increasing the wash volume and time.[11][12] Running one or more blank injections after high-concentration samples can also help mitigate its impact on subsequent analyses.[12]

Q2: My Dapagliflozin peak is tailing. Is this a contamination issue or a problem with my mobile phase?

A2: It could be either, or both.

  • Contamination: As discussed, contaminants on the column can create active sites that cause tailing.[4] If the tailing has worsened over time, contamination is a likely cause.

  • Mobile Phase pH: Dapagliflozin has acidic hydroxyl groups. If the mobile phase pH is not adequately controlled and is close to the pKa of these groups, it can lead to poor peak shape. Ensure your mobile phase is buffered and the pH is at least 2 units away from the analyte's pKa for consistent ionization and better peak shape. Adding mobile phase modifiers like triethylamine (TEA) for basic compounds or an acid for acidic compounds can also improve peak symmetry by masking active silanol groups on the silica-based column packing.[6][13]

Q3: What are the primary sources of contamination in an HPLC system?

A3: Contamination can originate from several sources:

  • Sample Matrix: Complex sample matrices can contain components that are strongly retained on the column.[4][5]

  • Mobile Phase: Impurities in solvents, buffers, or water can accumulate on the column.[14][15] Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[14] Microbial growth can also occur in unpreserved aqueous mobile phases.[14]

  • HPLC System: Leachables from tubing, shedding of pump seals, or previously analyzed samples can all contribute to contamination.[5]

Q4: How often should I replace my guard column?

A4: There is no fixed schedule; it depends on the cleanliness of your samples and the number of injections. Monitor the peak shape and system backpressure. A noticeable deterioration in peak shape (e.g., splitting or tailing) or a significant increase in pressure that is resolved by removing the guard column indicates it's time for a replacement.

Visualizing Contamination Sources:

Contamination_Sources center HPLC Column Contamination sample Sample Matrix (Excipients, Degradants) sample->center mobile_phase Mobile Phase (Solvent Impurities, Buffer Salts, Microbial Growth) mobile_phase->center system HPLC System (Pump Seal Debris, Tubing Leachables, Injector Residue) system->center

Caption: Major sources contributing to HPLC column contamination.

References

  • Sravanthi, S., et al. (2021). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. International Journal of Advanced Research in Medical & Pharmaceutical Sciences, 6(4). [Link]

  • Patel, P., et al. (2022). RP-HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation. Journal of Pharmaceutical Negative Results, 13(Special Issue 5). [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. LCGC North America. [Link]

  • Kumar, A., et al. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Current Pharmaceutical Analysis, 19(6). [Link]

  • N/A. (2024). Novel HPLC Method Validation for Quantification of Dapagliflozin in Bulk Drug and Formulation. Impactfactor. [Link]

  • N/A. (2024). RP HPLC Method Development and Validation on Dapagliflozin. ResearchGate. [Link]

  • Patel, V., et al. (2023). RP – HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydrate and Linagliptin. International Journal of Pharmaceutical Sciences Review and Research, 81(1). [Link]

  • N/A. (N.D.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. [Link]

  • Phenomenex. (N.D.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • N/A. (2025). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. ResearchGate. [Link]

  • N/A. (2015). How can I solve my carry over issue in LC-MS/MS? ResearchGate. [Link]

  • Millennial Scientific. (2025). Extending HPLC Column Lifetimes: Causes of Column Contamination. Millennial Scientific. [Link]

  • Li, Y., et al. (N.D.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC - PubMed Central. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • McCalley, D. V. (2015). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International. [Link]

  • Majors, R. E. (N.D.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]

  • N/A. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti. [Link]

  • N/A. (N.D.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Agilent Technologies. (2010). LC Troubleshooting Series: Ghost Peaks. Agilent Technologies. [Link]

  • Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It? YouTube. [Link]

  • Kanijam, J., et al. (2025). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ResearchGate. [Link]

  • Polite, L. (N.D.). Clean A Reverse-Phase HPLC Column in 2 Simple Steps. Axion Labs. [Link]

  • Dong, M. W. (N.D.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Shimadzu Scientific Instruments. (N.D.). Solving Carryover Problems in HPLC. Shimadzu. [Link]

  • N/A. (N.D.). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. Der Pharma Chemica. [Link]

  • Waters Corporation. (N.D.). ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Waters. [Link]

  • Wang, Y., et al. (N.D.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. [Link]

  • Agilent Technologies. (N.D.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Shimadzu Scientific Instruments. (N.D.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]

  • El-Gizawy, S. M., et al. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and. BUE Scholar. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Dapagliflozin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the establishment of a robust, reliable, and specific analytical method is a cornerstone of the pharmaceutical development process. This is particularly true for stability-indicating methods, which are critical for ensuring the safety and efficacy of a drug product throughout its shelf life. This guide provides an in-depth technical examination of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used in the management of type 2 diabetes.

This document is not a rigid protocol but rather a comprehensive guide that delves into the causality behind experimental choices, grounded in scientific principles and regulatory expectations. We will explore a benchmark HPLC method, its rigorous validation according to International Council for Harmonisation (ICH) guidelines, and a critical comparison with alternative analytical techniques.

The Benchmark HPLC Method: Rationale and Design

The selection of an appropriate HPLC method is the foundation of a successful validation. For Dapagliflozin, a reverse-phase HPLC (RP-HPLC) method is the industry standard due to its versatility and applicability to a wide range of drug molecules. The benchmark method detailed below has been synthesized from a review of established and validated procedures in the scientific literature.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar compounds like Dapagliflozin. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)This mobile phase composition provides optimal elution and peak shape for Dapagliflozin. Acetonitrile is a common organic modifier in RP-HPLC, and its ratio with water can be adjusted to fine-tune retention times. The use of a simple binary mobile phase enhances method robustness and ease of preparation.[1]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and ensures a reasonable analysis time without generating excessive backpressure.
Injection Volume 10 µLThis injection volume is a good starting point for achieving adequate sensitivity without overloading the column, which could lead to peak distortion.
Detection Wavelength 225 nm or 285 nmDapagliflozin exhibits significant UV absorbance at these wavelengths, allowing for sensitive and specific detection.[1] The choice between them may depend on the specific impurity profile and potential interferences.
Column Temperature Ambient (e.g., 25 °C)Maintaining a consistent column temperature is crucial for reproducible retention times. Ambient temperature is often sufficient for robust separation, but a thermostatically controlled column compartment is recommended for enhanced precision.

Method Validation: A Pillar of Trustworthiness

The validation of an analytical method is a formal process that provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes. The validation parameters discussed below are in accordance with the ICH Q2(R1) guideline.

Specificity: The Art of Discrimination

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For a stability-indicating method, this is the most critical parameter.

Experimental Protocol:

  • Forced Degradation Studies: Subject Dapagliflozin to stress conditions including acid hydrolysis (e.g., 0.1 N HCl at 80°C), base hydrolysis (e.g., 0.1 N NaOH at 80°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 80°C), and photolytic degradation (e.g., exposure to UV light).

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo sample.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of Dapagliflozin in the presence of its degradation products and any excipients. The peak purity index should be close to unity, indicating that the Dapagliflozin peak is spectrally homogeneous.

The causality behind this rigorous testing is to demonstrate that the chromatographic conditions can effectively separate the main drug peak from any potential interferents, ensuring that the reported concentration of Dapagliflozin is accurate and not inflated by co-eluting species.

Linearity: A Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of Dapagliflozin at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

An r² value of ≥ 0.999 is generally considered acceptable and demonstrates a strong linear relationship between concentration and response.

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50125000
75187500
100250000
125312500
150375000
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the Truth

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Spiking: Spike a placebo formulation with known amounts of Dapagliflozin at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Table 2: Representative Accuracy Data

Spiked Level (%)Amount Added (mg)Amount Found (mg)% Recovery
808.07.9599.38
10010.010.05100.50
12012.011.9899.83
Precision: Consistency of Measurement

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

The precision is expressed as the relative standard deviation (%RSD). A %RSD of ≤ 2% is generally considered acceptable.

Table 3: Representative Precision Data

Precision Level%RSD (n=6)
Repeatability0.5%
Intermediate Precision0.8%
Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5 °C)

  • Analysis: Analyze the samples under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these minor variations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These are typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Forced Degradation Studies: Proving Stability-Indicating Power

The essence of a stability-indicating method is its ability to separate the active pharmaceutical ingredient (API) from its degradation products. The following diagram illustrates the workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 N HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (0.1 N NaOH, 80°C) Base->Stressed_Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Stressed_Samples Thermal Thermal Degradation (80°C) Thermal->Stressed_Samples Photo Photolytic Degradation (UV Light) Photo->Stressed_Samples HPLC HPLC Analysis PDA PDA Peak Purity HPLC->PDA Results Specificity & Stability Profile PDA->Results Dapagliflozin Dapagliflozin API Dapagliflozin->Acid Dapagliflozin->Base Dapagliflozin->Oxidation Dapagliflozin->Thermal Dapagliflozin->Photo Stressed_Samples->HPLC

Caption: Workflow for Forced Degradation Studies.

The results of these studies should demonstrate that the degradation product peaks are well-resolved from the Dapagliflozin peak, with a resolution factor of >2.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for stability-indicating assays, other analytical techniques can be employed for the analysis of Dapagliflozin. The choice of method often depends on the specific application, available resources, and the required level of detail.

Table 4: Comparison of Analytical Methods for Dapagliflozin

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC Chromatographic separation based on polarityHigh resolution, specificity, and precision; well-established and validated methods are available.[2]Longer analysis times compared to UPLC; higher solvent consumption.Stability-indicating assays, impurity profiling, and routine quality control.
UPLC Ultra-Performance Liquid Chromatography; uses smaller particle size columnsFaster analysis times, higher resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost; can be more sensitive to sample matrix effects.High-throughput screening, and when faster analysis times are critical.
HPTLC High-Performance Thin-Layer ChromatographyCost-effective, high sample throughput (multiple samples can be run simultaneously), and lower solvent consumption per sample.[3]Lower resolution and sensitivity compared to HPLC and UPLC; quantification can be less precise.Rapid screening, and quality control of raw materials and finished products where high resolution is not critical.
UV-Spectrophotometry Measurement of UV light absorptionSimple, rapid, and cost-effective.Lacks specificity; cannot be used for stability-indicating assays as it cannot separate the API from its degradation products or impurities.[4]Simple assay of the bulk drug or in a simple, well-characterized formulation.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for Dapagliflozin.

Method_Selection Start Start: Dapagliflozin Analysis Question1 Is it a stability-indicating assay? Start->Question1 Question2 Is high throughput required? Question1->Question2 Yes UV_Spec UV-Spectrophotometry Question1->UV_Spec No Question3 Is speed critical? Question2->Question3 No HPTLC HPTLC Question2->HPTLC Yes HPLC HPLC Question3->HPLC No UPLC UPLC Question3->UPLC Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of a stability-indicating HPLC method for Dapagliflozin is a meticulous process that requires a deep understanding of both the analytical technique and the regulatory landscape. The benchmark method presented in this guide, when subjected to the rigorous validation protocol outlined, provides a high degree of confidence in its ability to produce accurate, precise, and reliable results.

While alternative methods such as UPLC, HPTLC, and UV-Spectrophotometry have their specific applications, the HPLC method remains the most robust and widely accepted technique for stability-indicating assays in the pharmaceutical industry. The choice of the most appropriate method will ultimately depend on the specific analytical needs, but the principles of thorough validation remain paramount to ensuring the quality and safety of the final drug product.

References

  • Dapagliflozin Analysis In Diabetes Mellitus: A Critical Review Of Analytical Approaches. (2024, July 31). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Ibrahim, N. A., Abd El Aleem, E. A., Abuelazem, W. G., & Abdelhamid, N. S. (2025, September 30). New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities, melamine, and cyanoguanidine, in their quaternary mixture. European Journal of Chemistry. Retrieved from [Link]

  • A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. (2019, July 9). Chemistry Central Journal. Retrieved from [Link]

  • Stability indicating green micellar liquid chromatographic method for simultaneous analysis of Metformin and dapagliflozin in their tablets. (2025, June 21). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Analysis of Different Brands of Dapagliflozin (10mg) Tablets Usinghigh Performance Liquid Chromatographic (HPLC) Method. (2023, May 5). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Development and Validation of High-Performance Thin Layer Chromatographic Method for the Simultaneous Estimation of Dapagliflozin and Vildagliptin in Fixed-Dose Combination. (2025, November 18). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Development and validation of RP-HPLC method for simultaneous estimation of Dapagliflozin and Metformin in bulk and in synthetic mixture. (2018, January 24). ResearchGate. Retrieved from [Link]

  • Optimization and validation of UPLC method for dapagliflozin and candesartan cilexetil in an on-demand formulation: Analytical quality by design approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. (n.d.). Journal of Medical and Allied Sciences. Retrieved from [Link]

Sources

Comparative analysis of HPLC and UPLC for Dapagliflozin impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of HPLC and UPLC for Dapagliflozin Impurity Profiling

Introduction: The Critical Role of Impurity Profiling for Dapagliflozin

Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and therapeutic efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA) have stringent guidelines on the identification and quantification of impurities in drug substances and products. This necessitates the development of highly sensitive and robust analytical methods for impurity profiling.

This guide provides a comprehensive comparative analysis of two of the most powerful chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). As a Senior Application Scientist, my objective is to move beyond a mere listing of specifications and delve into the practical nuances and performance differences between these two platforms in the specific context of Dapagliflozin analysis. We will explore a representative comparative study to illustrate these differences, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.

HPLC vs. UPLC: A Fundamental Comparison

At its core, UPLC is an evolution of HPLC, designed to offer significant improvements in resolution, sensitivity, and speed of analysis. The primary distinction lies in the particle size of the stationary phase used in the columns.

  • HPLC (High-Performance Liquid Chromatography): Traditionally, HPLC columns are packed with porous particles with diameters in the range of 3 to 5 µm. While a workhorse in the pharmaceutical industry for decades, the larger particle size limits the efficiency of the separation. To achieve adequate resolution, longer columns and higher flow rates are often required, leading to longer run times and greater solvent consumption.

  • UPLC (Ultra-Performance Liquid Chromatography): UPLC, by contrast, utilizes columns with sub-2 µm particles. This smaller particle size dramatically increases the column's efficiency, leading to sharper and narrower peaks. According to the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency), smaller particles lead to a more efficient separation. However, pushing the mobile phase through a column packed with such small particles requires significantly higher backpressure, necessitating specialized instrumentation capable of operating at pressures up to 15,000 psi or more, compared to the 4,000-6,000 psi limit of conventional HPLC systems.

The practical implications of this fundamental difference are profound:

  • Resolution: UPLC offers significantly higher resolution, enabling the separation of closely eluting and co-eluting impurities that might be missed with HPLC.

  • Sensitivity: The sharper, more concentrated peaks produced by UPLC lead to a significant increase in sensitivity, which is critical for detecting and quantifying trace-level impurities.

  • Speed: The increased efficiency of UPLC allows for the use of shorter columns and higher flow rates without sacrificing resolution, resulting in dramatically shorter analysis times.

  • Solvent Consumption: Faster run times and lower flow rates translate to a significant reduction in solvent consumption, leading to cost savings and a more environmentally friendly analytical workflow.

Comparative Study: Impurity Profiling of Dapagliflozin

To illustrate the practical differences between HPLC and UPLC for Dapagliflozin impurity profiling, we present a representative study. The following experimental protocols are designed to highlight the performance gains offered by UPLC.

Experimental Protocols

HPLC Method

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 224 nm.

  • Injection Volume: 10 µL.

UPLC Method

  • Instrument: A UPLC system with a binary solvent manager, sample manager, and tunable UV detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10-90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90-10% B

    • 8.1-10 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 224 nm.

  • Injection Volume: 2 µL.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare Dapagliflozin Sample hplc_instrument HPLC System Setup prep_sample->hplc_instrument prep_mp Prepare Mobile Phases A & B prep_mp->hplc_instrument hplc_column Install C18 Column (250x4.6mm, 5µm) hplc_instrument->hplc_column hplc_method Set Gradient & Flow Rate (1.0 mL/min) hplc_column->hplc_method hplc_inject Inject 10 µL Sample hplc_method->hplc_inject hplc_run Run Analysis (35 min) hplc_inject->hplc_run data_acq Acquire Chromatogram hplc_run->data_acq data_proc Process Data & Identify Impurities data_acq->data_proc UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare Dapagliflozin Sample uplc_instrument UPLC System Setup prep_sample->uplc_instrument prep_mp Prepare Mobile Phases A & B prep_mp->uplc_instrument uplc_column Install C18 Column (100x2.1mm, 1.7µm) uplc_instrument->uplc_column uplc_method Set Gradient & Flow Rate (0.4 mL/min) uplc_column->uplc_method uplc_inject Inject 2 µL Sample uplc_method->uplc_inject uplc_run Run Analysis (10 min) uplc_inject->uplc_run data_acq Acquire Chromatogram uplc_run->data_acq data_proc Process Data & Identify Impurities data_acq->data_proc Method_Transfer hplc_method Existing HPLC Method (5µm column) scaling Geometric Scaling of Gradient & Flow Rate hplc_method->scaling uplc_method Initial UPLC Method (1.7µm column) scaling->uplc_method optimization Fine-tuning of Gradient & Temperature uplc_method->optimization validated_uplc Validated UPLC Method optimization->validated_uplc

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Dapagliflozin Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the impurity profiling of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Ensuring the safety, efficacy, and quality of Dapagliflozin active pharmaceutical ingredients (APIs) and finished drug products necessitates robust and reproducible analytical methods for impurity detection and quantification.[1] This document outlines a hypothetical inter-laboratory study (also known as a round-robin test) designed to evaluate and compare the performance of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The guide details the experimental design, sample preparation, analytical methodologies, and data analysis required for such a comparative study. The objective is to provide a practical resource for establishing standardized and validated methods for Dapagliflozin impurity analysis across different laboratories, thereby ensuring consistent product quality and regulatory compliance.

Introduction: The Criticality of Impurity Profiling for Dapagliflozin

Dapagliflozin is a widely prescribed medication for the management of type 2 diabetes.[3] As with any pharmaceutical product, the presence of impurities can impact its safety and efficacy.[4] Impurities in Dapagliflozin can originate from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), and residual solvents from synthesis.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[5][6][7]

An inter-laboratory comparison, or round-robin test, is a vital tool for assessing the proficiency and consistency of analytical laboratories in performing specific tests.[8][9] By analyzing identical samples, participating laboratories can evaluate the reproducibility and reliability of their chosen analytical methods.[8] This guide proposes a framework for such a study focused on Dapagliflozin impurity analysis, aiming to establish best practices and identify the most suitable analytical techniques for routine quality control and stability studies.

Hypothetical Inter-laboratory Study Design

The proposed inter-laboratory study is designed to compare the performance of different analytical methods for the detection and quantification of known and potential impurities in Dapagliflozin.

Study Objectives
  • To assess the precision, accuracy, and linearity of various analytical methods for Dapagliflozin impurity analysis.

  • To compare the limit of detection (LOD) and limit of quantification (LOQ) of each method for key impurities.

  • To evaluate the specificity of the methods in resolving impurities from the main Dapagliflozin peak and from each other.

  • To establish a consensus on the most robust and reliable methods for routine quality control.

Participating Laboratories

A minimum of five to ten laboratories with expertise in pharmaceutical analysis would be invited to participate. These laboratories should represent a mix of academic, contract research, and pharmaceutical industry settings to ensure a broad evaluation of real-world analytical capabilities.

Test Samples

Homogeneous samples of Dapagliflozin API spiked with known impurities at various concentration levels will be prepared and distributed to each participating laboratory. The impurities will include known process-related impurities and potential degradation products. A blank sample (placebo) and a sample of the pure Dapagliflozin API will also be provided.

Analytical Methods to be Compared

Participating laboratories will be instructed to analyze the samples using one or more of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A widely used and robust method for the separation and quantification of non-volatile and semi-volatile impurities.[10]

  • Ultra-Performance Liquid Chromatography (UPLC) with UV detection: Offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, enabling the identification and quantification of impurities, especially at trace levels.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace: The standard method for the analysis of residual solvents.[2][13]

Experimental Protocols

Detailed, step-by-step methodologies for each analytical technique are provided below. These protocols are based on established and validated methods reported in the scientific literature.

Sample Preparation Protocol
  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard and each impurity standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare individual stock solutions of known concentration.[14]

  • Spiked Sample Preparation: Prepare spiked samples by adding known volumes of the impurity stock solutions to a pre-weighed amount of Dapagliflozin API to achieve the desired impurity concentrations.

  • Working Standard and Sample Solution Preparation: Prepare working standard and sample solutions by diluting the stock solutions and the spiked samples to the target concentration range for each analytical method.[10]

HPLC Method Protocol
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 6.5) and an organic phase (e.g., acetonitrile:water 90:10).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 245 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

UPLC Method Protocol
  • Column: Phenyl column (e.g., 50 mm x 3.0 mm, 1.8 µm particle size).[11]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).[11]

  • Flow Rate: 0.1 mL/min.[11]

  • Detection Wavelength: 230 nm.[11]

  • Injection Volume: 2 µL.[11]

  • Column Temperature: 25°C.[11]

LC-MS Method Protocol
  • Chromatographic System: A UPLC or HPLC system coupled to a mass spectrometer.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a volatile modifier (e.g., 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile).[12]

  • Flow Rate: 0.4 mL/min.[15]

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.[12]

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for accurate mass measurements, or a Triple Quadrupole (TQ) for targeted quantification.

GC-MS Headspace Method for Residual Solvents
  • GC System: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer.

  • Column: DB-624 or equivalent (e.g., 60 m x 0.53 mm I.D., 3.0 µm film thickness).[13]

  • Carrier Gas: Nitrogen or Helium.[13]

  • Oven Temperature Program: A suitable temperature gradient to separate the expected residual solvents.

  • Headspace Parameters:

    • Equilibration Temperature: 80-100°C.

    • Equilibration Time: 15-30 minutes.

  • Diluent: A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[13][16]

Data Analysis and Comparison

The data from all participating laboratories will be collected and statistically analyzed to evaluate the performance of each analytical method.

Performance Metrics

The following performance metrics will be calculated and compared:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This will be evaluated by the correlation coefficient (r²) of the calibration curve.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed by recovery studies of spiked samples.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:

    • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.[18]

    • Reproducibility (Inter-laboratory precision): The precision obtained from the analysis of the same sample by different laboratories.[18]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

Data Presentation

The results of the inter-laboratory comparison will be summarized in the following tables for easy comparison.

Table 1: Comparison of Method Performance for Known Impurities

ParameterHPLC-UVUPLC-UVLC-MS
Linearity (r²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 98-102%98-102%99-101%
Repeatability (%RSD) < 2.0%< 1.5%< 1.0%
Reproducibility (%RSD) < 5.0%< 4.0%< 3.0%
LOD (µg/mL) ~0.05~0.01~0.001
LOQ (µg/mL) ~0.15~0.03~0.003

Table 2: Comparison of GC-MS Headspace for Residual Solvents

ParameterGC-MS Headspace
Linearity (r²) > 0.99
Accuracy (% Recovery) 95-105%
Repeatability (%RSD) < 5.0%
Reproducibility (%RSD) < 10.0%
LOD (ppm) < 10
LOQ (ppm) < 30

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided to visualize the experimental workflow and the logical relationships between the analytical techniques and the types of impurities they are best suited to detect.

Experimental Workflow for Inter-laboratory Comparison

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison prep_start Homogeneous Dapagliflozin API spike Spike with Known Impurities prep_start->spike distribute Distribute Samples to Labs spike->distribute hplc HPLC-UV distribute->hplc Non-volatile Impurities uplc UPLC-UV distribute->uplc Non-volatile Impurities lcms LC-MS distribute->lcms Trace Impurities & Identification gcms GC-MS Headspace distribute->gcms Residual Solvents collect Collect Data from Labs hplc->collect uplc->collect lcms->collect gcms->collect stats Statistical Analysis collect->stats compare Compare Performance Metrics stats->compare report Generate Final Report compare->report

Caption: Workflow of the Dapagliflozin impurity inter-laboratory study.

Logical Relationship of Analytical Techniques to Impurity Types

G dapa Dapagliflozin Impurities process Process-Related Impurities dapa->process degradation Degradation Products dapa->degradation solvents Residual Solvents dapa->solvents hplc HPLC-UV process->hplc uplc UPLC-UV process->uplc lcms LC-MS process->lcms degradation->hplc degradation->uplc degradation->lcms gcms GC-MS solvents->gcms

Sources

A Senior Application Scientist's Guide to Dapagliflozin Impurities: A Comparative Analysis of Impurity 1 and Other Known Variants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of type 2 diabetes management, Dapagliflozin, a potent and selective SGLT2 inhibitor, stands as a cornerstone therapy.[1] Its efficacy in improving glycemic control is well-established. However, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This necessitates a comprehensive understanding and control of impurities that may arise during synthesis, storage, or degradation.[1]

This guide provides an in-depth comparative analysis of Dapagliflozin Impurity 1 and other known related substances. As a senior application scientist, my objective is to move beyond a simple cataloging of impurities and delve into the practical implications of their presence, offering insights into their formation, analytical separation, and potential toxicological significance.

Understanding the Landscape of Dapagliflozin Impurities

Impurities in Dapagliflozin can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process of the API. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts.[2]

  • Degradation Products: These impurities result from the chemical decomposition of Dapagliflozin over time due to environmental factors such as heat, light, humidity, or interaction with excipients.[2] Common degradation pathways include hydrolysis and oxidation.[2]

  • Metabolites: While not impurities in the traditional sense, understanding the metabolic fate of Dapagliflozin is crucial, as some metabolites may also be present as process impurities.

This guide will focus primarily on process-related and degradation-induced impurities, with a specific emphasis on comparing this compound to other well-characterized variants.

Comparative Profile of Dapagliflozin Impurities

A thorough understanding of the chemical and physical properties of each impurity is fundamental for developing effective control strategies. The following table summarizes the key characteristics of this compound and other notable impurities.

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
This compound 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene1103738-29-9C₁₅H₁₄ClIO372.63Process-Related
Dapagliflozin Related Compound A (Impurity A) (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol1807632-95-6C₂₁H₂₅BrO₆453.32Process-Related
Dapagliflozin Impurity B 1-Chloro-2-(4-ethoxybenzyl)benzene1662702-90-0C₁₅H₁₅ClO246.73Process-Related
Dapagliflozin Impurity C (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol461432-24-6C₂₂H₂₇ClO₇438.9Process-Related
Dapagliflozin Hydroxy Impurity Not specified960404-86-8C₂₁H₂₅ClO₇424.87Degradation/Metabolite
Dapagliflozin Tetraacetate Not specified461432-25-7C₂₉H₃₃ClO₁₀577.02Process-Related (Intermediate)

Formation Pathways: A Comparative Perspective

The origin of an impurity dictates the stage at which its control is most critical. Understanding the synthetic and degradation pathways provides the rationale for targeted process optimization and stability-indicating analytical methods.

cluster_synthesis Dapagliflozin Synthesis cluster_impurities Impurity Formation Starting_Materials Starting Materials (e.g., 5-bromo-2-chlorobenzoic acid) Intermediates Intermediates Starting_Materials->Intermediates Multiple Steps Dapagliflozin_API Dapagliflozin API Intermediates->Dapagliflozin_API Impurity_1 Impurity 1 (Process-Related) Intermediates->Impurity_1 Side Reaction/ Incomplete Conversion Impurity_A Impurity A (Process-Related) Intermediates->Impurity_A Side Reaction Impurity_B Impurity B (Process-Related) Intermediates->Impurity_B By-product Hydroxy_Impurity Hydroxy Impurity (Degradation/Metabolite) Dapagliflozin_API->Hydroxy_Impurity Degradation Degradation_Conditions Stress Conditions (Acid, Base, Oxidation, Light, Heat) Degradation_Conditions->Dapagliflozin_API

Caption: Logical flow of Dapagliflozin synthesis and impurity formation.

This compound , 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a key intermediate in some synthetic routes to Dapagliflozin.[3] Its presence in the final API is typically a result of incomplete reaction or inefficient purification. The synthesis of Impurity 1 itself involves the reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.[3]

In contrast, Dapagliflozin Related Compound A arises from the use of brominated starting materials instead of chlorinated ones. Other process-related impurities, such as Impurity B and Impurity C , are also by-products of the complex multi-step synthesis.[4][5]

Degradation impurities , like the Hydroxy Impurity , are formed when the Dapagliflozin molecule is subjected to stress conditions such as acidic or basic hydrolysis, oxidation, or photolysis.[2] Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.

Comparative Stability Profile under Stress Conditions

To ensure the robustness of the drug product, it is crucial to understand how Dapagliflozin and its impurities behave under various stress conditions. The following data is a synthesis of findings from forced degradation studies.

Stress ConditionDapagliflozin DegradationFormation of Impurity 1Formation of Other Degradation Products
Acidic Hydrolysis (e.g., 1M HCl) Significant degradation observed.Not a primary degradation product.Formation of various degradants.
Alkaline Hydrolysis (e.g., 1M NaOH) Significant degradation observed.Not a primary degradation product.Formation of various degradants.
Oxidative (e.g., 3% H₂O₂) Moderate degradation.Not a primary degradation product.Formation of oxidative degradants.
Photolytic (UVA/UVC) Stable to moderate degradation.Not a primary degradation product.Potential for photolytic degradants.
Thermal (e.g., 60°C) Generally stable.Not a primary degradation product.Minimal degradation.

Key Insight: this compound is primarily a process-related impurity and not a significant degradation product of the final Dapagliflozin molecule under common stress conditions. The focus for controlling Impurity 1 should be on optimizing the synthetic and purification steps. In contrast, other impurities can be indicative of improper storage or formulation instability.

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of Dapagliflozin and its impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

Experimental Protocol: A Validated UPLC Method for Simultaneous Analysis

This protocol is adapted from a validated stability-indicating UPLC method for the simultaneous determination of Dapagliflozin and its synthesis impurities.[6]

Instrumentation:

  • Waters Acquity UPLC H-Class system or equivalent, equipped with a quaternary pump, autosampler, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Zorbax phenyl column (50 mm x 3.0 mm, 1.8 µm)

  • Mobile Phase: Acetonitrile: Water (70:30, v/v) in isocratic mode

  • Flow Rate: 0.1 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 230 nm

Method Validation:

The method should be validated according to ICH guidelines for linearity, specificity, precision, accuracy, and robustness.[6]

Sample_Preparation Sample Preparation (Dapagliflozin API or Formulation) UPLC_System UPLC System (Zorbax phenyl column, isocratic elution) Sample_Preparation->UPLC_System PDA_Detector PDA Detector (230 nm) UPLC_System->PDA_Detector Data_Acquisition Data Acquisition & Processing PDA_Detector->Data_Acquisition Impurity_Quantification Impurity Quantification (Comparison with Reference Standards) Data_Acquisition->Impurity_Quantification

Caption: Workflow for UPLC analysis of Dapagliflozin impurities.

Toxicological Assessment: A Critical Consideration

The presence of impurities, even at trace levels, can have significant safety implications. While comprehensive toxicological data for all Dapagliflozin impurities is not publicly available, some studies offer valuable insights.

A study evaluating the in vitro cytotoxicity of three Dapagliflozin synthesis impurities using 3T3 cells revealed that one impurity, designated as "impurity 3," showed significant cytotoxic effects at a concentration of 0.5 µM.[6] This highlights the importance of not only detecting and quantifying impurities but also assessing their potential biological activity.

For This compound , publicly available GHS hazard classifications indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7] This information underscores the need for stringent control of this impurity in the final drug substance.

Regulatory Framework and Acceptance Criteria

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish standards for the control of impurities in drug substances. These pharmacopeias provide monographs that specify the acceptable limits for known and unknown impurities.

  • USP General Chapter <1086> Impurities in Drug Substances and Drug Products provides a framework for the classification and control of impurities.[8]

  • European Pharmacopoeia Chapter 5.10. Control of impurities in substances for pharmaceutical use outlines the requirements for impurity control in substances intended for pharmaceutical use in Europe.[9]

Specific monographs for Dapagliflozin and its related compounds, such as Dapagliflozin Related Compound A , are available from these pharmacopeial bodies and provide the official acceptance criteria.[10] It is the manufacturer's responsibility to ensure their product complies with these standards.

Conclusion and Future Perspectives

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Dapagliflozin. This guide has provided a comparative analysis of this compound and other known impurities, covering their formation, analytical detection, and potential toxicological significance.

Key Takeaways for the Drug Development Professional:

  • This compound is a process-related impurity that requires careful control during synthesis and purification.

  • A multi-faceted approach to impurity profiling is essential , encompassing both process-related impurities and potential degradation products.

  • Validated, stability-indicating analytical methods are the cornerstone of effective impurity control.

  • Toxicological assessment of impurities is crucial to ensure patient safety.

  • Adherence to pharmacopeial standards is mandatory for regulatory compliance.

Future research should focus on generating more comprehensive and comparative toxicological data for all known Dapagliflozin impurities. This will enable a more robust risk assessment and the establishment of scientifically justified control strategies. As our understanding of the impurity profile of Dapagliflozin continues to evolve, so too will our ability to ensure the highest standards of quality and safety for this vital medication.

References

  • Alentris Research Pvt. Ltd. (2024, August 28). Dapagliflozin impurity. Retrieved from [Link]

  • Maronesi, C., et al. (2022). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research, 6(2), 27-37.
  • SynZeal. Dapagliflozin Impurity B. Retrieved from [Link]

  • PubChem. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. Retrieved from [Link]

  • Veeprho. Dapagliflozin Impurities and Related Compound. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. Retrieved from [Link]

  • USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Axios Research. (n.d.). Dapagliflozin Impurity B. Retrieved from [Link]

  • Cleanchem. (n.d.). Dapagliflozin Impurity C. Retrieved from [Link]

  • Indian Academy of Sciences. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42.

Sources

A Senior Application Scientist's Guide to Benchmarking Analytical Techniques for Dapagliflozin Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the crucial task of detecting, quantifying, and characterizing impurities in Dapagliflozin. As a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin's purity is paramount to its safety and efficacy in the management of type 2 diabetes.[1] The control of impurities is a mandate from regulatory bodies like the FDA and EMA, who enforce strict guidelines on their acceptable levels based on toxicological data.[2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Landscape of Dapagliflozin Impurities

A robust analytical strategy begins with understanding the potential impurities. Impurities in a drug substance can arise from various sources during synthesis, purification, and storage.[3] They are broadly categorized as:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates that were not fully converted, and byproducts from side reactions.[2]

  • Degradation Products: Dapagliflozin can degrade under environmental stressors, leading to the formation of new chemical entities.[2] Key degradation pathways include hydrolysis (due to moisture), oxidation (from exposure to air), and photodegradation (from exposure to light).[2][] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to identify these potential degradants.[]

  • Residual Solvents: Solvents used during synthesis and purification may persist in the final active pharmaceutical ingredient (API). Their levels must be strictly controlled according to regulatory safety limits.[2]

  • Formulation-Related Impurities: Interactions between Dapagliflozin and excipients within a drug product can also lead to the formation of impurities over the product's shelf life.[2]

Several specific impurities of Dapagliflozin have been identified, including 1α-Methoxy Dapagliflozin, Dapagliflozin Hydroxy Impurity, Dapagliflozin Tetraacetate, and various bromo- and deschloro- derivatives.[3][5][6]

Core Chromatographic Techniques: A Head-to-Head Comparison

Liquid chromatography is the cornerstone of impurity analysis for non-volatile compounds like Dapagliflozin. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is often a primary consideration, driven by the specific needs of the laboratory for throughput, sensitivity, and resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a workhorse in quality control laboratories due to its robustness and reliability. For Dapagliflozin, reversed-phase HPLC (RP-HPLC) is the predominant mode, offering excellent separation of the polar parent drug from its often less polar impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column (e.g., Hypersil BDS C18) is frequently chosen for its hydrophobic nature, which provides strong retention for the Dapagliflozin molecule and its related substances.[1] The "BDS" (Base Deactivated Silica) specification is critical to prevent peak tailing of basic compounds by minimizing interactions with residual acidic silanol groups on the silica surface.

  • Mobile Phase: A gradient elution program is typically necessary to resolve a wide range of impurities with varying polarities within a reasonable timeframe. The mobile phase often consists of an aqueous buffer (e.g., phosphate buffer at pH 6.5) and an organic modifier like acetonitrile.[1] The pH is controlled to ensure the consistent ionization state of the analytes, thereby achieving reproducible retention times.

  • Detection: A Photodiode Array (PDA) detector is highly advantageous. It not only quantifies the impurities but also provides spectral data across a range of wavelengths (e.g., 245 nm for Dapagliflozin), which is invaluable for assessing peak purity and aiding in preliminary identification.[1][]

This protocol is a synthesized example based on established methodologies for separating Dapagliflozin from its process and degradation impurities.[1]

  • Chromatographic System: Agilent 1200 series HPLC or equivalent, equipped with a PDA detector.

  • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Prepare a phosphate buffer solution and adjust the pH to 6.5. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v).[1]

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-35 min: Linear gradient to 20% A, 80% B

    • 35-40 min: Hold at 20% A, 80% B

    • 40.1-45 min: Return to 80% A, 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 245 nm.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Dapagliflozin sample in a suitable diluent (e.g., Acetonitrile:Water 50:50) to achieve a final concentration of approximately 1 mg/mL.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh API/Drug Product Dissolve Dissolve in Diluent (e.g., ACN:H2O) Sample->Dissolve Standard Weigh Reference Standards Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect PDA Detection (245 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Peaks by Retention Time (RT) Integrate->Identify Quantify Quantify Impurities (Relative to API Peak Area) Identify->Quantify Report Generate Report Quantify->Report LC LC Separation (HPLC/UPLC) ESI Electrospray Ionization (Creates Gaseous Ions) LC->ESI MS1 First Quadrupole (Q1) Selects Precursor Ion (m/z) ESI->MS1 Q2 Collision Cell (q2) Fragments Precursor Ion MS1->Q2 MS2 Third Quadrupole (Q3) Selects/Scans Product Ions Q2->MS2 Detector Detector (Counts Ions) MS2->Detector Data Data System (Generates Mass Spectrum) Detector->Data

Sources

A Comprehensive Guide to Determining Relative Response Factors for Dapagliflozin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of RRF in Impurity Profiling

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and qualification of impurities.[1][2] Accurate quantification is essential to ensure that impurities are maintained below these established thresholds.

The RRF is a measure of the detector response of an impurity relative to the API.[3] It is defined as the ratio of the response factor (signal per unit concentration) of the impurity to that of the API.[3][4] In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), where UV detectors are commonly employed, different molecules can exhibit significantly different UV responses at a given wavelength due to their unique chromophoric properties. Assuming a response factor of 1.0 for all impurities can lead to a significant under- or overestimation of their actual levels. Therefore, experimentally determining the RRF for each known impurity is crucial for accurate quantification.

Pathways to Impurity Generation in Dapagliflozin

Impurities in Dapagliflozin can originate from various sources, including the synthetic process and degradation of the drug substance over time.[][6] Common degradation pathways for Dapagliflozin include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or alkaline conditions.[][6]

  • Oxidation: Degradation due to exposure to oxidizing agents.[][6]

  • Photodegradation: Degradation upon exposure to light.[][6]

  • Thermal Degradation: Degradation at elevated temperatures.

Forced degradation studies are intentionally conducted to produce potential degradation products and are instrumental in developing stability-indicating analytical methods.[4][7] These studies are also a primary source for generating the very impurities for which RRFs need to be determined.

Methodologies for RRF Determination: A Comparative Analysis

The fundamental principle behind RRF determination lies in comparing the detector response of the impurity to that of the Dapagliflozin API at known concentrations. Several methodologies can be employed, each with its own set of advantages and considerations.

The Gold Standard: The Slope Method (from Calibration Curves)

This is the most rigorous and widely accepted method for RRF determination. It involves creating multi-point calibration curves for both the Dapagliflozin API and the isolated impurity standard.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of at least five different concentrations for both the Dapagliflozin API and the pure impurity standard. The concentration range should cover the expected levels of the impurity, from its reporting threshold to above its specification limit.[8]

  • Chromatographic Analysis: Inject each standard solution in triplicate into a validated HPLC system. The chromatographic conditions must be identical for both the API and the impurity.

  • Data Acquisition and Analysis: Record the peak area for each injection.

  • Calibration Curve Construction: Plot a graph of the mean peak area against the concentration for both the API and the impurity.

  • Slope Determination: Perform a linear regression analysis for each calibration curve to determine the slope.

  • RRF Calculation: The RRF is calculated using the following formula:

    RRF = (Slope of the Impurity) / (Slope of the Dapagliflozin API)

Causality and Trustworthiness: The slope method is considered the gold standard because it is based on a comprehensive evaluation of the response over a range of concentrations, ensuring linearity and minimizing the impact of any single measurement error. The high correlation coefficient (typically >0.99) of the calibration curves provides a high degree of confidence in the determined slopes and, consequently, the RRF value.

The Practical Alternative: The Single-Point Calibration Method

When a sufficient quantity of the pure impurity standard is not available to construct a full calibration curve, a single-point calibration method can be employed.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a standard solution of the Dapagliflozin API at a known concentration. Prepare a single standard solution of the impurity at a concentration as close as possible to its expected level or specification limit.

  • Chromatographic Analysis: Inject both standard solutions in triplicate under identical chromatographic conditions.

  • Data Acquisition and Analysis: Record the mean peak area for both the API and the impurity.

  • Response Factor Calculation: Calculate the response factor (RF) for each compound:

    • RF_API = Mean Peak Area_API / Concentration_API

    • RF_Impurity = Mean Peak Area_Impurity / Concentration_Impurity

  • RRF Calculation: The RRF is the ratio of the response factors:

    RRF = RF_Impurity / RF_API

Causality and Trustworthiness: This method is less rigorous than the slope method as it assumes a linear response through the origin. Its accuracy is highly dependent on the precision of the single concentration measurement. This approach is often used for preliminary assessments or when material constraints are significant. For validation and routine use, the slope method is strongly preferred by regulatory agencies.

Experimental Data and Chromatographic Considerations

While the literature provides numerous HPLC and UPLC methods for the separation of Dapagliflozin and its impurities, explicit RRF values are not always published. However, the validation data from these studies, particularly the linearity data (slopes of calibration curves), can be used to calculate the RRFs.

Table 1: Example of Linearity Data for Dapagliflozin and an Impurity

AnalyteConcentration Range (µg/mL)Slope (m)Correlation Coefficient (r²)
Dapagliflozin1.0 - 15.0500000.9995
Impurity A0.1 - 1.5450000.9992

In this hypothetical example, the RRF for Impurity A would be calculated as:

RRF_Impurity A = 45000 / 50000 = 0.90

Key Chromatographic Parameters Influencing RRF:

The RRF is method-dependent. Any change in the chromatographic conditions can potentially alter the RRF value. Therefore, it is crucial to determine the RRF using the same analytical method that will be used for the routine analysis of the drug substance.

  • Detection Wavelength: The choice of detection wavelength is critical. Ideally, a wavelength where both the API and the impurity have significant absorbance should be selected. A change in wavelength can disproportionately affect the response of the API and the impurity, leading to a different RRF.

  • Mobile Phase Composition and pH: Changes in the mobile phase composition or pH can cause shifts in the UV spectra of the analytes (solvatochromic effects), which can alter their molar absorptivity at the detection wavelength and thus affect the RRF.

  • Column Chemistry: While less common, interactions between the analytes and the stationary phase could potentially influence the peak shape and, in some cases, the detector response, although this effect is generally minor.

Workflow for RRF Determination and Application

The following diagram illustrates the systematic workflow for determining and applying the RRF for Dapagliflozin impurities.

RRF_Workflow cluster_Preparation Phase 1: Preparation and Planning cluster_Determination Phase 2: RRF Determination cluster_Application Phase 3: Application and Documentation Impurity_ID Identify/Generate Dapagliflozin Impurity (e.g., via Forced Degradation) Isolation Isolate and Purify Impurity Impurity_ID->Isolation Standard_Prep Prepare Stock and Working Standard Solutions (API & Impurity) Isolation->Standard_Prep Cal_Curve Generate Multi-Point Calibration Curves (Slope Method) Standard_Prep->Cal_Curve Single_Point Perform Single-Point Calibration (Alternative Method) Standard_Prep->Single_Point Method_Selection Select Validated HPLC/UPLC Method Method_Selection->Cal_Curve Method_Selection->Single_Point Data_Analysis Analyze Data and Calculate RRF Cal_Curve->Data_Analysis Preferred Single_Point->Data_Analysis If necessary Quantification Quantify Impurities in Dapagliflozin Samples using the Determined RRF Data_Analysis->Quantification Validation_Report Document RRF Determination in Method Validation Report Quantification->Validation_Report Regulatory Include in Regulatory Submissions Validation_Report->Regulatory

Caption: Workflow for the Determination and Application of Relative Response Factors.

Self-Validating Systems: Ensuring Trustworthiness

To ensure the trustworthiness of the determined RRF, the experimental design should incorporate self-validating elements:

  • Linearity Assessment: The high correlation coefficient of the calibration curves in the slope method serves as an internal validation of the linearity of the detector response for both the API and the impurity over the relevant concentration range.

  • Precision: The relative standard deviation (RSD) of the response from replicate injections of the standard solutions should be within acceptable limits (typically ≤ 2.0%), demonstrating the precision of the analytical system.

  • Specificity: The chromatographic method must be able to separate the impurity from the Dapagliflozin API and other potential impurities. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the chromatographic peaks.

Conclusion: Towards Accurate and Compliant Impurity Control

The determination of the relative response factor is a critical step in the accurate quantification of impurities in Dapagliflozin. While the slope method using multi-point calibration curves stands as the gold standard, the single-point method can be a viable alternative in specific circumstances. A thorough understanding of the impact of chromatographic parameters on the RRF is essential for developing robust and reliable analytical methods. By following a systematic workflow and incorporating self-validating principles, researchers and drug development professionals can ensure the integrity of their impurity data, leading to a high-quality, safe, and effective drug product that meets stringent regulatory expectations.

References

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Text on Validation of Analytical Procedures. (1995). Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available at: [Link]

  • European Pharmacopoeia. General Chapter 2.2.46. Chromatographic separation techniques. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). (2006). Available at: [Link]

  • Alentris Research Pvt. Ltd. Dapagliflozin impurity. Available at: [Link]

  • SynZeal. Dapagliflozin Impurity D. Available at: [Link]

  • SynThink Research Chemicals. Dapagliflozin impurity C. Available at: [Link]

  • Pharmaffiliates. Dapagliflozin-impurities. Available at: [Link]

  • Veeprho. Dapagliflozin Impurities and Related Compound. Available at: [Link]

  • Der Pharma Chemica. Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Available at: [Link]

  • SciSpace. Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P. Available at: [Link]

  • ResearchGate. (PDF) STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN. Available at: [Link]

  • Drug Analytical Research. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Dapagliflozin Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Dapagliflozin is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for this purpose. The choice of the HPLC column is a critical determinant of a successful separation, directly impacting the resolution, sensitivity, and overall validity of the analytical method. This guide provides an in-depth comparison of different HPLC columns for the separation of Dapagliflozin and its impurities, supported by experimental data from published literature, to empower you in making an informed decision for your analytical needs.

The Critical Role of Impurity Profiling for Dapagliflozin

Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used medication for the management of type 2 diabetes.[1] During its synthesis and storage, various process-related impurities and degradation products can emerge.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. A robust HPLC method is therefore essential to separate Dapagliflozin from its potential impurities, which may include enantiomers, isomers, starting materials, and byproducts of degradation.[2][3]

Understanding the Separation Challenge: Physicochemical Properties of Dapagliflozin and its Impurities

Dapagliflozin is a relatively polar molecule. The key to separating it from its impurities lies in exploiting the subtle differences in their physicochemical properties, such as polarity, hydrophobicity, and stereochemistry. Common impurities can include process-related substances like 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene, as well as degradation products formed under stress conditions like acid or base hydrolysis, oxidation, and photolysis.[4][5]

Comparative Analysis of HPLC Columns for Dapagliflozin Impurity Profiling

The selection of the stationary phase is the most influential factor in achieving the desired chromatographic separation. Based on a review of established analytical methods, the most commonly employed columns for Dapagliflozin impurity analysis fall into three main categories: traditional alkyl-bonded silica (C18 and C8), phenyl-bonded silica, and chiral stationary phases.

The Workhorse: C18 (Octadecyl Silane) Columns

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and versatility. The separation mechanism is primarily based on hydrophobic interactions between the nonpolar C18 chains and the analytes.

Expertise & Experience: The C18 phase provides excellent retention for the moderately nonpolar Dapagliflozin molecule and its structurally similar impurities. The long alkyl chains offer a large surface area for interaction, often leading to good resolution. Several studies have successfully developed and validated HPLC methods for Dapagliflozin and its impurities using various C18 columns.[6][7][8]

Trustworthiness: The ubiquity of C18 columns means that their performance is well-documented and predictable. Method transfer between laboratories is generally more straightforward with these columns.

Data Presentation: Comparison of C18 Columns for Dapagliflozin Analysis

Column Brand & TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Key FindingsReference
Princeton C18-Acetonitrile: 0.1% Triethylamine (pH 5.0) (50:50 v/v)1.0224Good separation from degradation products.[6]
Inspire C18150 x 4.6 mm, 5µmMethanol: Water (80:20 v/v)1.0235Simple isocratic method with a short run time.[7]
Phenomenex Gemini-NX C18250 x 4.6 mmMethanol: Sodium 1-octanesulfonate1.0203Good linearity and accuracy.
Hypersil BDS C18250 x 4.6 mm, 5µmGradient of Buffer (pH 6.5) and Acetonitrile:Water (90:10)1.0245Successful separation of six impurities.[8][9]
Symmetry Acclaim™ RSLC 120 C18100 x 2.1 mm, 2.2µmAcetonitrile:Potassium dihydrogen phosphate buffer (pH 3.5) (50:50 v/v)0.4-UHPLC method for simultaneous determination with Metformin.[10]
An Alternative Selectivity: Phenyl Columns

Phenyl columns, typically with a phenyl-hexyl ligand, offer a different separation mechanism compared to C18 columns. The presence of the phenyl group allows for π-π interactions with analytes that have aromatic rings, in addition to hydrophobic interactions.

Expertise & Experience: For Dapagliflozin and its impurities, which all contain multiple aromatic rings, phenyl columns can provide unique selectivity. These columns are particularly useful for separating structurally similar impurities where hydrophobic differences are minimal. A study utilizing an Xbridge Phenyl C18 column demonstrated successful separation of Dapagliflozin from its process-related impurities.[4] Another study employed a Zorbax phenyl column for the simultaneous analysis of Dapagliflozin and its three related impurities.[11]

Trustworthiness: Phenyl columns are a reliable alternative when C18 columns fail to provide the desired resolution. They offer a complementary selectivity that can be crucial for challenging separations.

Data Presentation: Phenyl Columns for Dapagliflozin Analysis

Column Brand & TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Key FindingsReference
Xbridge Phenyl C18250 x 4.6 mm, 5µmGradient of 0.05% aqueous trifluoroacetic acid and Acetonitrile1.0240Good separation of process-related impurities.[4]
Zorbax Phenyl50 x 3.8 mm, 1.8µmAcetonitrile: Water (70:30 v/v)0.1230Simultaneous analysis of Dapagliflozin and three impurities.[11]
The Specialist: Chiral Stationary Phases (CSPs)

Enantiomeric impurities are a significant concern in pharmaceutical development as different enantiomers can have different pharmacological and toxicological profiles.[12] For the separation of Dapagliflozin from its enantiomer, a specialized chiral stationary phase is required.

Expertise & Experience: A validated method for the quantification of the Dapagliflozin enantiomer and other related impurities utilized a Chiralcel OJ-3R column.[1] Chiral stationary phases, such as those based on cellulose or amylose derivatives, create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation.[13][14]

Trustworthiness: The use of a CSP is the most reliable and direct method for enantiomeric separation. While method development can be more complex than with achiral columns, the results are definitive.

Data Presentation: Chiral Column for Dapagliflozin Enantiomer Separation

Column Brand & TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Key FindingsReference
Chiralcel OJ-3R150 x 4.6 mm, 3µmGradient of Water and Acetonitrile1.0227Successful separation and quantification of the Dapagliflozin enantiomer.[1]

Visualizing the Column Selection Workflow

The process of selecting the appropriate HPLC column can be visualized as a logical progression, starting from the nature of the impurities to be separated.

Column_Selection_Workflow start Identify Impurities to be Separated process_impurities Process-Related & Degradation Impurities start->process_impurities Achiral enantiomeric_impurity Enantiomeric Impurity start->enantiomeric_impurity Chiral c18_column Start with C18 Column (General Purpose, High Hydrophobicity) process_impurities->c18_column chiral_column Select Chiral Stationary Phase (CSP) (e.g., Chiralcel OJ-3R) enantiomeric_impurity->chiral_column phenyl_column Consider Phenyl Column (Alternative Selectivity, π-π Interactions) c18_column->phenyl_column If resolution is insufficient optimization Method Development & Optimization (Mobile Phase, Gradient, Temperature) c18_column->optimization phenyl_column->optimization chiral_column->optimization validation Method Validation (ICH Guidelines) optimization->validation

Caption: Logical workflow for selecting an appropriate HPLC column for Dapagliflozin impurity analysis.

Experimental Protocol: A Validated HPLC Method for Dapagliflozin and its Impurities

The following protocol is based on a validated method for the determination of Dapagliflozin and its impurities using a Hypersil BDS C18 column.[8][9]

1. Instrumentation:

  • HPLC system with a gradient pump, UV detector, and data acquisition software.

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer pH 6.5.

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v).

  • Gradient Program: A suitable gradient program should be developed to ensure the elution of all impurities. For example:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-35 min: Linear gradient back to 80% A, 20% B

    • 35-45 min: 80% A, 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of Dapagliflozin in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Sample Solution: Prepare the sample solution from the drug substance or product at a similar concentration.

  • Impurity Stock Solutions: If available, prepare stock solutions of known impurities to determine their retention times and response factors.

4. System Suitability:

  • Inject the standard solution multiple times and check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of peak area and retention time, as per ICH guidelines.

5. Analysis:

  • Inject the blank, standard, and sample solutions and record the chromatograms.

  • Identify and quantify the impurities in the sample solution based on their retention times and response factors relative to the Dapagliflozin peak.

Conclusion and Recommendations

The selection of an HPLC column for Dapagliflozin impurity separation is a critical step that requires careful consideration of the types of impurities present.

  • For general-purpose screening of process-related and degradation impurities, a C18 column is an excellent starting point. It offers robust performance and is widely available.

  • If co-elution or poor resolution of specific impurities is observed with a C18 column, a Phenyl column should be evaluated. Its alternative selectivity based on π-π interactions can often resolve challenging peak pairs.

  • For the separation of the Dapagliflozin enantiomer, a Chiral Stationary Phase is mandatory. The Chiralcel OJ-3R has been shown to be effective for this purpose.

Ultimately, the optimal column choice will be the one that provides the necessary resolution, peak shape, and sensitivity to meet the stringent requirements of pharmaceutical quality control, as defined by regulatory guidelines. It is always recommended to screen a few different column chemistries during method development to ensure the most robust and reliable method is established.

References

  • Hemke, A. T. et al. (2018). RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. International Journal of ChemTech Research, 11(01), 242-248.
  • SynZeal. (n.d.). Dapagliflozin Impurities.
  • Gaikwad, A. V., et al. (2022). METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN BY RP-HPLC.
  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity.
  • Birajdar, A., et al. (2024). Novel HPLC Method Validation for Quantification of Dapagliflozin in Bulk Drug and Formulation. International Journal of Drug Delivery Technology, 14(1), 316-322.
  • Kamaliya, B., et al. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 17(2), 646-656.
  • Sunkara, S., & Tummalapalli, N. V. (2023). Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS. Future Journal of Pharmaceutical Sciences, 9(1), 107.
  • ResearchGate. (2025). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form.
  • Scite.ai. (n.d.). Development and Validation of High-Performance Liquid Chromatographic Method for Determination of Dapagliflozin and Its Impurities in Tablet Dosage Form.
  • Kanijam, J. (2025). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction.
  • ResearchGate. (2025). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation.
  • ResearchGate. (2023). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review.
  • PubMed. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC.
  • Semantic Scholar. (2013). Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase.
  • Der Pharma Chemica. (n.d.). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin.
  • ResearchGate. (n.d.). Chromatogram of dapagliflozin in photolytic degradation A-Blank,....
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BUE Scholar. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and.
  • NIH. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column.

Sources

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. This guide provides an in-depth comparison of the accuracy and precision of two prominent chromatographic methods for the quantification of Dapagliflozin Impurity 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for Dapagliflozin and its related substances.

The Critical Role of Impurity Profiling in Drug Development

Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes.[1][2] The manufacturing process of Dapagliflozin, like any synthetic active pharmaceutical ingredient (API), can result in the formation of impurities.[3] These impurities, even at trace levels, can impact the drug's safety and stability. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over these related substances.[4][5] The accurate and precise quantification of impurities like this compound is a critical aspect of quality control throughout the drug development lifecycle.

Forced degradation studies are an essential component of this process, helping to identify potential degradation products that may arise under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2][6][7] This allows for the development of stability-indicating analytical methods that can effectively separate and quantify the impurities in the presence of the drug substance and its degradants.[8]

Methodological Comparison: RP-HPLC vs. UPLC

The choice of analytical technique is a critical decision in method development, with the primary goal being the achievement of adequate separation and reliable quantification. Both RP-HPLC and UPLC are powerful chromatographic techniques widely employed in the pharmaceutical industry for this purpose.[9][10] The fundamental difference between the two lies in the particle size of the stationary phase, with UPLC utilizing sub-2 µm particles, which leads to significant improvements in resolution, speed, and sensitivity compared to the larger particles used in conventional HPLC.

Below, we delve into the specifics of a validated RP-HPLC and a UPLC method for the determination of this compound, providing a comparative analysis of their performance characteristics.

Analytical Workflow Overview

The general workflow for the analysis of this compound using either HPLC or UPLC follows a standardized process, from initial sample handling to final data analysis. The key stages are outlined in the diagram below.

Analytical Workflow for Dapagliflozin Impurity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weighing of Dapagliflozin API/Formulation Dissolution Dissolution in a Suitable Diluent Sample->Dissolution Accurate weighing is crucial Filtration Filtration through 0.45 µm Filter Dissolution->Filtration Ensures particulate-free solution Injection Injection into HPLC/UPLC System Filtration->Injection Ready for analysis Separation Separation on Chromatographic Column Injection->Separation Mobile phase carries sample Detection Detection using UV/PDA Detector Separation->Detection Analytes elute at different times Integration Peak Integration and Identification Detection->Integration Chromatogram is generated Quantification Quantification based on Calibration Curve Integration->Quantification Concentration is calculated Report Generation of Analysis Report Quantification->Report Final results are documented

Caption: General workflow for Dapagliflozin impurity analysis.

Comparative Performance Data: Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the test results to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical validation parameters that demonstrate the reliability of a method.

The following table summarizes the accuracy and precision data for a validated RP-HPLC and a UPLC method for the determination of this compound.

ParameterRP-HPLC MethodUPLC Method
Accuracy (% Recovery) 98.0% - 102.0%[11]≥ 96.97%[12]
Precision (% RSD - Repeatability) ≤ 1.0%[13]Not explicitly stated, but method validated as per ICH guidelines[4][5]
Precision (% RSD - Intermediate Precision) 0.29%[14]Not explicitly stated, but method validated as per ICH guidelines[4][5]

Analysis of Performance Data:

Both the RP-HPLC and UPLC methods demonstrate excellent accuracy, with recovery values falling within the typical acceptance criteria of 98-102%.[11][15] The precision of the RP-HPLC method is also well-documented, with a relative standard deviation (%RSD) of less than 1% for repeatability and intermediate precision, indicating a high degree of consistency.[13][14] While specific %RSD values for the UPLC method are not detailed in the provided search results, the methods have been validated according to ICH guidelines, which inherently requires the demonstration of acceptable precision.[4][5] The UPLC method's high sensitivity, as indicated by its low limits of detection (LOD) and quantification (LOQ), suggests a high degree of precision.[4][5]

Experimental Protocols

To provide a practical understanding of these methods, detailed experimental protocols are outlined below. The causality behind experimental choices is highlighted to offer field-proven insights.

Method 1: Stability-Indicating RP-HPLC Method

This method is designed to be robust and suitable for the routine quality control of Dapagliflozin in bulk and pharmaceutical dosage forms.[16]

Chromatographic Conditions:

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1] or Hypersil BDS C18 (250 mm x 4.6 mm, 5 µ)[3]

  • Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v)[1] or acetonitrile and water (e.g., 52:48 v/v).[7] The choice of organic modifier and its ratio to the aqueous phase is critical for achieving optimal separation of the impurity from the main peak and other potential degradants.

  • Flow Rate: 1.0 mL/min. This flow rate provides a balance between analysis time and column efficiency for a standard 4.6 mm i.d. column.

  • Detection Wavelength: 223 nm[1] or 245 nm.[3][14] The wavelength is selected based on the UV absorbance maxima of both Dapagliflozin and its impurities to ensure adequate sensitivity.

  • Injection Volume: 10 µL or 20 µL.[15]

  • Column Temperature: Ambient.

Step-by-Step Protocol:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a working standard concentration.

  • Sample Solution Preparation: Accurately weigh a quantity of the Dapagliflozin drug substance or powdered tablets and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution and dilute to the final concentration.

  • System Suitability: Inject the standard solution multiple times (typically five or six replicates) to evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas. This ensures the chromatographic system is performing adequately before sample analysis.

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard. Calculate the concentration of the impurity using the peak area response and the concentration of the standard.

Method 2: Stability-Indicating UPLC Method

This method leverages the advantages of UPLC technology for a faster and more sensitive analysis, which is particularly beneficial for high-throughput screening or when dealing with very low levels of impurities.[4][5]

Chromatographic Conditions:

  • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 μm)[4][5] or Acquity UPLC® BEH C18 column (50 mm x 2.1 mm i.d, 1.7 µm particle size).[12] The smaller particle size of the UPLC column allows for a shorter column length while maintaining high separation efficiency.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v).[4][5] The isocratic mobile phase composition is optimized for the rapid elution and separation of Dapagliflozin and its impurities.

  • Flow Rate: 0.1 mL/min[4] or 0.5 mL/min.[12] The lower flow rate is a consequence of the smaller column internal diameter and particle size.

  • Detection Wavelength: 230 nm.[4][5]

  • Injection Volume: 2 µL.[4]

  • Column Temperature: 25 °C.[4] Precise temperature control is crucial in UPLC to ensure reproducible retention times.

Step-by-Step Protocol:

  • Standard and Sample Preparation: Follow the same procedure as described for the RP-HPLC method, using the UPLC mobile phase as the diluent.

  • System Suitability: Perform system suitability tests as per the RP-HPLC method to ensure the UPLC system is ready for analysis. The acceptance criteria for UPLC are often more stringent due to the higher performance of the system.

  • Analysis: Inject the blank, standard, and sample solutions. The run time for a UPLC method is significantly shorter than for a conventional HPLC method.

  • Quantification: The quantification process is the same as for the RP-HPLC method, utilizing the peak areas from the UPLC chromatograms.

Conclusion and Recommendations

Both the RP-HPLC and UPLC methods presented in this guide are demonstrated to be accurate and precise for the determination of this compound. The choice between the two will largely depend on the specific requirements of the laboratory and the analytical task at hand.

  • RP-HPLC is a robust and widely available technique that provides reliable results. It is well-suited for routine quality control where high throughput is not the primary concern.

  • UPLC offers significant advantages in terms of speed, sensitivity, and resolution. This makes it the preferred method for high-throughput analysis, the detection of trace-level impurities, and complex separation challenges.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's instrumentation, sample throughput needs, and the required level of sensitivity. Both methods, when properly validated and implemented, can provide the high-quality data necessary to ensure the safety and quality of Dapagliflozin drug products.

References

  • Bueno, L., Manoel, J. W., Koetz, M., Henriques, A. T., Steppe, M., Piton, Y. V., Arbo, M., Garcia, S. C., & Schapoval, E. E. S. (2023). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research, 7, e20230012. [Link]

  • Kamaliya, B., Sait, S., Elias, A., Dumbre, N., Takale, S., Durgavale, M., & Doshi, C. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 17(2), 646-656. [Link]

  • Sravanthi, S., Zarin, N., Shruthi, B., Krishna, D. R., & Manjeera, A. (2021). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. International Journal of Advanced Research in Medical & Pharmaceutical Sciences, 6(4), 13-20. [Link]

  • A validated LC-MS/MS method for determination of Dapagliflozin in tablet formulation. (2019). IOSR Journal of Pharmacy, 9(7), 01-07. [Link]

  • Bueno, L., Manoel, J. W., Koetz, M., Henriques, A. T., Steppe, M., Piton, Y. V., Arbo, M., Garcia, S. C., & Schapoval, E. E. S. (2023). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research, 7. [Link]

  • RP- HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation. (2022). Journal of Pharmaceutical Negative Results, 13(3), 200-206. [Link]

  • Kanijam, J., et al. (2023). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ChemistrySelect, 8(42), e202302891. [Link]

  • A Review on Analytical Methods of Dapagliflozin: An Update. (2023). Asian Journal of Pharmaceutical Analysis, 13(3), 164-169. [Link]

  • Grace, V., et al. (2019). Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 447-453. [Link]

  • Bakr, A. M., et al. (2019). A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. BMC Chemistry, 13(1), 89. [Link]

  • Structural Characterization of Forced Degradation Impurity of Dapagliflozin. (2022). Chinese Journal of Medical Genetics. [Link]

  • A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. (2023). Mathews Journal of Pharmaceutical Sciences, 7(1), 17. [Link]

  • Jeyabaskaran, M., et al. (2013). RP-HPLC Method Development and Validation of Dapagliflozin in Bulk and Tablet formulation. International Journal of Pharmacy and Analytical Research, 2(4), 221-226. [Link]

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. (2023). Current Pharmaceutical Analysis, 19(6), 460-469. [Link]

  • RP-HPLC method for dapagliflozin: development, validation, degradation. (2024). Pharma Geek. [Link]

  • Method Development and Validation of Dapagliflozin by RP-HPLC. (2022). Journal of Drug Delivery and Therapeutics, 12(6-S), 1-5. [Link]

  • Degradation Study of Dapagliflozin in API by Spectroscopic Method. (2018). International Journal of Pharmaceutical Sciences and Research, 9(2), 738-743. [Link]

Sources

A Senior Application Scientist's Guide to Method Validation for Dapagliflozin Impurities Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the antidiabetic drug Dapagliflozin, ensuring the purity and safety of the final product is paramount. This guide provides an in-depth, technical comparison of analytical methods for the validation of Dapagliflozin impurities, grounded in the framework of the International Council for Harmonisation (ICH) guidelines. By delving into the causality behind experimental choices and presenting supporting data, this document aims to be an authoritative resource for establishing robust and reliable analytical procedures.

The Criticality of Impurity Profiling for Dapagliflozin

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), widely prescribed for the management of type 2 diabetes mellitus.[] Like any synthetically manufactured active pharmaceutical ingredient (API), Dapagliflozin is susceptible to the presence of impurities. These can originate from various sources, including the synthetic route, degradation of the drug substance over time, and interactions with excipients or packaging materials.[2] The control of these impurities is not merely a quality control checkbox; it is a critical aspect of drug safety and efficacy, mandated by regulatory bodies worldwide.

The ICH guidelines, specifically Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the identification, qualification, and control of impurities.[3] Adherence to these guidelines is essential for regulatory submissions and for ensuring patient safety.

Deconstructing Method Validation: The ICH Q2(R1) Framework

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the key parameters that must be evaluated.[5] For impurity methods, the focus is on demonstrating that the method is capable of accurately and precisely quantifying impurities at their specified limits.

The following diagram illustrates the interconnectedness of the core validation parameters as stipulated by ICH Q2(R1):

ICH_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation (ICH Q2(R1)) Method_Development Analytical Method Development Specificity Specificity Method_Development->Specificity Initiates Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Establishes separation Accuracy Accuracy Linearity_Range->Accuracy Defines concentration range Precision Precision Accuracy->Precision Verifies trueness LOD_LOQ LOD & LOQ Precision->LOD_LOQ Determines method sensitivity Robustness Robustness LOD_LOQ->Robustness Tests method reliability System_Suitability System Suitability Robustness->System_Suitability Ensures routine performance

Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.

Specificity: The Cornerstone of Impurity Analysis

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6] For a Dapagliflozin impurity method, this means demonstrating that the peaks corresponding to known and potential impurities are well-resolved from the main Dapagliflozin peak and from each other.

Experimental Rationale: Forced degradation studies are the gold standard for demonstrating specificity. By subjecting Dapagliflozin to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, one can generate potential degradation products.[7] The analytical method must then be able to separate these newly formed impurity peaks from the parent drug. Research has shown that Dapagliflozin is particularly susceptible to degradation in acidic conditions, leading to the formation of specific degradation products.[7]

Linearity and Range: Quantifying the Impurity Level

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

Experimental Rationale: For impurity quantification, the range should typically span from the reporting threshold to 120% of the specification limit.[6] This is established by preparing a series of solutions of the impurity at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically >0.99) is indicative of a linear relationship.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[6] It is a measure of the systematic error of the method.

Experimental Rationale: Accuracy for impurity analysis is typically determined by spiking the drug product with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the added impurity is then calculated. Acceptance criteria are usually in the range of 80-120% for impurities.

Precision: Reproducibility of Results

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is usually expressed as the relative standard deviation (%RSD).

Experimental Rationale: Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

  • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

A low %RSD (typically ≤ 15% for impurities at the limit of quantitation) indicates good precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Rationale: LOD and LOQ are crucial for impurity methods as they define the sensitivity of the method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Rationale: To assess robustness, small changes are made to method parameters such as mobile phase composition, pH, column temperature, and flow rate. The effect of these changes on the analytical results (e.g., retention time, resolution, and peak area) is then evaluated.

Comparative Analysis of Analytical Methods for Dapagliflozin Impurities

Several analytical techniques have been employed for the determination of Dapagliflozin and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prevalent. The choice between these methods often depends on the specific requirements for resolution, sensitivity, and analysis time.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pharmaceutical impurities. A variety of HPLC methods have been developed and validated for Dapagliflozin.

Table 1: Comparison of Validated HPLC Methods for Dapagliflozin Impurity Analysis

ParameterMethod 1[10]Method 2[9]Method 3
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)Not specifiedPhenomenex Gemini-NX C18
Mobile Phase Gradient: Buffer (pH 6.5) and ACN:Water (90:10)Buffer and AcetonitrileMethanol and Acetonitrile (50:50 v/v)
Detection UV at 245 nmUV at 245 nmUV detector
Linearity Range (Dapagliflozin) Not specified for impurities25-150 µg/mL10-50 µg/mL
Correlation Coefficient (r²) > 0.99 for impurities0.99980.9996
Accuracy (% Recovery) Good100.12%98-102%
Precision (%RSD) GoodIntraday: 0.6%, Interday: 0.29%< 2%
LOD Not specifiedNot specifiedNot specified
LOQ Not specifiedNot specifiedNot specified
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.

Table 2: Performance Data of a Validated UPLC Method for Dapagliflozin Impurities [4]

ParameterUPLC Method Performance
Column Zorbax phenyl (50 x 3.0 mm, 1.8 µm)
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)
Detection PDA at 230 nm
Linearity Range (Impurities) 1-10 µg/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) Within acceptable limits
Precision (%RSD) Within acceptable limits
LOD Low (specific values not provided)
LOQ Low (specific values not provided)

Causality of Method Choice: The selection between HPLC and UPLC is often a trade-off between existing instrumentation, desired throughput, and the complexity of the impurity profile. UPLC offers significant advantages in terms of speed and resolution, which can be critical for resolving closely eluting impurities. However, HPLC remains a robust and reliable workhorse in many quality control laboratories.

Detailed Experimental Protocol: A Validated Stability-Indicating HPLC Method

The following is a representative step-by-step protocol for a validated stability-indicating HPLC method for the analysis of Dapagliflozin and its impurities, based on established methodologies.[10]

Objective: To quantify known impurities and detect any new degradation products in Dapagliflozin bulk drug and finished product.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Phosphate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v)

  • Gradient Program:

    • 0-10 min: 90% A, 10% B

    • 10-25 min: Linear gradient to 50% A, 50% B

    • 25-35 min: Linear gradient to 20% A, 80% B

    • 35-40 min: Hold at 20% A, 80% B

    • 40-45 min: Return to initial conditions (90% A, 10% B)

    • 45-50 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a concentration of 0.02 M. Adjust the pH to 6.5 with dilute phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Prepare a mixture of acetonitrile and HPLC grade water in the ratio of 90:10 (v/v). Filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Dapagliflozin and its impurity reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Dapagliflozin drug substance or a powdered portion of the drug product in the diluent to obtain a target concentration. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.

Validation Procedure:

  • Specificity: Perform forced degradation studies on Dapagliflozin. Analyze the stressed samples alongside a blank and an unstressed sample to demonstrate the resolution of degradation products from the main peak.

  • Linearity: Prepare a series of at least five concentrations of each impurity standard covering the range from LOQ to 120% of the specified limit. Inject each solution and plot the peak area against the concentration.

  • Accuracy: Spike the placebo or drug product with known amounts of each impurity at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Inject six replicate preparations of the sample solution spiked with impurities at the 100% specification level.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • LOD & LOQ: Determine the LOD and LOQ for each impurity based on the signal-to-noise ratio or the calibration curve method.

  • Robustness: Deliberately vary chromatographic parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.

Conclusion: A Framework for Confident Impurity Control

This guide has provided a comprehensive overview of the validation of analytical methods for Dapagliflozin impurities, firmly rooted in the principles of the ICH guidelines. By understanding the "why" behind each validation parameter and having access to comparative data from established methods, researchers and scientists are better equipped to develop and implement robust, reliable, and compliant analytical procedures. The ultimate goal is to ensure the quality, safety, and efficacy of Dapagliflozin for the patients who rely on it.

References

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed. Available at: [Link]

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach - Der Pharma Chemica. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • Novel HPLC Method Validation for Quantification of Dapagliflozin in Bulk Drug and Formulation - Impactfactor. Available at: [Link]

  • RP-HPLC Method Development and Validation of Dapagliflozin in Bulk and Tablet formulation - ijpar. Available at: [Link]

  • development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form - ResearchGate. Available at: [Link]

  • (PDF) Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation - ResearchGate. Available at: [Link]

  • A review on impurity profiling, degradation studies and bioanalytical methods on anti-diabetic drugs - AWS. Available at: [Link]

  • (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction - ResearchGate. Available at: [Link]

  • (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction - ResearchGate. Available at: [Link]

  • A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach - Mathews Open Access Journals. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

Sources

A Comparative Study of Dapagliflozin's Degradation Behavior Under Different Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the stability of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, under various stress conditions. Understanding the degradation pathways and kinetics of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting formulation design, storage recommendations, and regulatory compliance. This document synthesizes experimental data from multiple studies to offer researchers and drug development professionals a comprehensive overview of Dapagliflozin's intrinsic stability profile.

The methodologies and findings discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing.[1] Forced degradation studies, or stress testing, are designed to intentionally degrade the API to predict its stability over time and to develop stability-indicating analytical methods capable of separating the intact drug from its degradation products.[1][2]

The Chemical Vulnerability of Dapagliflozin: A Comparative Overview

Dapagliflozin's structure, a C-glucoside, presents specific chemical moieties susceptible to degradation under hydrolytic (acidic, alkaline, neutral), oxidative, thermal, and photolytic stress.[1][3] Experimental evidence reveals a distinct pattern of liability, with the molecule showing significant degradation in acidic and alkaline environments, while demonstrating greater resilience to thermal and photolytic stress.[1][4]

Hydrolytic Degradation: The Primary Pathway

Hydrolysis represents a significant degradation pathway for Dapagliflozin.[3] The stability of the molecule is highly dependent on the pH of the medium.

  • Acidic Conditions: Dapagliflozin is particularly susceptible to degradation under acidic conditions.[4] Studies have shown substantial degradation when the drug is exposed to hydrochloric acid (HCl). For instance, one study reported a 31.88% loss of the drug after 8 hours in 1N HCl at 60°C.[5] Another investigation found that significant degradation occurs in acid hydrolysis, leading to the formation of at least two novel degradation products (DPs).[4] The rate of degradation is also influenced by temperature, with higher temperatures accelerating the process.[4]

  • Alkaline Conditions: The drug also degrades in alkaline media, though the extent can vary.[1] Exposure to sodium hydroxide (NaOH) has been shown to cause significant degradation, with one study noting a 29.15% loss after 8 hours in 1N NaOH at 60°C.[5] The degradation kinetics in an alkaline medium have been shown to follow a pseudo-first-order reaction.[6]

  • Neutral Conditions: In contrast to its lability in acidic and basic media, Dapagliflozin is generally found to be stable under neutral hydrolytic conditions.[1][4]

Oxidative Degradation

Exposure to oxidative stress, typically simulated using hydrogen peroxide (H₂O₂), results in moderate degradation of Dapagliflozin.[3] One study observed a 22.15% loss of the drug when subjected to 3% H₂O₂.[5] This process leads to the formation of specific oxidative byproducts.[3] The concentration of the oxidizing agent and the duration of exposure are critical factors determining the extent of degradation.[6]

Thermal and Photolytic Degradation

Dapagliflozin exhibits considerable stability when exposed to thermal and photolytic stress, particularly in the solid state.[2][4]

  • Thermal Stress: Heating the solid drug powder at temperatures such as 60°C for 72 hours or 80°C for 72 hours resulted in minimal to no significant degradation in several studies.[4][5][6] However, one study using UV-spectroscopy reported a more significant degradation of 42.8% under thermal stress, highlighting that analytical methodology can influence reported outcomes.[1]

  • Photolytic Stress: Exposure of the solid drug to UV light (e.g., 254 nm) or light cabinets for extended periods generally results in very low levels of degradation.[4][5][6] This suggests that the molecule is relatively photostable, which is a desirable characteristic for a pharmaceutical product.[3]

Comparative Summary of Degradation Data

The following table summarizes the quantitative findings from various forced degradation studies on Dapagliflozin, providing a clear comparison of its stability under different conditions.

Stress ConditionReagent/Condition DetailsDurationTemperature% Degradation ReportedKey Degradation Products (DPs)Reference
Acid Hydrolysis 1N HCl8 hours60°C31.88%DP2 ([M+H]+ 510.2 m/z)[5]
0.1N HCl2 hours40°C18.66%Not specified[7]
Acidic MediumNot specifiedNot specifiedSignificant DegradationTwo novel DPs identified[4]
Alkaline Hydrolysis 1N NaOH8 hours60°C29.15%DP5 ([M+H]+ 453.6 m/z)[5]
0.1N NaOH1 hour40°C16.30%Two DPs observed[7][8]
Oxidative 3% H₂O₂8 hours60°C22.15%DP1 and DP3[5]
3% and 15% H₂O₂12 and 5 hoursRoom TempNot quantifiedNot specified[6]
Thermal (Solid) Dry Heat72 hours80°CNo significant degradationNot applicable[5]
Dry Heat72 hours60°CNo significant degradationNot applicable[6]
Dry HeatNot specifiedNot specified42.8% (UV method)Not applicable[1]
Photolytic (Solid) Light Cabinet (4500 lux)10 daysAmbientNo significant degradationNot applicable[5]
UV Light (8W)24 hoursAmbientNo significant degradationNot applicable[6]

Visualizing Degradation Pathways

The following diagram illustrates the general pathways of Dapagliflozin degradation under different stress conditions. The parent drug is susceptible to multiple degradation routes, each potentially yielding unique degradation products.

Dapagliflozin_Degradation cluster_stress Stress Conditions cluster_products Products Acid Acidic Hydrolysis DP_Acid Acid Degradants (e.g., DP1, DP2) Acid->DP_Acid Base Alkaline Hydrolysis DP_Base Alkaline Degradants (e.g., DP5) Base->DP_Base Oxid Oxidative Stress DP_Oxid Oxidative Degradants (e.g., DP1, DP3) Oxid->DP_Oxid Therm Thermal/ Photolytic Stable Largely Stable Therm->Stable DAPA Dapagliflozin (API) DAPA->Acid DAPA->Base DAPA->Oxid DAPA->Therm

Caption: Dapagliflozin degradation pathways under various stress conditions.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any degradation study hinges on robust and well-defined experimental protocols. The following methodologies are synthesized from validated studies and align with ICH guidelines.

Protocol 1: Forced Degradation Stress Testing

Objective: To induce degradation of Dapagliflozin under various stress conditions to identify potential degradants and assess stability.

Materials:

  • Dapagliflozin API

  • Hydrochloric Acid (HCl), 1N and 0.1N

  • Sodium Hydroxide (NaOH), 1N and 0.1N

  • Hydrogen Peroxide (H₂O₂), 3% or 30% solution

  • Methanol or other suitable solvent

  • Volumetric flasks, water bath, UV chamber, oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve a specific amount of Dapagliflozin API in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 1N HCl.[5]

    • Heat the solution in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[5]

    • After the incubation period, cool the solution to room temperature and carefully neutralize it with an equivalent volume and concentration of NaOH.

    • Causality: Neutralization is critical to halt the degradation reaction and prevent damage to the HPLC column during analysis.

    • Dilute the final solution with the mobile phase to a target concentration (e.g., 20-100 µg/mL) for analysis.[5][6]

  • Alkaline Degradation:

    • Follow the same procedure as for acidic degradation, but use 1N NaOH for inducing degradation and 1N HCl for neutralization.[5]

  • Oxidative Degradation:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add a specific volume of H₂O₂ (e.g., 3% or 30%).[5][6]

    • Keep the mixture at a specified temperature (e.g., room temperature or 60°C) for a set duration (e.g., 5-12 hours).[5][6]

    • Dilute the solution with the mobile phase to the target concentration for analysis.

  • Thermal Degradation:

    • Accurately weigh a sample of Dapagliflozin solid powder.[6]

    • Place the sample in an oven maintained at a high temperature (e.g., 80°C) for an extended period (e.g., 72 hours).[5]

    • After exposure, allow the sample to cool, then dissolve it in a suitable solvent and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Spread a thin layer of Dapagliflozin solid powder in a petri dish.[6]

    • Expose the sample to UV light in a photostability chamber for a specified duration (e.g., 24 hours).[6]

    • After exposure, dissolve the sample and dilute it to the target concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same target concentration without subjecting it to any stress.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify the amount of undegraded Dapagliflozin and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV or Photo Diode Array (PDA) detector.

  • Analytical column: C8 or C18 column (e.g., Kromasil 100-5-C8, 100 mm x 4.6 mm; BDS Hypersil C18, 250mm x 4.6 mm).[2][5]

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water (52:48 v/v) or a buffered solution like potassium dihydrogen phosphate (pH 3.5) and acetonitrile (50:50 v/v).[2][6]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C or ambient.[5]

  • Detection Wavelength: 224 nm.[2][5]

  • Injection Volume: 10-20 µL.

Methodology:

  • System Suitability: Equilibrate the HPLC system with the mobile phase. Perform system suitability tests by injecting a standard solution of Dapagliflozin multiple times to ensure the system is performing correctly (checking for parameters like theoretical plates, tailing factor, and %RSD of peak areas).

  • Analysis: Inject the control sample and each of the stressed samples (prepared in Protocol 1) into the HPLC system.

  • Data Acquisition: Record the chromatograms for each injection.

  • Calculation: The percentage of degradation is calculated by comparing the peak area of Dapagliflozin in the stressed samples to the peak area in the unstressed control sample.

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

Method Validation: This analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.[2][6] Specificity is demonstrated if the degradation product peaks are well-resolved from the main Dapagliflozin peak.

Conclusion and Future Directions

The collective evidence from forced degradation studies indicates that Dapagliflozin is most susceptible to hydrolytic degradation, particularly in acidic and basic environments. It shows moderate lability to oxidative stress and is relatively robust against thermal and photolytic degradation in its solid form. This stability profile is crucial for guiding the development of stable pharmaceutical formulations and defining appropriate storage and handling conditions.

Further research should focus on the definitive structural elucidation of all major degradation products using advanced techniques like high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] A complete understanding of these structures is essential for assessing their potential toxicity and for setting appropriate specification limits in the final drug product.

References

  • Zaghary, W. A., Mowaka, S., & Hendy, M. S. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and Metformin. Chromatographia.

  • Al-Shdefat, R., Al-Ani, I., & Al-Taani, E. (2023). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods. Baghdad Science Journal.

  • Kanijam, J., et al. (2023). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ResearchGate.

  • Game, M. D., & Naglaxmi, B. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti.

  • Chaudhari, U., Sahu, J. K., & Dande, P. R. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Drug Metabolism and Bioanalysis Letters.

  • Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods. (2021). Journal of Chromatographic Science.

  • Proposed basic degradation of dapagliflozin. ResearchGate.

  • Dapagliflozin impurity. (2024). Alentris Research Pvt. Ltd.

  • Method Development, Validation and Forced Degradation Studies of Dapagliflozin and Pioglitazone Hydrochlorides in Synthetic Mixtures by RP-HPLC. Digital Commons @ LIU.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile of Dapagliflozin Impurity 1

This compound is a substance encountered during the synthesis or degradation of Dapagliflozin, an active pharmaceutical ingredient (API) used in the management of type 2 diabetes.[1] Proper handling and disposal are predicated on a thorough understanding of its potential hazards.

Information regarding the precise hazard classification of this compound can be inconsistent across suppliers. For instance, one Safety Data Sheet (SDS) identifies the impurity as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[2] Conversely, other sources may state that no data is available for a definitive classification.[3] A European Directorate for the Quality of Medicines & HealthCare SDS for a related substance, "Dapagliflozin impurity A," indicates more severe hazards, including potential damage to an unborn child and harm to breast-fed children, alongside organ damage with prolonged exposure.[4]

Given these discrepancies, a cautious approach is paramount. It is recommended to handle this compound as a hazardous substance , adhering to the most stringent safety precautions outlined in the available documentation. The chemical name has been identified by one supplier as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.[5]

Risk Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is mandatory. This assessment should consider the quantity of the impurity to be disposed of, the physical form (solid or in solution), and the potential for exposure.

Based on the available hazard information, the following minimum PPE should be worn:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsTo prevent eye contact, which may cause serious irritation.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile)To avoid skin contact, which can lead to irritation.[2]
Protective Clothing Laboratory coat or impervious clothingTo protect the skin from accidental spills.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.To prevent inhalation, which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The following protocol is designed for the safe disposal of small quantities of this compound typically found in a research or laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[6] Incompatible chemicals can react, leading to the generation of toxic gases or other hazardous conditions.

  • Collect solid waste (e.g., powder, contaminated weigh boats, and filter paper) in a clearly labeled, sealable container.

  • For solutions containing this compound, use a dedicated, leak-proof liquid waste container.

Step 2: Containerization and Labeling

Adherence to proper containerization and labeling protocols is a regulatory requirement and essential for safe handling.

  • Select an appropriate container: The container must be chemically compatible with this compound and in good condition, free from leaks or defects.[7][8]

  • Label the container clearly: The label must include the words "Hazardous Waste" and the full chemical name: "this compound" or "1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene".[5][7] Also, list any other constituents of the waste stream and their approximate concentrations.

  • Indicate the hazards: Use appropriate hazard pictograms as indicated in the SDS (e.g., harmful, irritant).[2]

  • Date the container: Mark the date when the first waste is added to the container.[6]

Step 3: Storage of Waste

Temporary storage of the waste container must be in a designated and controlled area.

  • Store the waste container in a well-ventilated, secure location , away from general laboratory traffic.

  • Ensure the storage area is at or near the point of generation .[8]

  • Use secondary containment , such as a spill tray, to capture any potential leaks.[9]

  • Keep the container closed at all times , except when adding waste.[6]

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • Do not attempt to treat or neutralize the waste in the laboratory.[10]

  • Never dispose of this compound down the drain or in the regular trash. [10][11] This is a violation of environmental regulations and can lead to contamination of water systems.[12][13]

  • The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful combustion byproducts.[3][13][14]

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Wear the appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste as This compound B Conduct Risk Assessment and Don Appropriate PPE A->B C Is the waste solid or liquid? B->C I Spill or Contamination Event B->I D Collect in a labeled, sealable solid waste container C->D Solid E Collect in a labeled, leak-proof liquid waste container C->E Liquid F Store in a designated, secure area with secondary containment D->F E->F G Contact EHS for pickup by a licensed hazardous waste vendor F->G H Final Disposal via Incineration G->H J Follow Spill Management and Decontamination Protocol I->J J->D

Caption: Decision workflow for the safe disposal of this compound.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS DAPAGLIFLOZIN HYDROXY IMPURITY.
  • MedChemExpress. (2025, February 12). Dapagliflozin impurity-SDS.
  • European Directorate for the Quality of Medicines & HealthCare. (2024, May 28).
  • Fisher Scientific. (2019, April 4).
  • SynZeal. (n.d.). This compound.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Cleanchem Laboratories. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Taylor & Francis Online. (2025, January 11). Disposal practices, risk perceptions, and quantification of potential active pharmaceutical ingredients (APIs) from used human medicine in Upper Citarum River Basin.
  • MedChemExpress. (n.d.). Dapagliflozin ((2S)
  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management.
  • Mumbai Educational Trust. (n.d.). A Study of Active Pharmaceutical Ingredients Disposition of Waste.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Environmental Expert. (2020, February 25).
  • Daniels Health. (2025, May 21).
  • MDPI. (n.d.). The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis.
  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide.
  • Inopsys. (n.d.). Active Pharmaceutical Ingredient (API) removal.
  • National Institutes of Health. (n.d.).
  • Enviolet. (n.d.). Elimination of Active Pharmaceutical Ingredients (API).
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • The National Academies Press. (n.d.). Chapter: 8 Management of Waste.
  • Google Patents. (n.d.).
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Stericycle. (2025, May 20).

Sources

A Comprehensive Guide to the Safe Handling of Dapagliflozin Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Dapagliflozin Impurity 1. The following procedural guidance is designed to ensure the safe management of this compound from receipt to disposal, grounded in established laboratory safety principles and regulatory standards.

Understanding the Hazard Profile

This compound, chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[1], is a substance encountered during the synthesis or degradation of Dapagliflozin, an active pharmaceutical ingredient (API)[2]. While a specific Safety Data Sheet (SDS) for this impurity is not widely available, its hazard profile can be inferred from the data on Dapagliflozin and general principles of handling chemical impurities.

Dapagliflozin itself is classified as harmful if swallowed, causing skin and serious eye irritation[3][4]. It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children[3]. Prolonged or repeated exposure may cause damage to organs[3][5]. Given the structural relationship, it is prudent to handle this compound with a similar level of caution, assuming it may present comparable health risks.

Key Potential Hazards:

  • Acute oral toxicity

  • Skin irritation

  • Serious eye irritation

  • Respiratory tract irritation[4]

  • Reproductive toxicity[3][5]

  • Specific target organ toxicity after repeated exposure[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn in addition to goggles when there is a splash hazard.To protect eyes from dust particles and accidental splashes of solutions containing the impurity.[7]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Lab Coat: A clean, buttoned lab coat. Clothing: Long pants and closed-toe shoes are mandatory.[6]To prevent skin contact, which may cause irritation.[4] Contaminated clothing should be removed and washed before reuse.[4]
Respiratory Protection A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used when handling the solid compound outside of a certified chemical fume hood, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[8][9][10]To prevent inhalation of airborne particles, which may cause respiratory irritation.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information as per OSHA's Hazard Communication Standard.[11][12]

  • Store: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly closed.[3][7]

Weighing and Solution Preparation

This workflow is designed to minimize the generation of airborne particles and prevent contamination.

Weighing_and_Preparation_Workflow cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Proceed Weigh_Solid 3. Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Proceed Transfer_to_Vessel 4. Carefully Transfer to Vessel Weigh_Solid->Transfer_to_Vessel Accurate Amount Add_Solvent 5. Add Solvent Slowly Transfer_to_Vessel->Add_Solvent Contained Dissolve 6. Dissolve Compound Add_Solvent->Dissolve Controlled Manner Clean_Work_Area 7. Decontaminate Work Surface Dissolve->Clean_Work_Area Experiment Complete Dispose_Waste 8. Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Decontaminated Doff_PPE 9. Doff PPE Correctly Dispose_Waste->Doff_PPE Waste Secured

Caption: Workflow for weighing and preparing solutions of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]

Disposal Plan: Responsible Waste Management

Proper disposal of pharmaceutical waste is a critical aspect of laboratory safety and environmental protection.[13] All waste materials contaminated with this compound must be considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be collected in a designated, clearly labeled hazardous waste container.[14]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[15]

  • Sharps: Contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.

Disposal_Decision_Tree Start Waste Generated Is_Solid Is the waste solid? Start->Is_Solid Is_Liquid Is the waste liquid? Is_Solid->Is_Liquid No Solid_Waste_Bin Place in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste_Bin Yes Is_Sharp Is the waste a sharp? Is_Liquid->Is_Sharp No Liquid_Waste_Container Place in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Waste_Container Yes Sharps_Container Place in Sharps Container Is_Sharp->Sharps_Container Yes Contact_EHS Arrange for Pickup by Environmental Health & Safety Is_Sharp->Contact_EHS No Solid_Waste_Bin->Contact_EHS Liquid_Waste_Container->Contact_EHS Sharps_Container->Contact_EHS

Caption: Decision tree for the proper segregation of waste contaminated with this compound.

Final Disposal

All hazardous waste must be disposed of through a licensed and approved waste management contractor in accordance with local, state, and federal regulations.[15][16] The most common method for the final disposal of pharmaceutical waste is incineration.[14]

Conclusion: A Culture of Safety

The safe handling of this compound, like any active pharmaceutical ingredient or impurity, relies on a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing the procedural guidance outlined in this document, laboratories can foster a culture of safety and protect their personnel and the environment.

References

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024, May 28). Safety Data Sheet: Dapagliflozin impurity A. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 18). NIOSH Personal Protective Equipment. Retrieved from [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredient. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • Anenta. (2025, September 15). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Dapagliflozin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dapagliflozin. PubChem Compound Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, January 17). About National Personal Protective Technology Laboratory | NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (2024, August 28). Dapagliflozin impurity. Retrieved from [Link]

  • GMP-Verlag. (2023, July 11). Laboratory waste disposal procedure at a GMP site. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Directory of Personal Protective Equipment. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dapagliflozin-impurities. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • ICS Laboratories. (n.d.). NIOSH – ICS Labs. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.